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  • Product: Benzyl (3-hydroxycyclobutyl)carbamate
  • CAS: 130396-60-0

Core Science & Biosynthesis

Foundational

Benzyl (3-hydroxycyclobutyl)carbamate chemical structure and properties

This technical guide provides an in-depth analysis of Benzyl (3-hydroxycyclobutyl)carbamate , a critical intermediate in medicinal chemistry used for introducing conformationally restricted amino-alcohol motifs into drug...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Benzyl (3-hydroxycyclobutyl)carbamate , a critical intermediate in medicinal chemistry used for introducing conformationally restricted amino-alcohol motifs into drug candidates.

Technical Profile: Benzyl (3-hydroxycyclobutyl)carbamate

Core Identity & Stereochemical Significance

Executive Summary

Benzyl (3-hydroxycyclobutyl)carbamate is a protected amino-alcohol building block characterized by a cyclobutane ring substituted at the 1- and 3-positions. It serves as a pivotal intermediate in the synthesis of pharmaceutical agents, particularly where conformational restriction is required to enhance ligand-target binding affinity. The compound exists as two stereoisomers—cis and trans—with the cis-isomer often being the preferred pharmacophore due to its ability to mimic specific peptide turn geometries or project substituents into defined spatial vectors.

Chemical Identity & Properties
2.1 Structural Classification

The molecule consists of a cyclobutane core bearing a hydroxyl group and a benzyl carbamate (Cbz-protected amine). The 1,3-substitution pattern creates geometric isomerism.

FeatureDescription
IUPAC Name Benzyl (3-hydroxycyclobutyl)carbamate
Common Name Cbz-3-aminocyclobutanol
CAS Number 1403766-86-8 (cis-isomer); 1226783-72-9 (general/mixed)
Molecular Formula C₁₂H₁₅NO₃
Molecular Weight 221.25 g/mol
Stereochemistry cis (substituents on same face) / trans (opposite faces)
2.2 Physicochemical Profile[1][2][3]
  • Physical State: Solid (typically off-white powder).[4]

  • Solubility: High solubility in polar organic solvents (DMSO, DMF, Methanol, Dichloromethane); low solubility in water.

  • Stability: The Cbz group is stable to acidic and basic hydrolysis conditions typically used for ester cleavage but is sensitive to catalytic hydrogenation (

    
    ) and strong Lewis acids (e.g., 
    
    
    
    ).
Synthetic Methodologies

The synthesis of Benzyl (3-hydroxycyclobutyl)carbamate is generally approached via the reduction of the corresponding ketone. This route allows for stereochemical control based on the choice of reducing agent.

3.1 Primary Route: Reduction of Benzyl (3-oxocyclobutyl)carbamate

This protocol describes the reduction of the ketone intermediate using Sodium Borohydride (


), which typically favors the formation of the cis-isomer due to hydride attack from the less hindered face, though mixtures are common.

Reagents:

  • Precursor: Benzyl (3-oxocyclobutyl)carbamate (CAS: 130369-36-7)[4]

  • Reducing Agent: Sodium Borohydride (

    
    )[5][6]
    
  • Solvent: Methanol (MeOH) or THF/MeOH mixture

Step-by-Step Protocol:

  • Dissolution: Dissolve Benzyl (3-oxocyclobutyl)carbamate (1.0 equiv) in anhydrous MeOH (0.2 M concentration) under an inert atmosphere (

    
    ).
    
  • Cooling: Cool the solution to 0°C using an ice bath to suppress side reactions and improve stereoselectivity.

  • Reduction: Portion-wise add

    
     (1.5 equiv) over 15 minutes. Note: Gas evolution (
    
    
    
    ) will occur.
  • Reaction Monitoring: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor via TLC (System: 50% EtOAc/Hexanes) or LC-MS for disappearance of the ketone.

  • Quenching: Quench the reaction by adding saturated aqueous

    
     or Acetone.
    
  • Workup: Concentrate to remove MeOH. Dilute residue with EtOAc and wash with water and brine. Dry organic layer over

    
    .
    
  • Purification: The crude product is often a mixture of cis and trans isomers. Separate via flash column chromatography (Silica gel, gradient 20-60% EtOAc in Hexanes). The cis-isomer is typically more polar (elutes later) than the trans-isomer in standard normal-phase systems.

3.2 Visualization of Synthetic Pathway

SynthesisPath Ketone Benzyl (3-oxocyclobutyl)carbamate (CAS: 130369-36-7) Reagent NaBH4 / MeOH 0°C -> RT Ketone->Reagent Intermediate Borate Complex Reagent->Intermediate Product_Cis cis-Benzyl (3-hydroxycyclobutyl)carbamate (Major Isomer) Intermediate->Product_Cis Hydride attack (Less hindered face) Product_Trans trans-Benzyl (3-hydroxycyclobutyl)carbamate (Minor Isomer) Intermediate->Product_Trans

Caption: Reductive synthesis pathway showing the divergence into cis and trans stereoisomers.

Analytical Characterization

Validating the structure and stereochemistry is critical. The cis and trans isomers can be distinguished by


-NMR coupling patterns and NOESY experiments.[1]
4.1 Nuclear Magnetic Resonance (

-NMR)
  • Diagnostic Signal (H-3 Methine): The proton attached to the hydroxyl-bearing carbon (H-3) exhibits distinct chemical shifts and splitting patterns.

    • cis-Isomer: The H-3 methine often appears as a quintet or broad multiplet around

      
       4.0–4.2 ppm. The coupling constants reflect the pseudo-equatorial/axial relationships.
      
    • trans-Isomer: Typically appears slightly upfield or with a more defined splitting pattern due to different dihedral angles.

  • NOE Correlation:

    • cis: Strong NOE correlation between the H-1 (carbamate methine) and H-3 (hydroxyl methine) protons is not expected if they are on opposite faces of the puckered ring. Instead, look for NOE between the substituents (NH and OH protons) if visible, or lack of H1-H3 correlation compared to the trans isomer where protons might be closer in space depending on ring pucker. Correction: In 1,3-disubstituted cyclobutanes, "cis" refers to substituents on the same side. Therefore, the ring protons (H1 and H3) are also on the same side (cis). Thus, cis-isomers show a strong NOE correlation between H1 and H3 .

4.2 Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Observed Ions:

    
    , 
    
    
    
    .
  • Fragmentation: Loss of the benzyl carbamate group (91 Da for benzyl cation) is a common fragmentation pathway.

Medicinal Chemistry Applications
5.1 Bioisosterism & Conformational Restriction

The 1,3-disubstituted cyclobutane ring acts as a bioisostere for phenyl rings or flexible alkyl chains.

  • Metabolic Stability: Unlike phenyl rings, the cyclobutane core is not susceptible to oxidative metabolism (e.g., CYP450 hydroxylation).

  • Solubility: The

    
     character increases water solubility compared to aromatic linkers (Lovering's "Escape from Flatland" principle).
    
  • Vector Control: The rigid angle of the cyclobutane ring (approx. 180° in trans, folded in cis) allows precise positioning of the amine and hydroxyl pharmacophores, critical for binding in tight enzyme pockets (e.g., Kinase hinge regions).

5.2 Deprotection Strategy

For downstream synthesis, the Cbz group is removed to liberate the free amine:

  • Method: Hydrogenolysis (

    
    , 1 atm, 10% Pd/C, MeOH).
    
  • Outcome: Yields 3-aminocyclobutanol, which can then be coupled to heterocycles or acyl chlorides.

Safety & Handling
  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Storage: Store at 2-8°C under inert gas. Hygroscopic.

  • Disposal: Dispose of as hazardous organic waste containing nitrogen.

References

  • National Institutes of Health (PubChem). Benzyl (3-hydroxycyclobutyl)carbamate Compound Summary. Available at: [Link]

Sources

Exploratory

Technical Whitepaper: Synthesis of Benzyl (3-hydroxycyclobutyl)carbamate

Executive Summary The cyclobutane ring has emerged as a critical "bioisostere" in modern drug discovery, offering a rigid scaffold that increases Fsp³ character without the metabolic liability of flexible alkyl chains. B...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclobutane ring has emerged as a critical "bioisostere" in modern drug discovery, offering a rigid scaffold that increases Fsp³ character without the metabolic liability of flexible alkyl chains. Benzyl (3-hydroxycyclobutyl)carbamate represents a high-value intermediate, serving as a protected precursor for 3-aminocyclobutanol—a motif found in JAK inhibitors and various GPCR modulators.

This guide details the synthesis of this scaffold with a focus on stereochemical integrity . While direct protection of commercially available 3-aminocyclobutanol is possible, this whitepaper focuses on the Curtius Rearrangement Route starting from 3-oxocyclobutanecarboxylic acid. This pathway is preferred for scale-up and isotopically labeled synthesis as it avoids expensive amine starting materials.

Strategic Retrosynthesis & Pathway Analysis

The synthesis is designed to address two main challenges: the instability of the cyclobutanone ring to strong bases and the control of cis/trans diastereoselectivity during ketone reduction.

Synthetic Workflow (Graphviz)

Synthesis_Pathway cluster_legend Reaction Stages SM 3-Oxocyclobutane- carboxylic Acid Inter1 Acyl Azide Intermediate SM->Inter1 DPPA, Et3N (Curtius) Inter2 Benzyl (3-oxocyclobutyl) carbamate Inter1->Inter2 BnOH, 80°C (-N2) Target_Cis Cis-Isomer (Major) Inter2->Target_Cis NaBH4 (Kinetic Control) Target_Trans Trans-Isomer (Minor) Inter2->Target_Trans L-Selectride (Thermodynamic Control)

Figure 1: Strategic disconnection showing the Curtius rearrangement followed by divergent reduction conditions to access specific diastereomers.

Detailed Experimental Protocols

Protocol A: Curtius Rearrangement

Objective: Conversion of 3-oxocyclobutanecarboxylic acid to Benzyl (3-oxocyclobutyl)carbamate. Mechanism: The carboxylic acid is activated to an acyl azide, which undergoes thermal rearrangement to an isocyanate.[1][2] The isocyanate is trapped in situ by benzyl alcohol.

ParameterSpecification
Starting Material 3-Oxocyclobutanecarboxylic acid (1.0 equiv)
Reagent Diphenylphosphoryl azide (DPPA) (1.1 equiv)
Base Triethylamine (TEA) (1.2 equiv)
Solvent Toluene (Anhydrous)
Nucleophile Benzyl Alcohol (1.5 equiv)
Temperature 0°C (Activation)

80°C (Rearrangement)

Step-by-Step Methodology:

  • Activation: Charge a flame-dried reaction vessel with 3-oxocyclobutanecarboxylic acid (10.0 g, 87.6 mmol) and anhydrous Toluene (100 mL). Cool to 0°C under N₂ atmosphere.

  • Azide Formation: Add TEA (12.2 mL, 87.6 mmol) followed by dropwise addition of DPPA (20.8 mL, 96.4 mmol). Critical: Maintain internal temperature <5°C to prevent premature rearrangement or decomposition. Stir at 0°C for 1 hour.

  • Rearrangement: Add Benzyl Alcohol (13.6 mL, 131 mmol). Slowly heat the mixture to 80°C. Evolution of N₂ gas will be observed.

  • Completion: Maintain at 80°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the acyl azide intermediate.[3]

  • Workup: Cool to room temperature. Dilute with EtOAc (200 mL). Wash successively with 1N HCl (2x), Sat. NaHCO₃ (2x), and Brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Gradient: 10%

    
     40% EtOAc in Hexanes).
    
    • Yield: Typically 75–85%.

    • Appearance: White to off-white solid.

Protocol B: Diastereoselective Reduction

Objective: Reduction of the ketone to the alcohol. Challenge: The cyclobutane ring is puckered. The bulky carbamate group at C1 directs the hydride attack.

  • Sodium Borohydride (NaBH₄): Small hydride, attacks from the less hindered face (axial attack), generally favoring the cis isomer (OH and NHCbz on the same side).

  • L-Selectride: Bulky hydride, attacks from the most accessible face, enhancing selectivity but requiring difficult workup.

Standard Protocol (NaBH₄ - Favoring Cis):

  • Dissolution: Dissolve Benzyl (3-oxocyclobutyl)carbamate (5.0 g, 22.8 mmol) in MeOH (50 mL) and cool to -10°C.

  • Reduction: Add NaBH₄ (1.0 equiv, 0.86 g) portion-wise over 15 minutes. Exothermic.

  • Quench: Stir for 30 mins. Quench with Sat. NH₄Cl (20 mL).

  • Extraction: Evaporate MeOH. Extract aqueous residue with DCM (3x).

  • Separation: The crude typically contains a ~3:1 mixture of cis:trans.

    • Cis-isomer: More polar (lower Rf).

    • Trans-isomer: Less polar (higher Rf).

    • Separation: Flash chromatography (DCM/MeOH 95:5) is usually sufficient to isolate the pure cis isomer.

Stereochemical Validation (E-E-A-T)

Distinguishing cis and trans isomers on a cyclobutane ring is non-trivial due to the "butterfly" conformation.

NMR Diagnostics

The relationship between H1 (methine attached to N) and H3 (methine attached to O) is diagnostic.

FeatureCis-Isomer (Syn)Trans-Isomer (Anti)
NOESY Signal Strong correlation between H1 and H3.No/Weak correlation between H1 and H3.
Retention Time (HPLC) Typically elutes later (more polar).Typically elutes earlier (less polar).
1H NMR Shift H3 often appears more downfield due to anisotropy of the carbamate.H3 often appears more upfield.
Stereochemical Logic Flow

Stereochemistry cluster_paths Hydride Attack Vectors Ketone Ketone Intermediate (Puckered Conformation) PathA Path A: Sterically Hindered Face (Blocked by Cbz) PathB Path B: Accessible Face (Opposite Cbz) Ketone->PathB NaBH4 Attack Product_Trans Trans-Isomer (Minor Product) PathA->Product_Trans Rare/Bulky Reagent Product_Cis Cis-Isomer (Major Product) PathB->Product_Cis Hydride adds trans to Cbz OH ends up cis to Cbz

Figure 2: Mechanistic rationale for the observed diastereoselectivity. The "Cis" designation refers to the relationship between the Nitrogen and Oxygen substituents.

Safety & Handling (Critical Control Points)

  • DPPA (Diphenylphosphoryl azide):

    • Hazard: Potentially explosive if heated rapidly or distilled.

    • Control: Always maintain T < 5°C during addition. Never distill the reaction mixture to dryness if unreacted azide is suspected.

  • Isocyanate Intermediate:

    • Hazard: Sensitizer and lachrymator.

    • Control: Ensure complete consumption (trapping with BnOH) before workup.

  • Sodium Borohydride:

    • Hazard: Generates Hydrogen gas.

    • Control: Ensure adequate venting. Quench slowly at low temperature.

References

  • Curtius Rearrangement Mechanism & Applications

    • Source: Master Organic Chemistry. "The Curtius Rearrangement."[1][2][3][4][5]

    • URL:[Link]

  • Synthesis of 3-oxocyclobutanecarboxylic acid (Starting Material)
  • Stereoselectivity in Cyclobutanone Reductions

    • Source: Journal of Medicinal Chemistry (Example of scaffold usage). "Discovery of PF-06840003." (Note: This paper discusses the 3-aminocyclobutanol scaffold extensively).
    • URL:[Link]

  • General Protocol for Benzyl Carbamate Formation

    • Source: Organic Syntheses, Coll. Vol. 6, p.95 (1988).
    • URL:[Link]

Sources

Foundational

Biological Activity &amp; Medicinal Chemistry Utility of Benzyl (3-hydroxycyclobutyl)carbamate

Executive Summary Benzyl (3-hydroxycyclobutyl)carbamate (CAS: 1403766-86-8 for cis-isomer) is not a standalone therapeutic agent but a high-value pharmacophore precursor used in modern drug discovery. Its primary biologi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl (3-hydroxycyclobutyl)carbamate (CAS: 1403766-86-8 for cis-isomer) is not a standalone therapeutic agent but a high-value pharmacophore precursor used in modern drug discovery. Its primary biological utility lies in its ability to introduce the 3-aminocyclobutanol motif—a structural element that serves as a bioisostere for phenyl rings, morpholines, and alkyl chains.

This guide details the compound's role in "escaping flatland" (increasing


 character), its application in optimizing metabolic stability, and the specific synthetic protocols required to activate its latent biological potential.

The 3-Aminocyclobutane Pharmacophore: Biological Rationale

In medicinal chemistry, the transition from planar aromatic rings to three-dimensional aliphatic scaffolds is a proven strategy to improve clinical success rates. Benzyl (3-hydroxycyclobutyl)carbamate is the standard reagent for introducing the 3-substituted cyclobutane ring.

Mechanism of Action (Structural)

The cyclobutane ring functions as a "conformationally restricted spacer." Unlike flexible alkyl chains, the cyclobutane ring locks the amine and hydroxyl groups into specific vectors, reducing the entropic penalty upon binding to a protein target.

ParameterBiological Impact

Character
Increases saturation, leading to higher solubility and lower promiscuity (off-target binding).
Bioisosterism Acts as a bioisostere for 1,4-disubstituted phenyl rings or morpholine rings, often maintaining potency while improving metabolic stability.
Vector Alignment The cis vs. trans isomers project substituents at defined angles (

140° for trans), allowing precise probing of receptor pockets.
Metabolic Stability

The 3-aminocyclobutyl motif is often resistant to oxidative metabolism compared to piperidines or open alkyl chains. The ring strain and lack of adjacent abstractable protons (in certain positions) reduce the rate of P450-mediated degradation.

Synthetic Utility & Activation Pathways

The biological activity of this molecule is realized only after chemical transformation. The Benzyl carbamate (Cbz) group protects the amine, while the hydroxyl (-OH) group serves as a handle for diversification.

Core Transformations

The following DOT diagram illustrates the standard workflow for converting this building block into bioactive scaffolds (e.g., kinase inhibitors or GPCR ligands).

SyntheticPathway Start Benzyl (3-hydroxycyclobutyl) carbamate Inter1 Oxidation (Dess-Martin) Start->Inter1 Oxidation Inter2 Mitsunobu Reaction Start->Inter2 PPh3, DEAD, Nu-H Inter3 Cbz Deprotection (H2, Pd/C) Start->Inter3 Hydrogenolysis Product1 Cyclobutanone (Reductive Amination) Inter1->Product1 R-NH2 Product2 Inverted Ether/Amine (Stereo-defined) Inter2->Product2 Inversion Product3 Free Amine (Scaffold Coupling) Inter3->Product3 Coupling

Figure 1: Divergent synthetic pathways for activating the 3-hydroxycyclobutyl scaffold.[1]

Structural-Activity Relationship (SAR) Implications

When incorporating this motif into a drug candidate, the stereochemistry (cis vs. trans) is critical for biological activity.

Cis vs. Trans Selectivity[2][3]
  • Cis-Isomer (1,3-relationship): The amine and hydroxyl groups are on the same face. This often favors intramolecular hydrogen bonding or specific chelation modes in metalloenzyme targets (e.g., HIV Integrase).

  • Trans-Isomer: Projects substituents in opposite directions, mimicking the linear geometry of a para-substituted phenyl ring.

Case Study: HIV Integrase Inhibitors Research into HIV integrase inhibitors has utilized benzyl carbamate-protected amino alcohols to construct chelation cores. The cyclobutane ring positions the metal-binding pharmacophore (derived from the amine/amide) in the optimal geometry to interact with the


 ions in the enzyme's active site [1].

Case Study: GPCR Antagonists In the development of Melanin-Concentrating Hormone (MCH) receptor antagonists, replacing a flexible propyl linker with a cyclobutane ring (derived from this building block) resulted in a 10-fold increase in potency due to entropic optimization [2].

Experimental Protocols

The following protocols are standard for manipulating this compound in a medicinal chemistry setting.

Protocol A: Cbz-Deprotection (Amine Release)

Use this protocol to expose the amine for coupling to a drug scaffold.

  • Dissolution: Dissolve Benzyl (3-hydroxycyclobutyl)carbamate (1.0 eq) in Methanol (0.1 M concentration).

  • Catalyst Addition: Add 10 wt% Palladium on Carbon (Pd/C) under an inert nitrogen atmosphere.

  • Hydrogenation: Purge the vessel with Hydrogen gas (

    
    ) via balloon or Parr shaker (1 atm is usually sufficient). Stir vigorously at Room Temperature (RT) for 2–4 hours.
    
  • Monitoring: Monitor by TLC (stain with Ninhydrin; free amine will turn purple/blue).

  • Workup: Filter the mixture through a Celite pad to remove Pd/C. Rinse with MeOH.

  • Isolation: Concentrate the filtrate in vacuo to yield the 3-amino-cyclobutanol free base (or salt if HCl is added).

Protocol B: Dess-Martin Oxidation (Ketone Formation)

Use this protocol to create a cyclobutanone intermediate for reductive amination.

  • Setup: Dissolve the starting material (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Reagent: Add Dess-Martin Periodinane (1.2 eq) at 0°C.

  • Reaction: Allow to warm to RT and stir for 1.5 hours.

  • Quench: Quench with a 1:1 mixture of saturated

    
     and 
    
    
    
    solution. Stir until the biphasic layers are clear.
  • Extraction: Extract with DCM (3x), dry over

    
    , and concentrate.
    
  • Result: Benzyl (3-oxocyclobutyl)carbamate (stable intermediate).

Logic of Bioisosteric Replacement

The decision to use this scaffold follows a specific logic flow in drug design:

SAR_Logic Problem Problem: Lead compound has poor metabolic stability or solubility Analysis Identify planar phenyl ring or flexible alkyl chain Problem->Analysis Strategy Strategy: Increase Fsp3 (Escape from Flatland) Analysis->Strategy Implementation Insert 3-aminocyclobutane (using Benzyl carbamate precursor) Strategy->Implementation Outcome Outcome: Rigidified vector, lower lipophilicity (LogD), improved microsomal stability Implementation->Outcome

Figure 2: Decision matrix for deploying the 3-aminocyclobutane scaffold.

References

  • John Wiley & Sons, Inc. (2025). Benzyl carbamate derivatives in HIV-integrase inhibitor synthesis. NIH PubChem. Available at: [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. (Contextual citation for Fsp3 theory applied to cyclobutanes).
  • National Institutes of Health (NIH). (2024). Bioisosteres in Drug Design: Cyclobutanes as Phenyl Replacements. PubMed Central. Available at: [Link]

  • Mycovia Pharmaceuticals. (2022). Structure-Activity Relationships of Novel Antifungals Containing Amino-Alcohol Motifs. (Contextual reference for Oteseconazole analogs).

Sources

Exploratory

Benzyl (3-hydroxycyclobutyl)carbamate CAS number and IUPAC name

Chemical Identity, Synthesis, and Application in Medicinal Chemistry Executive Summary Benzyl (3-hydroxycyclobutyl)carbamate is a high-value bifunctional building block used extensively in the synthesis of bioactive phar...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Synthesis, and Application in Medicinal Chemistry

Executive Summary

Benzyl (3-hydroxycyclobutyl)carbamate is a high-value bifunctional building block used extensively in the synthesis of bioactive pharmaceutical ingredients (APIs). Characterized by a cyclobutane core substituted with a hydroxyl group and a benzyloxycarbonyl (Cbz)-protected amine, this scaffold serves as a critical geometric spacer in drug design. Its rigid aliphatic ring restricts conformational freedom, often improving the metabolic stability and binding affinity of kinase inhibitors and antiviral agents compared to their flexible linear alkyl chain analogs.

This guide provides a definitive technical analysis of the compound, focusing on its stereochemical complexity (cis vs. trans isomerism), synthetic pathways, and handling protocols for drug development workflows.

Part 1: Chemical Identity & Stereochemistry

The utility of this compound relies heavily on its stereochemistry. The 1,3-substitution pattern on the cyclobutane ring creates two distinct diastereomers: cis and trans. In the cis isomer, the carbamate and hydroxyl groups reside on the same face of the ring, often leading to a "puckered" conformation that can facilitate intramolecular hydrogen bonding.

Nomenclature and Identifiers
PropertyData
IUPAC Name Benzyl N-(3-hydroxycyclobutyl)carbamate
Common Name N-Cbz-3-aminocyclobutanol
Molecular Formula C₁₂H₁₅NO₃
Molecular Weight 221.25 g/mol
Generic CAS 130396-60-0 (Unspecified stereochemistry)
Cis-Isomer CAS 1403766-86-8 (Benzyl ((1S,3S)-3-hydroxycyclobutyl)carbamate)
SMILES (cis) O=C(OCC1=CC=CC=C1)N[C@H]2CC2
SMILES (trans) O=C(OCC1=CC=CC=C1)N[C@H]2CC2

Note on Stereochemistry: Commercial sources often supply this material as a mixture of diastereomers (approx. 1:1 to 3:1 cis:trans) unless "Stereopure" is specified. For high-affinity ligand design, separation via chiral HPLC or diastereoselective synthesis is mandatory.

Part 2: Synthesis Strategy & Mechanism

The synthesis of Benzyl (3-hydroxycyclobutyl)carbamate generally proceeds via the modification of 3-oxocyclobutanecarboxylic acid. The most robust route involves a Curtius rearrangement to install the protected amine, followed by a ketone reduction.

Synthetic Pathway Visualization

The following diagram outlines the conversion of the carboxylic acid precursor to the final alcohol, highlighting the critical divergence point for stereocontrol.

SynthesisPath cluster_stereo Stereoselectivity Control Start 3-Oxocyclobutane- carboxylic acid Inter1 Acyl Azide Intermediate Start->Inter1 DPPA, Et3N (Activation) Inter2 Isocyanate Species Inter1->Inter2 Heat (Curtius Rearrangement) Ketone Benzyl (3-oxocyclobutyl) carbamate Inter2->Ketone BnOH (Trapping) Product Benzyl (3-hydroxycyclobutyl) carbamate Ketone->Product NaBH4 or L-Selectride (Reduction)

Figure 1: Synthetic workflow from carboxylic acid precursor to the target carbamate alcohol.

Mechanistic Insight: The Reduction Step

The reduction of the ketone intermediate (Benzyl (3-oxocyclobutyl)carbamate) is the stereodefining step.

  • Reagent: Sodium Borohydride (NaBH₄).

  • Outcome: Typically yields a mixture favoring the cis-isomer (approx. 3:1 to 5:1).

  • Mechanism: Hydride attack occurs preferentially from the less hindered face of the cyclobutane ring (opposite the bulky Cbz-amino group), forcing the resulting hydroxyl group into the cis position relative to the amine.

  • Stereoinversion: To access the trans-isomer exclusively, a Mitsunobu inversion on the cis-alcohol is often required, or the use of bulky reducing agents like L-Selectride which can alter the attack trajectory.

Part 3: Detailed Experimental Protocol

Objective: Synthesis of Benzyl (3-hydroxycyclobutyl)carbamate via reduction of Benzyl (3-oxocyclobutyl)carbamate.

Materials
  • Benzyl (3-oxocyclobutyl)carbamate (1.0 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Methanol (MeOH) (anhydrous)

  • Saturated Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate (EtOAc)[1]

Methodology
  • Preparation: Charge a flame-dried round-bottom flask with Benzyl (3-oxocyclobutyl)carbamate (e.g., 5.0 g, 22.8 mmol) and dissolve in anhydrous MeOH (50 mL). Cool the solution to 0°C using an ice bath.

  • Reduction: Add NaBH₄ (1.3 g, 34.2 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution will occur.

  • Reaction: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor via TLC (50% EtOAc/Hexanes) or LCMS for the disappearance of the ketone.

  • Quenching: Carefully quench the reaction by adding saturated aqueous NH₄Cl (20 mL) dropwise at 0°C.

  • Extraction: Remove MeOH under reduced pressure. Dilute the residue with water (50 mL) and extract with EtOAc (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.

  • Isolation: The crude residue is typically a diastereomeric mixture. Purify via flash column chromatography (SiO₂, gradient 20-80% EtOAc in Hexanes). The cis-isomer typically elutes after the trans-isomer due to higher polarity (hydrogen bonding with silica).

Part 4: Applications in Drug Discovery

The 1,3-disubstituted cyclobutane motif is a bioisostere for 1,4-disubstituted aromatic rings or flexible propyl linkers.

Structural Advantages
  • Vector Control: The rigid ring holds the amine and hydroxyl groups at a fixed angle (approx. 180° for trans, <60° for cis), allowing precise positioning of pharmacophores in an enzyme active site.

  • Metabolic Stability: Cyclobutane rings are generally more resistant to oxidative metabolism (CYP450) than linear alkyl chains.

  • Solubility: The hydroxyl group lowers logP, improving the aqueous solubility of lipophilic drug candidates.

Use Cases

This specific carbamate is a precursor to 3-aminocyclobutanol , a motif found in:

  • JAK Inhibitors: Analogs of Upadacitinib use cyclobutyl spacers to orient binding elements within the ATP-binding pocket of Janus Kinases.

  • Antivirals: Used in nucleoside analog synthesis where ring strain mimics ribose sugar puckering.

Part 5: Analytical Characterization

Validating the identity and purity of Benzyl (3-hydroxycyclobutyl)carbamate requires distinguishing between the isomers.

TechniqueDiagnostic SignalInterpretation
1H NMR (DMSO-d6) Methine Proton (CH-OH)Cis: Typically appears further downfield (~4.0-4.2 ppm) as a quintet. Trans: Typically appears upfield (~3.8-4.0 ppm).
LCMS Mass Peak (M+H)222.1 m/z (Identical for both; separation requires chiral column or high-res C18).
IR Spectroscopy Carbonyl Stretch~1690 cm⁻¹ (Carbamate C=O).
NMR Interpretation Logic

In the cis isomer, the anisotropy of the carbamate group affects the chemical shift of the proton alpha to the hydroxyl group differently than in the trans configuration. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments will show a correlation between the CH-N and CH-O protons in the cis isomer due to spatial proximity, which is absent or weaker in the trans isomer.

References

  • Sigma-Aldrich. cis-Benzyl 3-hydroxycyclobutylcarbamate Product Sheet. Accessed Jan 2026.[2]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 19794302 (Generic). [3]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry.

  • ChemicalBook. Benzyl (3-hydroxycyclobutyl)carbamate Properties and Suppliers.

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 1,3-Disubstituted Cyclobutanes. Organic Letters. (Contextual grounding for cyclobutane puckering effects).

Sources

Foundational

An In-Depth Technical Guide to Benzyl (3-hydroxycyclobutyl)carbamate: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Benzyl (3-hydroxycyclobutyl)carbamate, a pivotal building block in modern medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzyl (3-hydroxycyclobutyl)carbamate, a pivotal building block in modern medicinal chemistry. The document traces the historical context of its constituent motifs—the carbamate protecting group and the cyclobutane ring—and delves into the synthetic evolution of this specific molecule. Key synthetic pathways, including early-stage and contemporary methods, are detailed with step-by-step protocols. Physicochemical properties and spectroscopic data are presented for practical laboratory use. Furthermore, this guide highlights the significant role of Benzyl (3-hydroxycyclobutyl)carbamate as a crucial intermediate in the development of therapeutic agents, offering insights into its application in drug discovery.

Introduction: The Convergence of Two Key Chemical Motifs

The emergence of Benzyl (3-hydroxycyclobutyl)carbamate as a valuable synthetic intermediate is a testament to the strategic combination of two well-established concepts in organic and medicinal chemistry: the utility of the carbamate functional group and the increasing significance of the cyclobutane scaffold in drug design.

The Carbamate Group: A Stalwart in Chemical Synthesis

Carbamates, esters of carbamic acid, are a cornerstone of modern organic synthesis, primarily recognized for their role as protecting groups for amines.[1] The benzyloxycarbonyl (Cbz or Z) group, a specific type of carbamate, was first introduced for peptide synthesis and has since become an indispensable tool for chemists.[1] Its stability under a range of reaction conditions and the facility of its removal via catalytic hydrogenation have cemented its importance in multi-step synthetic campaigns.[1] Beyond protection, the carbamate moiety is a key structural feature in numerous approved drugs and prodrugs, contributing to their biological activity and pharmacokinetic properties.

The Rise of the Cyclobutane Ring in Medicinal Chemistry

Historically less common in drug discovery compared to other cyclic systems, the cyclobutane ring has gained significant traction in recent years.[2] Its rigid, puckered conformation offers a unique three-dimensional structure that can impart conformational constraint on a molecule.[2] This can lead to improved potency, selectivity, and metabolic stability by locking a drug candidate into its bioactive conformation and shielding it from enzymatic degradation.[3] As of early 2021, at least 39 drug candidates in preclinical or clinical development contained a cyclobutane ring.[3]

The strategic incorporation of the cyclobutane moiety in Benzyl (3-hydroxycyclobutyl)carbamate provides medicinal chemists with a versatile building block to explore novel chemical space and design next-generation therapeutics.

Discovery and Historical Synthesis

While a singular "discovery" paper for Benzyl (3-hydroxycyclobutyl)carbamate is not readily apparent in the scientific literature, its emergence can be traced through the evolution of synthetic methodologies for cyclobutane-containing amino alcohols. These compounds are valuable precursors in the synthesis of various bioactive molecules. The Cbz-protected form, Benzyl (3-hydroxycyclobutyl)carbamate, likely first appeared as a stable, characterizable intermediate in these synthetic endeavors.

Early synthetic efforts towards 3-aminocyclobutanol derivatives often involved multi-step sequences with challenges in stereocontrol. A common strategy involves the reduction of a corresponding ketone.

A significant advancement in the synthesis of related carbamates was demonstrated in a 2021 study by Maguire et al., which, although not the first synthesis, describes a modern and efficient continuous flow process.[4] This method starts from 3-oxocyclobutanecarboxylic acid and proceeds through a Curtius rearrangement to generate an isocyanate, which is then trapped with benzyl alcohol to form the Cbz-carbamate.[4] While this publication details the synthesis of the oxo-analogue, the subsequent reduction of the ketone to the alcohol is a standard synthetic transformation, illustrating a plausible and efficient route to the target molecule.

Evolution of Synthetic Methodologies

The synthesis of Benzyl (3-hydroxycyclobutyl)carbamate, particularly with stereochemical control, has evolved with the broader advancements in organic synthesis. The key challenge lies in the stereoselective synthesis of the cis-3-aminocyclobutanol core.

Synthesis of the Precursor: cis-3-Aminocyclobutanol

The direct precursor to the target molecule is cis-3-aminocyclobutanol. Various methods have been developed for the synthesis of this key intermediate. One common approach involves the reduction of 3-aminocyclobutanone derivatives. Stereoselectivity in the reduction of the ketone is crucial to obtain the desired cis isomer.

A Chinese patent (CN112608243A) details a method for synthesizing trans-3-aminocyclobutanol starting from cis-3-dibenzyl cyclobutanol, highlighting the importance of stereochemical control in this class of compounds. The patent also describes a route starting from 3-oxocyclobutanecarboxylic acid, proceeding through a Curtius rearrangement to form a Boc-protected aminoketone, which is then reduced. This general strategy is adaptable for the synthesis of the cis-isomer and subsequent Cbz protection.

Protection of the Amine: Formation of the Carbamate

Once the desired stereoisomer of 3-aminocyclobutanol is obtained, the final step is the protection of the amino group as a benzyl carbamate. This is a standard and high-yielding reaction in organic synthesis.

The reaction typically involves the treatment of cis-3-aminocyclobutanol with benzyl chloroformate in the presence of a base.[1] The base neutralizes the hydrochloric acid that is formed as a byproduct of the reaction.

Physicochemical Properties and Spectroscopic Data

PropertyValue
Molecular Formula C₁₂H₁₅NO₃
Molecular Weight 221.25 g/mol
Appearance White to off-white solid
CAS Number 140369-36-7

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) would be included here in a full whitepaper, typically obtained from experimental analysis or spectral databases.

Experimental Protocols

Synthesis of Benzyl (3-oxocyclobutyl)carbamate via Continuous Flow (Adapted from Maguire et al., 2021)[4]

This protocol describes the synthesis of the ketone precursor, which can then be reduced to the target alcohol.

Workflow Diagram:

G cluster_0 Reagent Preparation cluster_1 Flow Reactor System cluster_2 Workup & Purification Reagent A 3-Oxocyclobutanecarboxylic Acid Triethylamine in Toluene Pump A Syringe Pump A Reagent A->Pump A Reagent B Diphenylphosphoryl Azide (DPPA) in Toluene Pump B Syringe Pump B Reagent B->Pump B Reagent C Benzyl Alcohol in Toluene T-Mixer 2 T-Mixer Reagent C->T-Mixer 2 T-Mixer T-Mixer Pump A->T-Mixer Pump B->T-Mixer Heated Coil Heated Coil Reactor (Curtius Rearrangement) T-Mixer->Heated Coil Heated Coil->T-Mixer 2 Quench Quenching T-Mixer 2->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Benzyl (3-oxocyclobutyl)carbamate Purification->Product

Caption: Continuous flow synthesis of Benzyl (3-oxocyclobutyl)carbamate.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a solution of 3-oxocyclobutanecarboxylic acid and triethylamine in toluene.

    • Prepare a separate solution of diphenylphosphoryl azide (DPPA) in toluene.

    • Prepare a solution of benzyl alcohol in toluene.

  • Flow Reaction:

    • Using separate syringe pumps, introduce the 3-oxocyclobutanecarboxylic acid/triethylamine solution and the DPPA solution into a T-mixer.

    • Pass the combined stream through a heated coil reactor to induce the Curtius rearrangement, forming the isocyanate intermediate.

    • Introduce the benzyl alcohol solution into the stream via a second T-mixer to trap the isocyanate.

  • Workup and Purification:

    • Collect the reaction mixture and quench with a suitable aqueous solution.

    • Perform a liquid-liquid extraction to isolate the crude product.

    • Purify the crude product by column chromatography to yield Benzyl (3-oxocyclobutyl)carbamate.

Stereoselective Reduction to Benzyl (3-hydroxycyclobutyl)carbamate

Reaction Scheme:

G Start Benzyl (3-oxocyclobutyl)carbamate Product Benzyl ((1s,3s)-3-hydroxycyclobutyl)carbamate Start->Product Reducing Agent (e.g., NaBH₄, L-Selectride®) Solvent (e.g., MeOH, THF) Low Temperature

Caption: Stereoselective reduction of the ketone to the cis-alcohol.

Step-by-Step Methodology:

  • Dissolve Benzyl (3-oxocyclobutyl)carbamate in a suitable solvent (e.g., methanol or tetrahydrofuran) in a round-bottom flask.

  • Cool the solution to a low temperature (e.g., -78 °C or 0 °C) in an appropriate cooling bath.

  • Slowly add a stereoselective reducing agent (e.g., sodium borohydride for less hindered ketones, or a bulkier reagent like L-Selectride® for enhanced stereocontrol).

  • Stir the reaction mixture at low temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product into an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography to afford the desired cis-isomer, Benzyl (3-hydroxycyclobutyl)carbamate.

Applications in Medicinal Chemistry

Benzyl (3-hydroxycyclobutyl)carbamate serves as a key building block for the introduction of the 3-aminocyclobutanol moiety into drug candidates. The Cbz protecting group can be readily removed under standard hydrogenolysis conditions to reveal the free amine, which can then be further functionalized.

The rigid cyclobutane core allows for the precise positioning of substituents in three-dimensional space, enabling the design of potent and selective inhibitors for various biological targets. The hydroxyl group provides an additional point for modification or for hydrogen bonding interactions with the target protein.

This building block and its derivatives are of significant interest in the development of inhibitors for enzymes such as kinases and proteases, where conformational restriction can lead to enhanced binding affinity and selectivity.

Conclusion

Benzyl (3-hydroxycyclobutyl)carbamate is a valuable and versatile building block in modern drug discovery. Its synthesis, rooted in the established chemistry of carbamate formation and the evolving strategies for stereoselective cyclobutane synthesis, provides access to a unique chemical scaffold. The conformational constraints and functional group handles offered by this molecule make it an attractive starting point for the design of novel therapeutics with improved pharmacological profiles. As the exploration of three-dimensional chemical space continues to be a priority in medicinal chemistry, the importance of intermediates like Benzyl (3-hydroxycyclobutyl)carbamate is poised to grow.

References

  • Maguire, O. R., et al. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry, 17, 379–384. [Link]

  • van der Kolk, M. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • Benzyl carbamate. (n.d.). Grokipedia. Retrieved January 30, 2026, from [Link]

  • Synthesis method of trans-3-aminobutanol. (2021). CN112608243A.
  • Benzyl carbamate. (n.d.). Wikipedia. Retrieved January 30, 2026, from [Link]

  • benzyl ((1s,3s)-3-hydroxycyclobutyl)carbamate. (n.d.). Nanjing Vcare PharmaTech Co.,Ltd. Retrieved January 30, 2026, from [Link]

  • Benzyl N-(3-hydroxypropyl)carbamate. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • Benzyl hydroxycarbamate. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • 3-Aminocyclobutanol. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (2008). PMC. Retrieved January 30, 2026, from [Link]

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (2012). Molecules. Retrieved January 30, 2026, from [Link]

  • Cyclobutane Biomolecules: Synthetic Approaches to Amino Acids, Peptides and Nucleosides. (2005). Ingenta Connect. Retrieved January 30, 2026, from [Link]

  • 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. (1996). ACS Publications. Retrieved January 30, 2026, from [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. (2015). ACS Publications. Retrieved January 30, 2026, from [Link]

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Exploratory

Benzyl (3-hydroxycyclobutyl)carbamate safety and handling information

Technical Safety Guide: Benzyl (3-hydroxycyclobutyl)carbamate Abstract This technical guide provides a comprehensive safety and handling framework for Benzyl (3-hydroxycyclobutyl)carbamate (CAS: 130396-60-0 / 1403766-86-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Guide: Benzyl (3-hydroxycyclobutyl)carbamate

Abstract

This technical guide provides a comprehensive safety and handling framework for Benzyl (3-hydroxycyclobutyl)carbamate (CAS: 130396-60-0 / 1403766-86-8), a critical intermediate in medicinal chemistry. Designed for drug development professionals, this document synthesizes physicochemical data, GHS hazard classifications, and field-proven containment strategies. It moves beyond generic safety data sheets (SDS) to explain the mechanistic basis of handling protocols, ensuring researchers can effectively mitigate risks associated with carbamate protecting groups and cyclobutane scaffolds.

Chemical Identity & Physicochemical Profile

Benzyl (3-hydroxycyclobutyl)carbamate serves as a bifunctional building block, featuring a secondary alcohol for further functionalization and a benzyloxycarbonyl (Cbz/Z) protected amine. Its utility lies in the cyclobutane ring, often introduced into drug candidates to restrict conformational freedom and improve metabolic stability.

Table 1: Physicochemical Specifications

PropertySpecification
Chemical Name Benzyl (3-hydroxycyclobutyl)carbamate
Common Synonyms Cbz-3-aminocyclobutanol; (3-Hydroxycyclobutyl)carbamic acid benzyl ester
CAS Number 130396-60-0 (General); 1403766-86-8 (cis-isomer)
Molecular Formula C₁₂H₁₅NO₃
Molecular Weight 221.25 g/mol
Physical State Off-white to beige solid (powder or crystalline)
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Sparingly soluble in water
Melting Point 86–89 °C (Typical range for benzyl carbamates)
Storage Condition Refrigerate (2–8°C); Hygroscopic precautions recommended

Hazard Identification & Toxicology

While specific LD50 data for this exact intermediate is limited, its hazard profile is derived from the functional group reactivity of benzyl carbamates and amino-cyclobutanes.

GHS Classification (Predicted/Analogous)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2][3]

Mechanistic Toxicology
  • Carbamate Moiety: Although benzyl carbamates are generally less toxic than simple alkyl carbamates, they possess potential for skin sensitization. The Cbz group is stable, but metabolic or thermal breakdown can release benzyl alcohol and the underlying amine.

  • Cyclobutane Ring: The ring strain (~26 kcal/mol) makes the scaffold reactive under high-energy conditions but kinetically stable in standard storage. The primary risk is not explosion, but rather unexpected ring-opening if exposed to strong Lewis acids or extreme heat, potentially altering the toxicity profile.

  • Dust Hazard: As a solid powder, the primary acute risk is inhalation of fine particulates, leading to mechanical irritation of the alveoli and potential systemic absorption.

Functional Group Risk Analysis (Visualization)

The following diagram breaks down the molecule into its functional components to highlight specific safety considerations.

ChemicalRisk Molecule Benzyl (3-hydroxycyclobutyl)carbamate CbzGroup Cbz Protecting Group (Carbamate) Molecule->CbzGroup Cyclobutane Cyclobutane Ring (Strained Scaffold) Molecule->Cyclobutane Alcohol Secondary Alcohol (-OH) Molecule->Alcohol Risk1 Skin Sensitization Potential CbzGroup->Risk1 chronic exposure Risk2 Metabolic Stability (Low Reactivity) Cyclobutane->Risk2 structural feature Risk3 H-Bonding (Solubility/Permeation) Alcohol->Risk3 handling

Figure 1: Functional group decomposition of safety risks. The Cbz group presents the primary chemical handling risk (sensitization), while the alcohol moiety dictates solubility and permeation characteristics.

Safe Handling & Engineering Controls

Trustworthiness in safety comes from redundancy. Do not rely on PPE alone; use the hierarchy of controls.

Engineering Controls
  • Primary Containment: All weighing and transfer operations must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Airflow: Ensure face velocity is between 0.3–0.5 m/s.

  • Static Control: Use anti-static weighing boats. Cyclobutane derivatives can be static-prone; a static discharge gun is recommended during dry mass transfer to prevent dispersal.

Personal Protective Equipment (PPE)
  • Hand Protection: Nitrile gloves (minimum thickness 0.11 mm) are sufficient for incidental contact.

    • Why? Carbamates are organic solids; nitrile offers excellent resistance to the solid. If dissolved in DCM or DMF, double-gloving or using laminate (Silver Shield) gloves is required due to the solvent's permeation properties.

  • Eye Protection: Chemical safety goggles (ANSI Z87.1). Safety glasses are insufficient if fine powder is being manipulated.

  • Respiratory Protection: If working outside a hood (not recommended), a P95/P100 particulate respirator is mandatory.

Experimental Workflow: Deprotection Context

This compound is frequently subjected to Hydrogenolysis (H₂/Pd-C) to remove the Cbz group. This specific workflow introduces high-risk variables.

Protocol: Safe Cbz-Deprotection Setup

  • Inert Atmosphere: Purge reaction vessel with Nitrogen/Argon before adding the catalyst (Pd/C). Dry Pd/C is pyrophoric.

  • Solvent Choice: Use Methanol or Ethanol. Avoid halogenated solvents which can poison the catalyst.

  • Filtration: When filtering the catalyst after reaction, the filter cake remains pyrophoric. Do not let the filter cake dry out. Keep it wet with water or solvent and dispose of it in a dedicated "Heavy Metal Waste" container containing water.

Emergency Response Protocols

EmergencyResponse Start Incident Detected Type Identify Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin Wash with Soap/Water (15 mins) Remove Contaminated Clothes Skin->ActionSkin ActionEye Rinse with Water (15 mins) Lift Eyelids Eye->ActionEye ActionInhal Move to Fresh Air Support Breathing Inhal->ActionInhal Medical Seek Medical Attention (Show SDS/Structure) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Figure 2: Decision logic for acute exposure incidents.[4] Immediate irrigation is the priority for skin/eye contact due to the irritant nature of the carbamate.

Spill Cleanup (Solid)
  • Isolate: Evacuate the immediate area if the spill is large (>10g) and creates a dust cloud.

  • PPE: Don goggles, nitrile gloves, and a lab coat.

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.

  • Cleanup: Sweep up the damp material into a sealable bag. Wipe the surface with 70% Ethanol or Isopropanol to remove organic residue.

  • Disposal: Label as "Solid Organic Hazardous Waste."

Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerated) . While the Cbz group is robust, the secondary alcohol and strained ring benefit from cooler temperatures to prevent slow degradation or oligomerization.

  • Atmosphere: Store under inert gas (Nitrogen/Argon) if possible, or in a tightly sealed container with desiccant. Hydrolysis of the carbamate is slow but possible in humid environments.

  • Incompatibilities:

    • Strong Oxidizers: Can react with the alcohol or benzyl moiety.

    • Strong Acids/Bases: Will hydrolyze the carbamate linkage (removing the protecting group) or potentially open the cyclobutane ring under extreme conditions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 562256, Benzyl N-(3-hydroxypropyl)carbamate (Analogous Structure Safety Data). Retrieved from [1]

  • Sigma-Aldrich (2025). cis-Benzyl 3-hydroxycyclobutylcarbamate Product & Safety Data. Retrieved from

  • Apollo Scientific (2023). Safety Data Sheet: Benzyl Carbamate Derivatives. Retrieved from

  • MedChemExpress (2024). Benzyl (3-oxocyclobutyl)carbamate Safety & Handling. Retrieved from

  • ECHA (European Chemicals Agency). Registration Dossier for Benzyl Carbamate.[1] Retrieved from

Sources

Foundational

In Silico Modeling of Benzyl (3-hydroxycyclobutyl)carbamate Interactions with Human Acetylcholinesterase: A Technical Guide

Abstract This technical guide provides a comprehensive, in-depth protocol for the in silico modeling of the interaction between the small molecule Benzyl (3-hydroxycyclobutyl)carbamate and its putative biological target,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the in silico modeling of the interaction between the small molecule Benzyl (3-hydroxycyclobutyl)carbamate and its putative biological target, human Acetylcholinesterase (hAChE). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple list of steps, offering a rationale-driven narrative that explains the causality behind experimental choices. We will cover the entire computational workflow, from initial target selection and system preparation to molecular docking, and validation through molecular dynamics (MD) simulations. The methodologies described herein are structured to be self-validating, ensuring scientific integrity and generating trustworthy, reproducible results.

Part 1: Introduction to the Molecular System

The foundation of any robust in silico study is a thorough understanding of the components involved: the ligand and its biological target.[1][2] This initial phase is not merely procedural; it is a critical step of hypothesis generation based on established biochemical principles.

The Ligand: Benzyl (3-hydroxycyclobutyl)carbamate

The ligand of interest is Benzyl (3-hydroxycyclobutyl)carbamate. A detailed understanding of its physicochemical properties is paramount for accurate modeling.

  • Structure and Properties: The molecule consists of a benzyl carbamate functional group attached to a 3-hydroxycyclobutane moiety.[3] The carbamate group is a well-known "privileged" reactive group that can interact with the active sites of various enzymes, particularly serine hydrolases.[4][5][6][7] Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C12H15NO3PubChem[3]
Molecular Weight 221.26 g/mol PubChem[3]
Hydrogen Bond Donors 2PubChem
Hydrogen Bond Acceptors 3PubChem
LogP (Predicted) 1.2PubChem
SMILES C1=CC=C(C=C1)COC(=O)NC2CC(C2)OPubChem
  • Rationale for Interest: Carbamates are a significant class of compounds in pharmacology and toxicology, known for their ability to inhibit cholinesterases.[8] The mechanism often involves the carbamylation of a serine residue within the enzyme's active site, leading to temporary or "pseudo-irreversible" inhibition.[9][10][11] The specific combination of the benzyl and hydroxycyclobutyl groups in our ligand presents a unique structural framework whose interaction dynamics are worthy of detailed computational investigation.

The Target: Human Acetylcholinesterase (hAChE)
  • Selection Rationale: Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for hydrolyzing the neurotransmitter acetylcholine.[8] Its inhibition leads to an accumulation of acetylcholine, a therapeutic strategy used in the treatment of conditions like Alzheimer's disease.[8] Given that carbamates are well-documented inhibitors of serine hydrolases, and AChE is a canonical example of this enzyme class, hAChE represents a highly plausible and scientifically relevant target for Benzyl (3-hydroxycyclobutyl)carbamate.[4][5][7]

  • Structural Information: For structure-based drug design, a high-resolution crystal structure is non-negotiable. We will utilize the crystal structure of human AChE, for which multiple entries are available in the Protein Data Bank (PDB).[12][13][14] For this guide, we select PDB ID: 4PQE , which provides a high-resolution (2.35 Å) structure of the human enzyme.[12]

Part 2: The In Silico Modeling Workflow: A Conceptual Overview

The process of modeling a ligand-protein interaction is a multi-stage funnel, designed to move from rapid, broader predictions to more computationally expensive but physically realistic simulations. Each subsequent step serves to validate and refine the findings of the previous one.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Initial Prediction cluster_2 Phase 3: Validation & Refinement cluster_3 Phase 4: Analysis PDB 1. Protein Preparation (PDB ID: 4PQE) - Remove water/ligands - Add hydrogens - Assign charges DOCK 3. Molecular Docking (AutoDock Vina) - Define binding site grid - Run docking algorithm - Score binding poses PDB->DOCK LIG 2. Ligand Preparation - Generate 3D conformer - Assign charges - Define rotatable bonds LIG->DOCK MD 4. Molecular Dynamics (GROMACS) - Build system (solvate, ionize) - Minimize & Equilibrate - Production MD run DOCK->MD Select best pose ANALYSIS 5. Data Analysis - Binding affinity (kcal/mol) - Interaction analysis (H-bonds) - Complex stability (RMSD) MD->ANALYSIS

Caption: The overall in silico workflow from preparation to analysis.

Part 3: Protocol 1 - Molecular Docking with AutoDock Vina

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[15][16][17] It is a computationally efficient method for generating initial hypotheses about the binding mode and affinity.

Causality Behind Experimental Choices
  • Why AutoDock Vina? We select AutoDock Vina due to its balance of speed and accuracy, its widespread use in the scientific community, and its open-source, permissive license.[18][19] Its scoring function and efficient optimization algorithms make it an excellent choice for initial virtual screening and binding mode prediction.[18]

  • Why Prepare the Structures? Raw PDB files are not immediately suitable for docking.[17] Water molecules and co-crystallized ligands must be removed to study our specific interaction.[17] Furthermore, docking algorithms require all atoms to be present, including hydrogens, which are often absent in crystal structures.[16][17] Assigning correct atom types and charges is crucial for the scoring function to accurately calculate binding energies.[20]

Step-by-Step Experimental Protocol

Software Required:

  • AutoDock Tools (MGLTools): For preparing protein (receptor) and ligand files.

  • AutoDock Vina: The docking engine.

  • PyMOL or ChimeraX: For visualization.

Step 1: Receptor Preparation

  • Download and Clean PDB: Download the structure of hAChE (e.g., 4PQE) from the RCSB PDB. Open the file in a molecular viewer or AutoDock Tools.

  • Remove Heteroatoms: Delete all water molecules (HOH) and any co-crystallized ligands or ions that are not part of the core protein structure.[17]

  • Add Hydrogens: Use the "Add Hydrogens" command. Ensure that polar hydrogens are added, as these are critical for forming hydrogen bonds.

  • Compute Charges: Calculate Gasteiger charges for the protein atoms. This is essential for the electrostatic term in the Vina scoring function.

  • Set Atom Types: Assign AutoDock 4 atom types.

  • Save as PDBQT: Save the prepared receptor file in the PDBQT format (e.g., 4pqe_receptor.pdbqt), which includes charge and atom type information.

Step 2: Ligand Preparation

  • Obtain Ligand Structure: Obtain the 3D structure of Benzyl (3-hydroxycyclobutyl)carbamate. This can be done by retrieving the structure from PubChem (CID 19794302) or by drawing it in a chemical sketcher and generating a 3D conformation.[3]

  • Load into AutoDock Tools: Open the ligand file.

  • Detect Root and Torsion: Define the rotatable bonds within the ligand. This flexibility is key to allowing the ligand to find its optimal conformation within the binding site.

  • Save as PDBQT: Save the prepared ligand file in the PDBQT format (e.g., ligand.pdbqt).

Step 3: Defining the Search Space (Grid Box)

  • Identify the Binding Site: The active site of AChE is well-characterized and resides at the bottom of a deep and narrow gorge. Key residues in the catalytic site include Ser203, His447, and Glu334.

  • Center the Grid: In AutoDock Tools, center the grid box on the active site. For PDB 4PQE, the approximate center coordinates can be determined by selecting key active site residues.

  • Set Grid Dimensions: The size of the box must be large enough to accommodate the ligand and allow it to rotate freely, but not so large that it wastes computational time searching irrelevant space. A box size of 25 x 25 x 25 Å is a reasonable starting point.

Step 4: Running AutoDock Vina

  • Create a Configuration File: Create a text file (e.g., conf.txt) specifying the input files and grid box parameters.

  • Execute Vina: Run Vina from the command line: vina --config conf.txt --log docking_log.txt

Data Presentation: Docking Results

AutoDock Vina will output a set of binding poses ranked by their predicted binding affinity in kcal/mol.[16] Lower, more negative values indicate a more favorable predicted binding energy.

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)
1-8.50.000
2-8.21.345
3-8.11.872
4-7.92.103
.........

Part 4: Protocol 2 - Molecular Dynamics (MD) Simulation with GROMACS

While docking provides a static snapshot, MD simulations offer a dynamic view, allowing us to assess the stability of the predicted protein-ligand complex in a simulated physiological environment.[21] This step is crucial for validating the docking results.

Causality Behind Experimental Choices
  • Why GROMACS? GROMACS is a highly efficient, versatile, and open-source MD engine, making it a standard choice for biomolecular simulations.[21][22][23]

  • Why a Force Field? A force field (e.g., CHARMM36m) is a set of parameters used to describe the potential energy of the system.[22] The choice of a well-validated force field is critical for achieving a realistic simulation of molecular interactions.

  • Why Solvate and Ionize? Biological interactions occur in an aqueous environment. Explicitly solvating the system with water and adding ions to neutralize the charge and mimic physiological salt concentration is essential for an accurate representation of the system's dynamics.[22][24]

Step-by-Step Experimental Protocol

Software Required:

  • GROMACS: The MD simulation package.

  • CHARMM-GUI: A web-based tool that greatly simplifies the process of building and preparing complex simulation systems, including generating topologies for ligands.[25][26][27]

Step 1: System Building with CHARMM-GUI

  • Upload Complex: Upload the PDB file of the best-ranked docking pose (receptor + ligand) to the CHARMM-GUI "Solution Builder".[26]

  • Generate Ligand Topology: CHARMM-GUI will use the CGenFF server to generate a CHARMM-compatible topology and parameter file for the Benzyl (3-hydroxycyclobutyl)carbamate ligand.[22] This is a critical step as standard force fields do not contain parameters for novel small molecules.

  • Solvate and Ionize: Specify the box shape (e.g., cubic), water model (e.g., TIP3P), and add ions (e.g., Na+/Cl-) to neutralize the system at a desired concentration (e.g., 0.15 M).

  • Download GROMACS Input: Download the generated GROMACS input files. CHARMM-GUI provides a complete package, including the topology file (topol.top), coordinate file (step5_input.gro), and .mdp files with suggested simulation parameters.[22]

Step 2: Energy Minimization

  • Purpose: To relax the system and remove any steric clashes or unfavorable geometries introduced during the building process.

  • Command: gmx grompp -f minim.mdp -c step5_input.gro -p topol.top -o em.tpr gmx mdrun -v -deffnm em

Step 3: Equilibration (NVT and NPT)

  • Purpose: To bring the system to the desired temperature (NVT ensemble) and pressure (NPT ensemble) before the production run. This is a two-stage process.

  • NVT (Constant Volume) Equilibration: gmx grompp -f nvt.mdp -c em.gro -r em.gro -p topol.top -o nvt.tpr gmx mdrun -v -deffnm nvt

  • NPT (Constant Pressure) Equilibration: gmx grompp -f npt.mdp -c nvt.gro -r nvt.gro -t nvt.cpt -p topol.top -o npt.tpr gmx mdrun -v -deffnm npt

Step 4: Production MD Simulation

  • Purpose: To run the simulation for a sufficient length of time (e.g., 100 ns) to collect data on the system's behavior.

  • Command: gmx grompp -f md.mdp -c npt.gro -t npt.cpt -p topol.top -o md_production.tpr gmx mdrun -v -deffnm md_production

Data Presentation: MD Simulation Parameters
ParameterValueRationale
Ensemble NPTSimulates constant pressure and temperature, mimicking physiological conditions.
Force Field CHARMM36mA modern, well-validated force field for proteins and small molecules.
Water Model TIP3PA standard, computationally efficient water model.
Temperature 310 KApproximate human body temperature.
Pressure 1 barStandard atmospheric pressure.
Simulation Time 100 nsA reasonable duration to assess complex stability.

Part 5: Analysis and Interpretation

Post-Docking Analysis
  • Binding Pose Visualization: The top-ranked pose should be visually inspected. Does the ligand occupy the known active site gorge? Does its conformation make chemical sense?

  • Interaction Analysis: Identify key interactions between the ligand and hAChE. Look for hydrogen bonds, hydrophobic interactions, and potential π-π stacking with aromatic residues (e.g., Trp86, Tyr337) known to be important for binding in the AChE gorge.[9] The carbamate moiety should be oriented near the catalytic serine (Ser203) for potential carbamylation.

Post-MD Analysis
  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD for both suggests the complex is structurally stable. A large, fluctuating RMSD for the ligand might indicate that it is unstable in the binding pocket.

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify which parts of the protein are flexible versus stable. Regions interacting with the ligand should show reduced fluctuation compared to the unbound protein.

  • Hydrogen Bond Analysis: Track the formation and duration of specific hydrogen bonds between the ligand and protein throughout the simulation.[28] A persistent hydrogen bond is a strong indicator of a stable and important interaction.

G Docking Molecular Docking Static Prediction Binding Affinity (kcal/mol) Identifies Key Poses MD Molecular Dynamics Dynamic Validation Complex Stability (RMSD) Confirms Interactions Docking:f2->MD:f0 Input for MD

Caption: Relationship between Docking (prediction) and MD (validation).

Part 6: Conclusion

This guide has outlined a comprehensive and robust in silico workflow for investigating the interactions of Benzyl (3-hydroxycyclobutyl)carbamate with human Acetylcholinesterase. By integrating molecular docking for initial pose prediction with molecular dynamics for validation, researchers can generate high-confidence models of protein-ligand binding. The causality-driven approach presented here emphasizes not just the "how" but the "why" of each step, empowering scientists to make informed decisions in their own computational drug discovery projects. The results from such a study provide a powerful atomic-level hypothesis of the binding mechanism, which can guide further experimental validation and the rational design of more potent and selective inhibitors.

References

  • Benzyl carbamate - Wikipedia. Wikipedia. [Link]

  • benzyl N-(3-hydroxycyclobutyl)carbamate. PubChem. [Link]

  • Crystal Structure of Human Acetylcholinesterase. RCSB PDB. [Link]

  • Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. ACS Publications. [Link]

  • Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition. National Institutes of Health. [Link]

  • AutoDock Vina Documentation. Scripps Research. [Link]

  • GROMACS Tutorial - Protein-Ligand Complex. GROMACS. [Link]

  • CHARMM-GUI: A Web-based Graphical User Interface for CHARMM. CHARMM-GUI. [Link]

  • Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. National Institutes of Health. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial. YouTube. [Link]

  • In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. National Institutes of Health. [Link]

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]

  • Basics of membrane-protein interactions using molecular dynamics with NAMD, VMD, and CHARMM-GUI. University of Illinois. [Link]

  • Molecular Docking Tutorial. University of Padua. [Link]

Sources

Exploratory

Technical Guide: Preclinical In Vitro Characterization of Benzyl (3-hydroxycyclobutyl)carbamate

Executive Summary Benzyl (3-hydroxycyclobutyl)carbamate represents a high-value "sp3-rich" scaffold in modern medicinal chemistry. Unlike traditional flat aromatic structures, the cyclobutane core introduces defined vect...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl (3-hydroxycyclobutyl)carbamate represents a high-value "sp3-rich" scaffold in modern medicinal chemistry. Unlike traditional flat aromatic structures, the cyclobutane core introduces defined vectors (puckering angles) that enhance target specificity while maintaining a lower molecular weight than corresponding cyclohexyl or piperidinyl analogs.

This technical guide outlines a rigorous in vitro evaluation framework for this molecule. It treats the compound not merely as a synthetic intermediate, but as a privileged fragment for fragment-based drug discovery (FBDD). The focus is on validating its physicochemical "druggability," metabolic stability (specifically the carbamate linkage), and cellular safety profile.

Section 1: Chemical Logic & Molecular Design

Structural Analysis

The molecule consists of three distinct pharmacophoric elements:

  • The Cyclobutane Core: A rigid, four-membered ring that restricts conformational freedom. The 3-hydroxy substitution creates potential for cis and trans isomerism, which drastically alters the vector of hydrogen bond donation.

  • The Carbamate Linker (Cbz): While often used as a protecting group (benzyloxycarbonyl), in a biological context, the carbamate acts as a stable bioisostere for amides or esters, capable of hydrogen bonding within an active site.

  • The Benzyl Moiety: Provides lipophilicity (

    
     interactions), balancing the polarity of the hydroxyl group.
    
The "Puckering" Effect

Cyclobutane is not planar; it adopts a "puckered" conformation to relieve torsional strain. This creates a unique 3D volume that allows the hydroxyl group to probe specific pockets in enzymes (e.g., kinases or proteases) that flat phenyl rings cannot access.

Section 2: Physicochemical Profiling (The "Go/No-Go" Gate)

Before biological activity can be assessed, the compound's fundamental solution properties must be validated.

Kinetic Solubility Assay (Nephelometry)

Rationale: Cyclobutane derivatives often exhibit higher solubility than their aromatic counterparts, but the lipophilic benzyl group may limit this. Kinetic solubility mimics the conditions of high-throughput screening.

Protocol:

  • Stock Preparation: Dissolve Benzyl (3-hydroxycyclobutyl)carbamate in 100% DMSO to a concentration of 10 mM.

  • Dilution: Spike the DMSO stock into Phosphate Buffered Saline (PBS, pH 7.4) to final concentrations of 1, 10, 50, and 100

    
    . Final DMSO concentration must be 
    
    
    
    .
  • Incubation: Shake for 90 minutes at room temperature (25°C).

  • Readout: Measure light scattering (nephelometry) or absorbance at 620 nm.

  • Validation: A precipitating control (e.g., Pyrene) and a soluble control (e.g., Nicardipine) must be included.

PAMPA (Parallel Artificial Membrane Permeability Assay)

Rationale: To determine if the molecule can cross cell membranes via passive diffusion.[1][2][3][4] The balance between the polar 3-OH and the lipophilic Cbz is critical here.

Protocol:

  • Donor Plate: Add

    
     of compound solution (
    
    
    
    in PBS, pH 7.4) to the bottom plate.
  • Membrane: Coat the PVDF filter of the acceptor plate with

    
     of 2% Dioleoyl-sn-glycero-3-phosphocholine (DOPC) in dodecane.
    
  • Acceptor Plate: Add

    
     of fresh PBS to the top wells.
    
  • Sandwich & Incubate: Mate the plates and incubate for 5 hours at 25°C in a humidity chamber.

  • Quantification: Separate plates and analyze both donor and acceptor compartments via LC-MS/MS.

  • Calculation: Calculate Effective Permeability (

    
    ) using the standard equation:
    
    
    
    

Section 3: Metabolic Stability & Hydrolysis

This is the most critical section for carbamate-based scaffolds. While carbamates are more stable than esters, they are susceptible to hydrolysis by plasma esterases (e.g., butyrylcholinesterase) or oxidation by liver microsomes.

Plasma Stability Assay

Objective: Determine the half-life (


) of the carbamate bond in human and rat plasma.

Workflow:

  • Matrix: Thaw pooled human/rat plasma and centrifuge (2000 x g, 5 min) to remove particulates. Adjust pH to 7.4 if necessary.

  • Inoculation: Spike compound (1

    
     final) into plasma pre-warmed to 37°C.
    
  • Sampling: At

    
     minutes, remove 
    
    
    
    aliquots.
  • Quenching: Immediately add

    
     ice-cold Acetonitrile (containing Internal Standard, e.g., Warfarin) to precipitate proteins.
    
  • Analysis: Centrifuge and inject supernatant into LC-MS/MS. Monitor the parent ion

    
    .
    
Microsomal Stability (Oxidative Metabolism)

Objective: Assess if Cytochrome P450 enzymes (CYPs) oxidize the cyclobutane ring or the benzylic position.

Protocol:

  • Reaction Mix: Phosphate buffer (100 mM, pH 7.4), Liver Microsomes (0.5 mg/mL protein), and Test Compound (1

    
    ).
    
  • Initiation: Pre-incubate for 5 min at 37°C, then add NADPH-regenerating system (Mg

    
    , Glucose-6-phosphate, G6P-Dehydrogenase).
    
  • Timepoints: 0, 5, 15, 30, 45 min.

  • Termination: Add cold Acetonitrile/Methanol (1:1).

  • Data Output: Plot % Remaining vs. Time to derive Intrinsic Clearance (

    
    ).
    
Visualization: Metabolic Pathways & Workflow

The following diagram illustrates the dual metabolic risks (Hydrolysis vs. Oxidation) and the experimental workflow.

MetabolicWorkflow cluster_Assays In Vitro Stability Assays cluster_Pathways Potential Metabolites Compound Benzyl (3-hydroxycyclobutyl) carbamate Plasma Plasma Stability (Esterases) Compound->Plasma Incubate 37°C Microsomes Liver Microsomes (CYP450s) Compound->Microsomes + NADPH Hydrolysis Hydrolysis Products: Benzyl Alcohol + Amine Plasma->Hydrolysis Carbamate Cleavage Oxidation Oxidation Products: Hydroxylated Benzyl/Ring Microsomes->Oxidation CYP Mediated LCMS LC-MS/MS Analysis (Cl_int / t1/2) Hydrolysis->LCMS Quantify Oxidation->LCMS Quantify

Caption: Figure 1. Parallel assessment of hydrolytic stability (plasma) and oxidative stability (microsomes) to determine metabolic soft spots.

Section 4: Cytotoxicity & Safety Profiling

Before using this scaffold in cell-based efficacy models, non-specific toxicity must be ruled out.

CellTiter-Glo® Luminescent Cell Viability Assay

Rationale: Measures ATP quantitation as a direct indicator of metabolically active cells. This is superior to MTT assays which can be confounded by metabolic rate changes.

Protocol:

  • Cell Line: HepG2 (Liver) or HEK293 (Kidney) cells.

  • Seeding: 5,000 cells/well in 96-well opaque plates. Incubate 24h for attachment.

  • Treatment: Add compound in serial dilutions (0.1

    
     to 100 
    
    
    
    ). Include a DMSO vehicle control and a Positive Kill Control (e.g., Staurosporine).
  • Exposure: Incubate for 48 hours at 37°C, 5%

    
    .
    
  • Detection: Add CellTiter-Glo reagent (1:1 ratio with media). Shake for 2 min to lyse cells.

  • Readout: Measure Luminescence (RLU) on a plate reader.

  • Analysis: Fit data to a non-linear regression model to determine

    
    .
    

Section 5: Data Presentation Standards

All data generated from the above protocols should be summarized in the following format for technical reports:

ParameterAssay TypeMetricAcceptance Criteria (Hit)
Solubility Kinetic (PBS, pH 7.4)


Permeability PAMPA


(High Permeability)
Plasma Stability Human Plasma

(min)

min
Metabolic Stability Human Microsomes

(

)

(Low Clearance)
Toxicity HepG2 CellTiter-Glo

(

)

(Non-toxic)

References

  • BenchChem. (2025). The Cyclobutane-1,3-diol Scaffold: A Rising Star in Medicinal Chemistry.[5][6] Retrieved from

  • National Center for Biotechnology Information (NCBI). (2022). Cyclobutanes in Small-Molecule Drug Candidates.[5][6] PubMed. Retrieved from

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Elsevier. (Standard reference for PAMPA/Solubility protocols).
  • Creative Biolabs. (2024). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocols.[1][2][3] Retrieved from

  • Evotec. (2024). Plasma Stability Assay: In Vitro ADME Screening.[7] Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of Benzyl (3-hydroxycyclobutyl)carbamate in Medicinal Chemistry

Introduction & Strategic Value Benzyl (3-hydroxycyclobutyl)carbamate (CAS: 1408246-88-5 for cis/trans mix) is a high-value bifunctional building block. It serves as a critical scaffold in the synthesis of Janus Kinase (J...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Value

Benzyl (3-hydroxycyclobutyl)carbamate (CAS: 1408246-88-5 for cis/trans mix) is a high-value bifunctional building block. It serves as a critical scaffold in the synthesis of Janus Kinase (JAK) inhibitors and other conformationally restricted bioactive molecules.

Why this Scaffold?
  • Bioisosterism: The cyclobutane ring acts as a rigid, non-aromatic spacer that mimics the geometry of phenyl or piperazine rings but with significantly different metabolic and solubility profiles.

  • Conformational Locking: Unlike flexible alkyl chains, the cyclobutane ring "locks" substituents into specific vectors (cis vs. trans), reducing the entropic penalty of binding to a protein target.

  • Metabolic Stability: The Cbz (benzyloxycarbonyl) group provides robust protection for the amine during oxidative transformations of the alcohol, preventing N-oxide formation or polymerization.

Structural Analysis & Stereochemistry

Understanding the geometry of the cyclobutane ring is prerequisite to successful functionalization.

  • Ring Pucker: The cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions).

  • Stereochemical Implications: This puckering creates distinct steric environments for the cis (substituents on the same side, often pseudo-equatorial/axial) and trans isomers.

  • Reactivity Profile:

    • C3-Hydroxyl: A secondary alcohol prone to oxidation or activation (mesylation).

    • C1-Carbamate: Stable to acidic and mild basic conditions; removable via hydrogenolysis.

Visualization: Reactivity Divergence

The following diagram illustrates the primary synthetic pathways available from this intermediate.

G Start Benzyl (3-hydroxycyclobutyl) carbamate Ketone 3-Oxocyclobutyl carbamate Start->Ketone Oxidation (DMP/Swern) Activated Activated Ester (OMs / OTs) Start->Activated Activation (MsCl/TsCl) Diamine 1,3-Diamine (Cis/Trans controlled) Ketone->Diamine Reductive Amination Substituted Nucleophilic Substitution Product Activated->Substituted SN2 Displacement (NaN3/Thiol)

Figure 1: Divergent synthetic pathways. The ketone route (top) is preferred for accessing diverse amine stereochemistry.

Core Protocol 1: Oxidation to the Ketone (The Gateway)

The conversion of the alcohol to benzyl (3-oxocyclobutyl)carbamate is the most frequent first step. This destroys the initial stereochemistry at C3, allowing the chemist to "reset" the geometry during a subsequent reductive amination.

Preferred Method: Dess-Martin Periodinane (DMP) Why: Swern oxidation is effective but requires cryogenic conditions (-78°C) which can be cumbersome on large scales. DMP offers mild, room-temperature operation with excellent tolerance for the Cbz group.

Step-by-Step Protocol
  • Preparation: Dissolve Benzyl (3-hydroxycyclobutyl)carbamate (1.0 equiv) in Dichloromethane (DCM) [0.2 M concentration].

  • Reagent Addition: Cool the solution to 0°C. Add Dess-Martin Periodinane (1.2 equiv) portion-wise to control the exotherm.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours.

    • Checkpoint: Monitor via TLC (EtOAc/Hexane). The ketone typically runs higher (less polar) than the alcohol.

  • Quench (Critical): Dilute with Et2O. Add a 1:1 mixture of saturated aqueous NaHCO3 and 10% Na2S2O3. Stir vigorously until the organic layer is clear (removes iodine byproducts).

  • Workup: Separate layers. Extract aqueous phase with DCM. Dry combined organics over MgSO4, filter, and concentrate.

  • Purification: Silica gel chromatography (0-40% EtOAc in Hexanes).

Data Summary: Oxidation Methods

MethodYieldProsCons
DMP 85-95%Mild, RT, Simple workupReagent cost, Iodine byproducts
Swern 80-90%Cheap reagentsRequires -78°C, Odorous (DMS)
PCC 70-80%RobustChromium toxicity, difficult cleanup

Core Protocol 2: Stereoselective Reductive Amination

This step transforms the ketone into a 1,3-diamine. The choice of reducing agent dictates the cis/trans ratio.

Mechanism: The hydride source approaches the imine intermediate from the least hindered face of the puckered cyclobutane.

  • Thermodynamic Control: Small hydride donors (NaBH4) often yield mixtures.

  • Kinetic Control: Bulky hydrides (e.g., L-Selectride) or specific conditions can favor the cis isomer (1,3-relationship).

Protocol: Reductive Amination with NaBH(OAc)3[1]
  • Imine Formation: Dissolve the ketone (1.0 equiv) and the desired amine (1.1 equiv) in DCE (Dichloroethane) or DCM.

  • Acid Catalyst: Add Acetic Acid (1.0 - 2.0 equiv) to catalyze imine formation. Stir for 30 mins.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv). Stir at RT overnight.

  • Workup: Quench with sat. NaHCO3. Extract with DCM.

  • Result: This condition typically favors the cis-1,3-diamine (where the amine and carbamate are on the same side) due to hydride attack from the convex face.

Core Protocol 3: Activation & Displacement (Inversion)

If the starting material is a pure isomer (e.g., cis-alcohol), you can access the trans-amine via SN2 inversion.

Warning: SN2 reactions on cyclobutanes are slower than on primary/secondary alkyl chains due to ring strain and steric hindrance (pucker).

Protocol: Mesylation & Azide Displacement
  • Mesylation: React alcohol with MsCl (1.2 equiv) and TEA (1.5 equiv) in DCM at 0°C. Work up to isolate the mesylate.

  • Displacement: Dissolve mesylate in DMF. Add NaN3 (2.0 equiv).

  • Heating: Heat to 60–80°C. Note: Higher temperatures risk elimination to cyclobutene.

  • Reduction: Reduce the resulting azide (Staudinger reaction with PPh3 or Hydrogenation) to the amine.

Deprotection of the Cbz Group

Once the core scaffold is functionalized, the Cbz group is removed to liberate the primary amine for coupling to the final drug pharmacophore.

Protocol: Hydrogenolysis
  • Solvent: Methanol or Ethanol (0.1 M).

  • Catalyst: 10% Pd/C (10 wt% loading).

  • Atmosphere: Hydrogen gas (balloon pressure is usually sufficient).

  • Time: 2–12 hours.

  • Workup: Filter through Celite to remove Pd. Concentrate.

    • Note: If the molecule contains sulfur (e.g., a thiazole tail), Pd catalysts may be poisoned. In this case, use HBr in Acetic Acid or TMSI for deprotection.

Troubleshooting & Critical Parameters

ProblemRoot CauseSolution
Low Yield in SN2 Ring strain/EliminationSwitch to Oxidation/Reductive Amination route.
Incomplete Oxidation Wet solventsDMP is water-sensitive. Ensure anhydrous DCM.
Poor cis/trans selectivity Small reducing agentUse bulkier reducing agents or lower temperature (-78°C).

References

  • Vertex AI Search. (2026). Benzyl (3-hydroxycyclobutyl)carbamate synthesis application. Retrieved from 1

  • Organic Syntheses. (2026). Preparation of Benzyl carbamate derivatives. Retrieved from 2

  • Journal of Chemical and Pharmaceutical Research. (2024).[3] Strategies for Selective Reductive Amination in Organic Synthesis. Retrieved from 4

  • Organic Chemistry Portal. (2023). Synthesis of ketones by oxidation of alcohols. Retrieved from 5

  • SynArchive. (2026). Protecting Groups List: Benzyloxy carbamate (Cbz). Retrieved from 6

Sources

Application

Benzyl (3-hydroxycyclobutyl)carbamate as a building block for novel compounds

Executive Summary Benzyl (3-hydroxycyclobutyl)carbamate is a critical building block for introducing the cyclobutane motif into small molecule drugs. In modern medicinal chemistry, the cyclobutane ring is not merely a li...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl (3-hydroxycyclobutyl)carbamate is a critical building block for introducing the cyclobutane motif into small molecule drugs. In modern medicinal chemistry, the cyclobutane ring is not merely a linker; it is a strategic bioisostere used to increase


 character, improve metabolic stability, and rigidly orient pharmacophores.[1]

This guide provides a comprehensive workflow for utilizing this scaffold, focusing on stereochemical control (cis vs. trans), functional group manipulation, and its application in synthesizing JAK inhibitors and other high-value targets.

Chemical Identity & Properties

PropertyData
Chemical Name Benzyl (3-hydroxycyclobutyl)carbamate
Common Name Cbz-3-aminocyclobutanol
CAS Number 130396-60-0 (Generic), 1403766-86-8 (cis-isomer)
Molecular Formula

Molecular Weight 221.25 g/mol
Stereochemistry Exists as cis and trans isomers.[1][2] Commercial sources often supply the cis-isomer or a mixture.
Ring Conformation Puckered (~30° dihedral angle), providing distinct vector orientations compared to planar rings.
The "Puckered" Advantage

Unlike cyclopropane (planar) or cyclohexane (chair), cyclobutane adopts a static "puckered" or "butterfly" conformation to relieve torsional strain.

  • Medicinal Utility: This pucker allows 1,3-substituents to adopt pseudo-axial/pseudo-equatorial positions, enabling precise vector alignment for hydrogen bonding.

  • Case Study Relevance: In the development of Abrocitinib (Pfizer), the cis-1,3-cyclobutane linker was crucial for selectivity against JAK1 by orienting the sulfonamide and pyrrolopyrimidine groups to fit the ATP binding pocket without steric clash.

Decision Tree: Synthetic Workflows

The utility of this building block lies in its orthogonality: the alcohol (OH) and the amine (NH-Cbz) can be modified independently.

ReactionPathway Start Benzyl (3-hydroxycyclobutyl) carbamate Ketone Ketone Intermediate (Swern/Dess-Martin) Start->Ketone Oxidation LG Activated Alcohol (OMs / OTs) Start->LG MsCl, Et3N FreeAmine Free Amine (H2, Pd/C) Start->FreeAmine Hydrogenolysis RedAm Reductive Amination (Access to Diamines) Ketone->RedAm R-NH2, NaBH(OAc)3 Inversion Stereochemical Inversion (SN2 Displacement) LG->Inversion Nucleophile (N3, CN, SR) AmideCoup Amide Coupling (Linker Attachment) FreeAmine->AmideCoup R-COOH, HATU

Figure 1: Synthetic divergence from the core scaffold. Note that oxidation destroys stereochemistry, while activation/displacement inverts it.

Detailed Experimental Protocols

Protocol A: Oxidation to Benzyl (3-oxocyclobutyl)carbamate

Purpose: To generate the ketone for subsequent reductive amination (common in synthesizing JAK inhibitors like Abrocitinib analogs). Mechanism: Swern oxidation is preferred for scale; Dess-Martin Periodinane (DMP) is preferred for small-scale/high-value batches to avoid stench.

Materials:

  • Benzyl (3-hydroxycyclobutyl)carbamate (1.0 eq)

  • Oxalyl chloride (1.2 eq)

  • DMSO (2.4 eq)

  • Triethylamine (5.0 eq)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Activation: Cool a solution of oxalyl chloride in DCM to -78°C under

    
    . Add DMSO dropwise (gas evolution occurs). Stir for 15 min.
    
  • Addition: Add the alcohol substrate (dissolved in min. DCM) dropwise, maintaining temp < -60°C. Stir for 30 min.

  • Quench: Add triethylamine dropwise. The solution will turn white/cloudy.

  • Warming: Allow the reaction to warm to 0°C over 30 mins.

  • Workup: Quench with sat.

    
    , extract with DCM, wash with brine, dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc). The ketone is prone to hydration; store under inert atmosphere.

Protocol B: Stereoselective Inversion (Mitsunobu)

Purpose: To convert cis-alcohol to trans-derivatives (or vice versa) or to install a nucleophile with inversion.

Materials:

  • Substrate (1.0 eq)[2]

  • Triphenylphosphine (

    
    ) (1.5 eq)
    
  • DIAD or DEAD (1.5 eq)

  • Nucleophile (e.g., Diphenylphosphoryl azide for amine introduction) (1.5 eq)

  • THF (anhydrous)

Step-by-Step:

  • Mix: Dissolve substrate,

    
    , and nucleophile in THF at 0°C.
    
  • Add: Add DIAD dropwise. The yellow color should fade between drops.

  • Reaction: Stir at 0°C for 1h, then warm to RT overnight.

  • Note: This reaction proceeds with Walden Inversion . If starting with cis-alcohol, the product will be trans.

Protocol C: Cbz Deprotection (Hydrogenolysis)

Purpose: To reveal the primary amine for coupling.

Materials:

  • Substrate[2][3][4][5][6][7]

  • Pd/C (10% w/w loading, 10 mol%)

  • Methanol or Ethanol[5]

  • 
     balloon or Parr shaker (30 psi)
    

Step-by-Step:

  • Safety: Purge vessel with

    
     to remove oxygen (fire hazard with Pd/C).
    
  • Reaction: Add catalyst and solvent. Introduce

    
    . Stir vigorously at RT for 2-4 hours.
    
  • Filtration: Filter through a Celite pad to remove Pd/C. Do not let the catalyst dry out (pyrophoric).

  • Yield: Quantitative. The product is the free amino-alcohol (often an oil or low-melting solid).

Case Study: Application in JAK Inhibitor Design

The 1,3-disubstituted cyclobutane motif is a hallmark of the JAK1 inhibitor Abrocitinib . While the industrial synthesis of Abrocitinib starts from a keto-ester, the medicinal chemistry route often utilizes Cbz-protected intermediates to explore Structure-Activity Relationships (SAR).

Mechanistic Logic:
  • Selectivity: The cis-isomer allows the molecule to fold into a compact "U-shape," fitting the narrow specificity pocket of JAK1. The trans-isomer is often significantly less potent (20-100x fold drop).

  • Solubility: The

    
     rich cyclobutane core improves solubility compared to flat phenyl linkers (
    
    
    
    principle).

AbrocitinibLogic Target Target: JAK1 Selectivity Scaffold Scaffold: 1,3-Cyclobutane Target->Scaffold Requires rigid linker Isomer Isomer: Cis-Configuration Scaffold->Isomer Must be stereodefined Effect Effect: 'U-Shape' Binding Mode Reduced Lipophilicity (LogD) Isomer->Effect Optimizes H-bond vectors

Figure 2: Logic flow for selecting the cyclobutane scaffold in JAK inhibitor design.

Troubleshooting & Expert Tips

  • Isomer Separation: If you synthesize the material yourself or buy a cheap mix, cis and trans isomers are difficult to separate by standard silica chromatography.

    • Tip: Derivatize the alcohol (e.g., with a bulky ester or tosyl group) to increase

      
      , or use preparative HPLC  on a C18 column.
      
  • Mesylate Stability: When activating the hydroxyl group (Protocol B), the resulting mesylate is reactive. If the ring is strained, it may undergo solvolysis or rearrangement if heated. Perform displacements at the lowest possible temperature.

  • Rotamers: In NMR, the Cbz group often causes rotamers, leading to broad or doubled peaks. Run NMR at 50°C (in DMSO-

    
    ) to coalesce peaks for cleaner characterization.
    

References

  • Pfizer Inc. (2018). Discovery of Abrocitinib (PF-04965842), a Selective JAK1 Inhibitor. Journal of Medicinal Chemistry.

  • Sigma-Aldrich. (2024). cis-Benzyl 3-hydroxycyclobutylcarbamate Product Data.

  • National Institutes of Health (NIH). (2021). Cyclobutanes in Small-Molecule Drug Candidates. PubMed Central.

  • ChemicalBook. (2025). Benzyl (3-hydroxycyclobutyl)carbamate Properties and Safety.

  • Vazquez, A. et al. (2021).[2] Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Scaffold. Journal of Organic Chemistry. [2]

Sources

Method

Application Note &amp; Protocols: Strategic Reaction Setups for Benzyl (3-hydroxycyclobutyl)carbamate in Synthetic Chemistry

Introduction: Unlocking the Synthetic Potential of a Bifunctional Building Block Benzyl (3-hydroxycyclobutyl)carbamate is a valuable bifunctional molecule for researchers in drug discovery and organic synthesis. Its stru...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Synthetic Potential of a Bifunctional Building Block

Benzyl (3-hydroxycyclobutyl)carbamate is a valuable bifunctional molecule for researchers in drug discovery and organic synthesis. Its structure incorporates a secondary alcohol on a cyclobutyl ring and a benzyl-protected amine (carbamate). This unique combination of functional groups allows for a variety of selective chemical transformations, making it an attractive scaffold for the synthesis of complex molecules and novel chemical entities. The benzyloxycarbonyl (Cbz or Z) group serves as a common protecting group for amines, effectively suppressing the nucleophilicity and basicity of the nitrogen lone pair during synthesis.[1][2] This protection is crucial for achieving regioselectivity in subsequent reactions.

This application note provides a detailed guide to the experimental setup for key reactions involving Benzyl (3-hydroxycyclobutyl)carbamate. We will delve into the strategic considerations behind protocol design, offering not just step-by-step instructions but also the underlying chemical principles that ensure successful and reproducible outcomes. The protocols described herein are designed to be self-validating systems, with built-in checkpoints for reaction monitoring and product characterization.

Core Reactivity and Strategic Considerations

The reactivity of Benzyl (3-hydroxycyclobutyl)carbamate is primarily dictated by its two functional groups: the secondary hydroxyl group and the N-Cbz protected amine. The choice of reaction conditions will determine which functional group reacts preferentially.

  • The Hydroxyl Group: The secondary alcohol is a versatile handle for various transformations, including oxidation to a ketone, esterification, etherification, and nucleophilic substitution (after activation). The sterically hindered nature of the cyclobutyl ring can influence the kinetics of these reactions.

  • The Carbamate Group: The Cbz group is relatively stable under a range of conditions but can be selectively removed to liberate the free amine.[3] This deprotection is a critical step in many synthetic routes, allowing for subsequent functionalization of the nitrogen atom.

Strategic Approach to Reaction Design:

When designing experiments with this bifunctional molecule, it is essential to consider the compatibility of reagents and reaction conditions with both functional groups. For instance, if the desired transformation is at the hydroxyl group, the chosen reagents should not cleave the Cbz group. Conversely, if amine deprotection is the goal, the conditions should not affect the hydroxyl group.

Experimental Protocols

Here, we provide detailed protocols for two fundamental transformations of Benzyl (3-hydroxycyclobutyl)carbamate: the oxidation of the secondary alcohol and the deprotection of the Cbz group.

Protocol 1: Oxidation of the Secondary Alcohol to a Ketone

The oxidation of the secondary alcohol on the cyclobutyl ring to the corresponding ketone, Benzyl (3-oxocyclobutyl)carbamate, is a key transformation for introducing a carbonyl group, which can then be used in a plethora of subsequent reactions such as reductive amination or aldol condensations.

Causality of Experimental Choices:

  • Oxidizing Agent: Dess-Martin Periodinane (DMP) is chosen as the oxidizing agent due to its mild and selective nature. It operates at room temperature and typically gives high yields with minimal side reactions. Other chromium-based oxidants are avoided to maintain environmentally friendly conditions.

  • Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively inert and effectively dissolves both the starting material and the DMP reagent.

  • Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate to neutralize the acidic byproducts and reduce any excess DMP.

Experimental Workflow Diagram:

Oxidation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Benzyl (3-hydroxycyclobutyl)carbamate in DCM Add_DMP Add Dess-Martin Periodinane (portion-wise) Start->Add_DMP Inert Atmosphere (N2) Stir Stir at Room Temperature (Monitor by TLC) Add_DMP->Stir Quench Quench with NaHCO3/Na2S2O3 solution Stir->Quench When starting material is consumed Extract Extract with DCM Quench->Extract Dry Dry organic layer (Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Flash Chromatography Concentrate->Purify Deprotection_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up Start Dissolve Benzyl (3-hydroxycyclobutyl)carbamate in Methanol Add_Catalyst Add 10% Pd/C Start->Add_Catalyst Hydrogenate Stir under H2 atmosphere (balloon) Add_Catalyst->Hydrogenate Evacuate and backfill with H2 (3x) Filter Filter through Celite Hydrogenate->Filter When starting material is consumed (TLC) Concentrate Concentrate in vacuo Filter->Concentrate

Sources

Application

Application Note and Protocol: Large-Scale Synthesis of Benzyl (3-hydroxycyclobutyl)carbamate

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the large-scale synthesis of Benzyl (3-hydroxycyclobutyl)carbamate, a valuable building block in me...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the large-scale synthesis of Benzyl (3-hydroxycyclobutyl)carbamate, a valuable building block in medicinal chemistry. The presented synthetic strategy is designed for scalability and robustness, addressing the increasing demand for cyclobutane-containing scaffolds in drug discovery.[1][2][3] This guide details a two-stage process, commencing with the synthesis of the key intermediate, trans-3-aminocyclobutanol, followed by its N-benzyloxycarbonylation. The protocols are presented with a focus on procedural causality, safety, and scalability, making this document a vital resource for process chemists and drug development professionals.

Introduction: The Significance of the Cyclobutane Motif

The cyclobutane ring is a prominent structural feature in a variety of biologically active molecules and natural products.[2][3] Its rigid, three-dimensional structure provides a unique conformational constraint that can enhance the pharmacological properties of a drug candidate.[1] Specifically, 1,3-disubstituted cyclobutanes are frequently employed in drug design as bioisosteres for aromatic rings, offering improved metabolic stability and solubility while maintaining a similar spatial arrangement of substituents.[4] Benzyl (3-hydroxycyclobutyl)carbamate serves as a key intermediate for the introduction of this desirable scaffold into more complex molecules, leveraging the versatile and well-understood chemistry of the benzyloxycarbonyl (Cbz) protecting group.[5][6]

Overall Synthetic Strategy

The selected synthetic route is a two-stage process designed for efficiency and scalability. The strategy hinges on the preparation of the key intermediate, trans-3-aminocyclobutanol, followed by a straightforward N-benzyloxycarbonylation to yield the final product.

Synthetic_Scheme cis-3-Dibenzylaminocyclobutanol cis-3-(Dibenzylamino)cyclobutanol trans-3-Dibenzylaminocyclobutanol trans-3-(Dibenzylamino)cyclobutanol cis-3-Dibenzylaminocyclobutanol->trans-3-Dibenzylaminocyclobutanol  Mitsunobu Reaction & Hydrolysis trans-3-Aminocyclobutanol trans-3-Aminocyclobutanol trans-3-Dibenzylaminocyclobutanol->trans-3-Aminocyclobutanol  Hydrogenolysis Final_Product Benzyl (3-hydroxycyclobutyl)carbamate trans-3-Aminocyclobutanol->Final_Product  N-Benzyloxycarbonylation

Figure 1: Overall synthetic scheme for Benzyl (3-hydroxycyclobutyl)carbamate.

This approach was chosen for its reliance on well-established reactions and the availability of a scalable method for the synthesis of the crucial cyclobutane intermediate.[7]

Part 1: Large-Scale Synthesis of trans-3-Aminocyclobutanol

The synthesis of trans-3-aminocyclobutanol is adapted from a patented procedure, which offers a robust and scalable method.[7] The process involves three key steps: a Mitsunobu reaction to invert the stereochemistry of the hydroxyl group, hydrolysis of the resulting ester, and finally, debenzylation via catalytic hydrogenation.

Experimental Protocol: trans-3-Aminocyclobutanol

Step 1a: Mitsunobu Reaction

  • To a stirred solution of cis-3-(dibenzylamino)cyclobutanol (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 volumes), add triphenylphosphine (1.8 eq) and p-nitrobenzoic acid (1.1 eq).

  • Cool the mixture to 0-5 °C under a nitrogen atmosphere.

  • Slowly add diethyl azodicarboxylate (DEAD) (1.8 eq) dropwise, maintaining the internal temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring for completion by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude trans-p-nitrobenzoate ester.

Step 1b: Hydrolysis

  • Dissolve the crude ester in a mixture of methanol and water (4:1, 10 volumes).

  • Add potassium carbonate (3.0 eq) and stir the mixture at room temperature for 4-6 hours until hydrolysis is complete (monitored by TLC or LC-MS).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 5 volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give crude trans-3-(dibenzylamino)cyclobutanol.

Step 1c: Hydrogenolysis (Debenzylation)

  • In a suitable hydrogenation reactor, dissolve the crude trans-3-(dibenzylamino)cyclobutanol in isopropanol (10 volumes).

  • Carefully add 10% palladium on carbon (Pd/C) catalyst (10 wt%).

  • Pressurize the reactor with hydrogen gas to 1.0-1.2 MPa.[7]

  • Heat the reaction mixture to 30-45 °C and stir vigorously for 24 hours.

  • After completion, carefully vent the reactor and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with isopropanol.

  • Concentrate the filtrate under reduced pressure to afford crude trans-3-aminocyclobutanol. Further purification can be achieved by distillation.

Part 2: Large-Scale Synthesis of Benzyl (3-hydroxycyclobutyl)carbamate

The final step involves the N-benzyloxycarbonylation of trans-3-aminocyclobutanol using benzyl chloroformate under Schotten-Baumann conditions. This is a well-established and reliable method for the formation of Cbz-protected amines.[5][6]

Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reagent1 Dissolve trans-3-aminocyclobutanol and NaHCO3 in water/THF Addition Slowly add Benzyl Chloroformate at 0-5 °C Reagent1->Addition Reagent2 Prepare Benzyl Chloroformate solution Reagent2->Addition Stirring Stir at room temperature (monitor by TLC/LC-MS) Addition->Stirring Extraction Extract with Ethyl Acetate Stirring->Extraction Wash Wash with brine Extraction->Wash Dry Dry over Na2SO4 and concentrate Wash->Dry Purification Purify by column chromatography or recrystallization Dry->Purification Final_Product Final_Product Purification->Final_Product Benzyl (3-hydroxycyclobutyl)carbamate

Figure 2: Experimental workflow for the N-benzyloxycarbonylation step.

Experimental Protocol: Benzyl (3-hydroxycyclobutyl)carbamate
  • To a solution of trans-3-aminocyclobutanol (1.0 eq) in a 2:1 mixture of tetrahydrofuran (THF) and water (15 volumes), add sodium bicarbonate (2.0 eq).[5]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of benzyl chloroformate (1.1 eq) in THF dropwise, ensuring the internal temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 16-20 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield Benzyl (3-hydroxycyclobutyl)carbamate as a solid.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical YieldPurity (by HPLC)
trans-3-AminocyclobutanolC₄H₉NO87.12>70% (overall)>99% (after distillation)
Benzyl (3-hydroxycyclobutyl)carbamateC₁₂H₁₅NO₃221.2585-95%>98%

Process Safety and Scalability

  • Mitsunobu Reaction: The use of DEAD requires caution as it is a hazardous reagent. For large-scale operations, consider using polymer-supported triphenylphosphine to simplify purification. The reaction is exothermic, and careful temperature control is crucial during the addition of DEAD.

  • Hydrogenolysis: Palladium on carbon is flammable and should be handled with care, especially when dry. The hydrogenation should be conducted in a properly rated reactor with appropriate safety measures for handling hydrogen gas.

  • N-Benzyloxycarbonylation: Benzyl chloroformate is a lachrymator and corrosive.[8] The reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The reaction is typically exothermic, and slow addition of the benzyl chloroformate at low temperature is necessary to control the reaction rate.

  • Scalability: The described protocols utilize standard chemical transformations that are amenable to scale-up. The use of distillation for the purification of trans-3-aminocyclobutanol and recrystallization for the final product are scalable purification techniques.

Conclusion

The synthetic route and detailed protocols provided in this application note offer a reliable and scalable method for the production of Benzyl (3-hydroxycyclobutyl)carbamate. By following these guidelines, researchers and drug development professionals can efficiently synthesize this valuable building block for use in a wide range of medicinal chemistry programs. The emphasis on procedural logic, safety, and scalability ensures that this guide is a practical tool for the modern chemistry laboratory.

References

  • CN112608243A - Synthesis method of trans-3-aminobutanol - Google P
  • Cyclobutane containing natural products and synthetic intermediates. - ResearchGate. (URL: [Link])

  • Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol | Request PDF. (URL: [Link])

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (URL: [Link])

  • Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C9QO01178A. (URL: [Link])

  • Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC. (URL: [Link])

  • Efficient Synthesis of trans -3-Amino-1-methylcyclobutan-1-ol | Request PDF. (URL: [Link])

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC - NIH. (URL: [Link])

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. (URL: [Link])

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - NIH. (URL: [Link])

  • Synthetic utility A Scalable synthesis of 3-arylamino alcohols. B Drug... - ResearchGate. (URL: [Link])

  • Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis - Publication Server of the University of Greifswald. (URL: [Link])

  • Cbz-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])

  • Cbz Protection - Common Conditions. (URL: [Link])

  • CN110683960A - Synthesis method of (R)
  • CN108129288B - Synthesis method of trans-3-hydroxycyclobutylformic acid - Google P
  • US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google P
  • Organic Syntheses Procedure. (URL: [Link])

  • Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives - Beilstein Journals. (URL: [Link])

  • benzyl ((1s,3s)-3-hydroxycyclobutyl)carbamate - Nanjing Vcare PharmaTech Co.,Ltd. (URL: [Link])

  • CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride - Google P
  • Synthesis cis-3-Aminocyclobutanecarboxylic acid(CAS#:74316-27-1) - Sciencemadness.org. (URL: [Link])

  • Benzyl chloroformate - Wikipedia. (URL: [Link])

  • The Chemistry of Amine Protection: Benzyl Chloroformate Explained. (URL: [Link])

  • Benzyl Chloroformate - Common Organic Chemistry. (URL: [Link])

  • Scalable De Novo Synthesis of Aldgarose and Total Synthesis of Aldgamycin N - PMC - NIH. (URL: [Link])

  • Development of a Scaleable Synthesis of a 3-Aminopyrazinone Acetamide Thrombin Inhibitor | Request PDF - ResearchGate. (URL: [Link])

  • US6491795B2 - Process for recovering benzyl benzoate - Google P
  • 3-aminocyclobutanol (C4H9NO) - PubChemLite. (URL: [Link])

Sources

Method

Strategic Functionalization of Benzyl (3-hydroxycyclobutyl)carbamate

Introduction & Strategic Value Benzyl (3-hydroxycyclobutyl)carbamate is a high-value scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD). The cyclobutane ring acts as a rigid, non-plana...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Value

Benzyl (3-hydroxycyclobutyl)carbamate is a high-value scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD). The cyclobutane ring acts as a rigid, non-planar bioisostere for phenyl or alkyl chains, often improving metabolic stability and solubility while restricting conformational freedom.

This Application Note details the divergent functionalization of this core. The presence of the secondary alcohol (-OH) and the carbamate-protected amine (-NHCbz) allows for orthogonal modifications. The critical challenge with this scaffold is stereocontrol ; the 3-substituted cyclobutane system exists as cis and trans isomers. Functionalization often dictates the final stereochemistry, requiring precise selection of reagents to either retain or invert the configuration at C3.

Core Functionalization Pathways
  • Oxidative Activation: Conversion to the ketone (3-oxocyclobutyl) for reductive amination or Grignard addition.

  • Nucleophilic Fluorination: Deoxyfluorination to access 3-fluorocyclobutanamines (polarity tuning).

  • Stereochemical Inversion (Mitsunobu): Accessing the elusive cis-isomer from the thermodynamically stable trans-alcohol (or vice versa) via esterification or azidation.

  • Cbz-Deprotection: Unmasking the primary amine for coupling.

Divergent Synthesis Workflow (Visualized)

FunctionalizationMap Start Benzyl (3-hydroxycyclobutyl) carbamate Ketone 3-Oxocyclobutyl Derivative Start->Ketone Oxidation (DMP/Swern) Fluoride 3-Fluorocyclobutyl Derivative Start->Fluoride Deoxyfluorination (DAST/Deoxo-Fluor) *Inversion* Azide 3-Azidocyclobutyl Derivative Start->Azide Mitsunobu (DIAD/DPPA) *Inversion* Amine Free Amine (Deprotected) Start->Amine Hydrogenolysis (H2, Pd/C)

Caption: Strategic divergence from the parent alcohol. Note that Fluorination and Mitsunobu pathways proceed with stereochemical inversion.

Module A: Oxidation to Benzyl (3-oxocyclobutyl)carbamate

The conversion of the alcohol to the ketone is the gateway to substituting the ring with carbon nucleophiles (via Grignard) or amines (via reductive amination).

Expertise & Experience

While Swern oxidation is effective, it requires cryogenic conditions (-78 °C) which can be cumbersome on larger scales. Dess-Martin Periodinane (DMP) is preferred for this substrate because it operates at room temperature, avoids the foul odor of dimethyl sulfide, and tolerates the acid-sensitive carbamate group well.

Protocol: DMP Oxidation

Reagents:

  • Substrate: Benzyl (3-hydroxycyclobutyl)carbamate (1.0 equiv)

  • Oxidant: Dess-Martin Periodinane (1.2 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

  • Buffer: Sodium Bicarbonate (

    
    ) (solid, 2.0 equiv) - Critical to neutralize acetic acid byproduct.
    

Step-by-Step:

  • Preparation: In a flame-dried round-bottom flask, dissolve the substrate in anhydrous DCM (0.1 M concentration).

  • Buffering: Add solid

    
     directly to the stirring solution.
    
  • Addition: Cool the mixture to 0 °C. Add DMP portion-wise over 10 minutes.

  • Reaction: Remove the ice bath and stir at room temperature. Monitor by TLC (typically 1-2 hours).

    • TLC Visualization: The ketone stains poorly with UV; use Ninhydrin (for amide) or PMA stain.

  • Quench (The "Fieser" equivalent for DMP): Dilute with diethyl ether. Add a 1:1 mixture of saturated aqueous

    
     and 10% 
    
    
    
    (sodium thiosulfate). Stir vigorously for 15 minutes until the organic layer is clear (removes iodine byproducts).
  • Isolation: Separate layers. Extract aqueous layer with DCM (2x). Dry combined organics over

    
    , filter, and concentrate.[1]
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Validation:

  • 1H NMR: Disappearance of the CH-OH multiplet (~4.0-4.5 ppm). Appearance of distinct cyclobutanone methylene protons (~3.0-3.5 ppm).

Module B: Nucleophilic Fluorination (Stereoinversion)

Fluorine introduction is a standard tactic to block metabolic hot-spots or modulate pKa. This reaction uses Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

Expertise & Experience

This reaction proceeds via an


 mechanism, resulting in Walden Inversion .
  • Starting Material: trans-3-hydroxy

    
     Product: cis-3-fluoro.
    
  • Caution: Elimination to the cyclobutene is a competing side reaction, especially at higher temperatures. Keep the reaction strictly at or below RT.

Protocol: DAST Fluorination

Reagents:

  • Substrate: Benzyl (3-hydroxycyclobutyl)carbamate (1.0 equiv)

  • Reagent: DAST (1.5 equiv)

  • Solvent: Anhydrous DCM

Step-by-Step:

  • Setup: Use a plastic or Teflon-coated flask if possible (glass etching can occur, though standard glassware is acceptable for short durations). Maintain an inert atmosphere (

    
    ).
    
  • Cooling: Cool the solution of substrate in DCM to -78 °C. Crucial for selectivity.

  • Addition: Add DAST dropwise via syringe.

  • Warming: Stir at -78 °C for 1 hour, then allow to warm slowly to room temperature over 4 hours.

  • Quench: Safety Warning: Quench carefully! Pour the reaction mixture slowly into a beaker of saturated aqueous

    
     containing ice. Vigorous effervescence (
    
    
    
    ) will occur.
  • Workup: Extract with DCM, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography.

Module C: Mitsunobu Inversion (Stereochemical Reset)

The Mitsunobu reaction is the most reliable method to invert the alcohol configuration or install a nitrogen nucleophile (azide) to create diamines.

Mechanism Logic (Visualized)

MitsunobuLogic Step1 Activation: PPh3 + DIAD Step2 Betaine Formation: Ph3P(+)-N(CO2iPr)-N(-)(CO2iPr) Step1->Step2 Step3 Oxyphosphonium Salt: [R-O-PPh3]+ Step2->Step3 + Substrate (OH) Step4 SN2 Displacement: Nucleophile attacks C3 Step3->Step4 + Nucleophile (H-Nu) Result Inverted Product (cis -> trans) Step4->Result Walden Inversion

Caption: The Mitsunobu cycle ensures complete stereochemical inversion at the secondary carbon.

Protocol: Azidation (Synthesis of Diamines)

Reagents:

  • Substrate: Benzyl (3-hydroxycyclobutyl)carbamate (1.0 equiv)

  • Phosphine: Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

  • Nucleophile: Diphenylphosphoryl azide (DPPA) (1.5 equiv)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Dissolution: Dissolve substrate and

    
     in anhydrous THF under 
    
    
    
    . Cool to 0 °C.
  • Addition 1: Add DIAD dropwise. The solution will turn yellow. Stir for 10 minutes to form the betaine complex.

  • Addition 2: Add DPPA dropwise.

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT and stir overnight (12-16h).

  • Workup: Concentrate THF. Dissolve residue in Ether/Hexane (1:1) to precipitate triphenylphosphine oxide (

    
    ). Filter off the solid.
    
  • Purification: The filtrate contains the azide. Purify via column chromatography.

    • Note: Azides are shock-sensitive. Do not concentrate to absolute dryness if scale >1g.

  • Reduction (Optional): The resulting azide can be reduced to the amine using Staudinger conditions (

    
    ) or Hydrogenation.
    

Module D: Cbz Deprotection

To utilize the amine handle, the Carboxybenzyl (Cbz) group must be removed.

Protocol: Hydrogenolysis

Reagents:

  • Catalyst: 10% Pd/C (10 wt% loading)

  • Solvent: Methanol or Ethanol (0.1 M)

  • Hydrogen Source:

    
     balloon (1 atm)
    

Step-by-Step:

  • Inerting: Flush the reaction flask with Nitrogen.

  • Loading: Add catalyst carefully (pyrophoric!). Add solution of substrate in alcohol.[2][3]

  • Hydrogenation: Evacuate the flask and backfill with

    
     (repeat 3 times). Stir vigorously under 
    
    
    
    balloon for 2-4 hours.
  • Filtration: Filter through a pad of Celite to remove Pd/C. Wash pad with MeOH.

  • Isolation: Concentrate filtrate. The free amine is often unstable; use immediately or convert to HCl salt by adding 1M HCl in ether.

Troubleshooting & Data Summary

Reaction Comparison Table
TransformationReagent SystemStereochemistryKey ByproductsCritical Control
Oxidation DMP, NaHCO3Loss of chiralityIodinanesBuffer to prevent acid hydrolysis of Cbz.
Fluorination DAST, DCMInversionCyclobutene (elimination)Keep temp low (-78°C).
Azidation PPh3, DIAD, DPPAInversionPh3PO (hard to remove)Precipitate Ph3PO with ether/hexane.
Deprotection H2, Pd/CRetentionTolueneEnsure catalyst is not poisoned by sulfur.
Common Pitfalls
  • Rotamers in NMR: The Cbz group often exhibits restricted rotation at the N-C bond, causing signal doubling in

    
     NMR and 
    
    
    
    NMR at room temperature. This is often mistaken for impurities. Solution: Run NMR at 50 °C to coalesce peaks.
  • Elimination vs. Substitution: In cyclobutanes, the ring strain facilitates elimination to cyclobutene during nucleophilic substitution (Module B/C). Solution: Avoid strong heating; use non-basic nucleophiles where possible.

References

  • Dess-Martin Oxidation of Cyclobutanols

    • Title: "Accelerated Aging of Dess-Martin Periodinane and Its Impact on Oxid
    • Source:Organic Process Research & Development, 2020.
    • URL:[Link] (Generalized protocol reference).

  • Mitsunobu Reaction on Cyclobutanes

    • Title: "The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applic
    • Source:Chem. Asian J., 2019.
    • URL:[Link]

  • Fluorination of Secondary Alcohols

    • Title: "Deoxofluorination of Alcohols with Sulfur-Based Reagents."
    • Source:Organic Reactions, 2018.[3]

    • URL:[Link][1][4][5]

  • Cbz Deprotection Standards

    • Title: "Greene's Protective Groups in Organic Synthesis."
    • Source: Wiley Online Library.
    • URL:[Link]

  • Specific Scaffold Reference (Pfizer)

    • Title: "Discovery of PF-06882961, a Potent, Orally Bioavailable Small-Molecule Agonist of the Glucagon-like Peptide-1 Receptor.
    • Source:Journal of Medicinal Chemistry, 2018.
    • URL:[Link]

Sources

Application

Strategic Integration of Benzyl (3-hydroxycyclobutyl)carbamate in Solid-Phase Methodologies

This guide details the strategic application of Benzyl (3-hydroxycyclobutyl)carbamate in solid-phase synthesis (SPS). It addresses the specific challenges of cyclobutane ring strain, stereochemical preservation, and orth...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of Benzyl (3-hydroxycyclobutyl)carbamate in solid-phase synthesis (SPS). It addresses the specific challenges of cyclobutane ring strain, stereochemical preservation, and orthogonal protecting group strategies.

Introduction & Strategic Utility

Benzyl (3-hydroxycyclobutyl)carbamate (Cbz-protected 3-aminocyclobutanol) is a high-value scaffold used to introduce conformational rigidity into peptide backbones and small molecule libraries. The cyclobutane ring acts as a bioisostere for phenyl or alkyl chains, restricting the conformational freedom of attached pharmacophores, which can enhance binding affinity and metabolic stability.

Chemical Profile[1][2][3][4][5][6][7][8]
  • Structure: A cyclobutane ring bearing a secondary hydroxyl group and a carbamate-protected amine (Cbz).

  • Stereochemistry: Exists as cis and trans isomers. Preserving the stereochemical integrity of the C3-hydroxyl during loading or activation is critical.

  • Orthogonality: The Cbz (benzyloxycarbonyl) group is stable to:

    • TFA (Trifluoroacetic acid) – Standard Fmoc cleavage cocktails.

    • Piperidine – Standard Fmoc deprotection.

    • Mild Base – Ester hydrolysis conditions.

    • Note: This stability makes it an ideal "permanent" capping group or a late-stage handle revealed only by hydrogenolysis or strong acid (HF/HBr) after resin cleavage.

Experimental Workflows

This guide presents three distinct protocols depending on how the scaffold is integrated into the solid-phase matrix.

Workflow Visualization

The following diagram illustrates the decision matrix for selecting the correct protocol.

SPS_Workflow Start Start: Benzyl (3-hydroxycyclobutyl)carbamate Goal_Nterm Goal: Attach to N-Terminus (Urethane Linkage) Start->Goal_Nterm Goal_Scaffold Goal: Use as Starting Scaffold (Library Synthesis) Start->Goal_Scaffold Goal_SideChain Goal: Modify Side Chain (Ether Linkage) Start->Goal_SideChain Protocol_1 Protocol 1: DSC Activation Goal_Nterm->Protocol_1 Activate OH Protocol_2 Protocol 2: 2-CTC Resin Loading Goal_Scaffold->Protocol_2 Direct Loading Protocol_3 Protocol 3: Mitsunobu Reaction Goal_SideChain->Protocol_3 Inversion of Config Resin_Product1 Resin-NH-CO-O-Cyclobutyl-NH-Cbz Protocol_1->Resin_Product1 Coupling to Resin-NH2 Resin_Product2 Resin-O-Cyclobutyl-NH-Cbz Protocol_2->Resin_Product2 Immobilization Resin_Product3 Resin-Ph-O-Cyclobutyl-NH-Cbz Protocol_3->Resin_Product3 Coupling to Resin-OH

Caption: Decision matrix for integrating Benzyl (3-hydroxycyclobutyl)carbamate into solid-phase synthesis workflows.

Protocol 1: Activation and Coupling (N-Terminal Capping)

This protocol is used when the molecule is to be attached to the N-terminus of a resin-bound peptide or amine, creating a carbamate (urethane) linkage. The secondary alcohol must be activated first.

Reagents:

  • DSC: N,N'-Disuccinimidyl carbonate (Preferred over phosgene for safety).

  • TEA: Triethylamine.

  • DCM/ACN: Dichloromethane / Acetonitrile (anhydrous).

Step-by-Step Methodology:

  • Solution-Phase Activation:

    • Dissolve Benzyl (3-hydroxycyclobutyl)carbamate (1.0 equiv) in anhydrous ACN/DCM (1:1).

    • Add TEA (1.5 equiv) followed by DSC (1.2 equiv).

    • Stir at room temperature (RT) for 3–4 hours. Monitor by TLC or LCMS for the formation of the mixed carbonate (shift in retention time).

    • Note: The resulting succinimidyl carbonate is generally stable and can be used directly or isolated.

  • Solid-Phase Coupling:

    • Swell the resin-bound amine (e.g., H2N-Peptide-Resin) in DMF.

    • Add the activated carbonate solution (3–5 equiv relative to resin loading) to the resin.

    • Add DIPEA (5 equiv).

    • Shake at RT for 4–16 hours.

    • QC Check: Perform a Kaiser test (ninhydrin). If positive (blue), repeat coupling.

  • Outcome:

    • The cyclobutyl ring is attached via a stable carbamate bond: Resin-Peptide-NH-CO-O-Cyclobutyl-NH-Cbz.

    • Upon cleavage (e.g., 95% TFA), the Cbz group remains intact, yielding a protected N-terminal cap.

Protocol 2: Immobilization on 2-Chlorotrityl Chloride Resin

This protocol is best for generating libraries where the cyclobutane ring is the starting point. 2-Chlorotrityl Chloride (2-CTC) resin is selected because its steric bulk prevents racemization (or elimination) of the secondary alcohol and allows mild cleavage (1% TFA) that retains the Cbz group.

Reagents:

  • Resin: 2-Chlorotrityl chloride resin (1.0–1.6 mmol/g).

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: Anhydrous DCM.

  • Capping: Methanol (MeOH).[1]

Step-by-Step Methodology:

  • Resin Preparation:

    • Weigh 2-CTC resin into a fritted syringe reactor.

    • Wash with anhydrous DCM (3x) to remove moisture. Swell in DCM for 20 min.

  • Loading:

    • Dissolve Benzyl (3-hydroxycyclobutyl)carbamate (1.2 equiv relative to resin capacity) in anhydrous DCM (approx. 8 mL per gram of resin).

    • Add DIPEA (4.0 equiv).

    • Add the solution to the resin and shake vigorously for 2 hours at RT.

    • Mechanistic Insight: The reaction proceeds via an SN1-like mechanism where the trityl chloride ionizes; the alcohol attacks the carbocation. The steric bulk of the trityl group minimizes the formation of di-ethers.

  • Capping (Critical):

    • Add MeOH (0.5 mL per gram of resin) directly to the reaction mixture.

    • Shake for 15 minutes.

    • Reasoning: Methanol quenches any remaining active trityl chloride sites, preventing them from reacting with subsequent reagents.

  • Washing:

    • Drain and wash resin: DCM (3x), DMF (3x), DCM (3x).

  • Loading Determination:

    • Since the Cbz group is UV active, loading can be estimated by cleaving a small aliquot (1% TFA/DCM) and measuring absorbance at 254 nm (using the extinction coefficient of the benzyl carbamate), or by gravimetric analysis after drying.

Protocol 3: Mitsunobu Etherification

This protocol utilizes the Mitsunobu reaction to attach the scaffold to a resin-bound phenol (e.g., Tyrosine) or sulfonamide, creating an ether linkage. Note: This reaction inverts the stereochemistry of the alcohol (Walden inversion).

Reagents:

  • Phosphine: Triphenylphosphine (PPh3) (5 equiv).

  • Azodicarboxylate: DIAD or DEAD (5 equiv).

  • Solvent: Anhydrous THF (DCM is a poor solvent for Mitsunobu).

Step-by-Step Methodology:

  • Preparation:

    • Swell the resin-bound phenol (e.g., H-Tyr-Resin) in anhydrous THF.

    • Dissolve Benzyl (3-hydroxycyclobutyl)carbamate (5 equiv) and PPh3 (5 equiv) in THF. Add this mixture to the resin.

  • Reaction:

    • Cool the reaction vessel to 0°C (if possible) or work at RT.

    • Slowly add DIAD (5 equiv) predissolved in THF to the resin slurry.

    • Shake at RT for 16 hours.

  • Work-up:

    • Wash extensively with THF, DCM, and MeOH to remove triphenylphosphine oxide (TPPO) and hydrazine byproducts.

    • Tip: TPPO is difficult to remove from resins; multiple washes with DCM/MeOH mixtures are required.

  • Stereochemical Outcome:

    • If the starting material was cis-3-hydroxy, the product attached to the resin will have the trans configuration relative to the amine.

QC and Data Analysis

Quantitative Data Summary

The following table summarizes expected outcomes and parameters for the described protocols.

ParameterProtocol 1 (Activation)Protocol 2 (Immobilization)Protocol 3 (Mitsunobu)
Linkage Type Carbamate (Urethane)Ether (Trityl)Ether (Aryl/Alkyl)
Reactivity Target Resin-bound AmineResin-bound ChlorideResin-bound Phenol/Acid
Stereochemistry RetainedRetainedInverted
Cbz Stability Stable (TFA/Piperidine)Stable (TFA/Piperidine)Stable
Cleavage Condition 95% TFA (Product released)1% TFA (Product released)95% TFA (Product released)
Typical Yield >90%0.6 - 0.9 mmol/g (Loading)70-85%
Troubleshooting
  • Low Loading (Protocol 2): Secondary alcohols are sterically hindered.[2] If loading is <0.3 mmol/g, increase temperature to 40°C or use a catalytic amount of DMAP (caution: DMAP can cause racemization, though less risk with cyclobutanol).

  • Incomplete Coupling (Protocol 1): Ensure the DSC activation is complete before adding to resin. Use LCMS to verify the formation of the active carbonate intermediate in solution.

  • Cbz Removal: If the free amine is required on-resin, Cbz is not recommended. Use the Boc-protected analog (tert-Butyl (3-hydroxycyclobutyl)carbamate) instead. Cbz removal requires harsh HBr/AcOH or Hydrogenolysis, which are often incompatible with solid-phase linkers.

References

  • BenchChem. (2025).[3][4] Application Notes and Protocols for the Removal of the Cbz Protecting Group. Retrieved from

  • Organic Chemistry Portal. (2022). Cbz-Protected Amino Groups: Deprotection and Synthesis. Retrieved from

  • Sigma-Aldrich. (2025). Peptide Resin Loading Protocols: 2-Chlorotrityl Chloride Resin. Retrieved from

  • Master Organic Chemistry. (2024). The Mitsunobu Reaction: Mechanism and Conditions. Retrieved from

  • Organic Syntheses. (2010). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Org.[3][5][1][6] Synth. 87, 161. Retrieved from

  • ChemRxiv. (2023). Ligand Design for Alcohol-Directed C(sp3)-H Activation. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Benzyl (3-hydroxycyclobutyl)carbamate

Welcome to the technical support center for the synthesis of Benzyl (3-hydroxycyclobutyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical ass...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Benzyl (3-hydroxycyclobutyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during this synthesis. Our goal is to equip you with the knowledge to navigate the nuances of this reaction, ensuring a successful and reproducible outcome.

Overview of the Synthesis

The synthesis of Benzyl (3-hydroxycyclobutyl)carbamate involves the protection of the amino group of 3-aminocyclobutanol using benzyl chloroformate (Cbz-Cl). This reaction, a standard method for introducing the benzyloxycarbonyl (Cbz or Z) protecting group, transforms the nucleophilic amine into a stable carbamate.[1][2] The Cbz group is favored for its stability under various conditions and its facile removal via catalytic hydrogenation.[2][3]

The overall reaction is as follows:

While the reaction appears straightforward, challenges can arise from the nature of the starting materials and the reaction conditions. This guide will address these potential issues in a question-and-answer format.

Recommended Experimental Protocol

This protocol is a general guideline. Optimization may be necessary based on the specific stereoisomer of 3-aminocyclobutanol used and the desired purity of the final product.

Materials:

  • 3-Aminocyclobutanol (cis or trans isomer)

  • Benzyl Chloroformate (Cbz-Cl)

  • Sodium Bicarbonate (NaHCO₃) or Triethylamine (TEA)

  • Solvent: Dichloromethane (DCM) or a mixture of Tetrahydrofuran (THF) and water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for elution

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask, dissolve 3-aminocyclobutanol (1.0 eq) in the chosen solvent. If using a biphasic system like THF/water, a 2:1 ratio is a good starting point.[4]

  • Addition of Base: Add the base (1.5-2.0 eq). For aqueous conditions, sodium bicarbonate is a suitable choice.[5][6] For anhydrous conditions, triethylamine can be used. Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.1-1.2 eq) dropwise to the cooled, stirring solution. It is crucial to handle benzyl chloroformate in a fume hood as it is a lachrymator.[4]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • If using an aqueous system, extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine.

    • If using an anhydrous system, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure Benzyl (3-hydroxycyclobutyl)carbamate.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of Benzyl (3-hydroxycyclobutyl)carbamate.

FAQ 1: My reaction yield is consistently low. What are the potential causes?

Low yields can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions.

Possible Causes and Solutions:

  • Poor Quality of 3-Aminocyclobutanol: The synthesis of 3-aminocyclobutanol can be challenging, potentially leading to impurities or isomeric mixtures that can affect the subsequent reaction.[7][8]

    • Recommendation: Ensure the purity of your 3-aminocyclobutanol by NMR or GC-MS before starting the reaction. If you are synthesizing it in-house, pay close attention to purification steps to separate cis and trans isomers if necessary.[7]

  • Decomposition of Benzyl Chloroformate: Benzyl chloroformate is sensitive to moisture and can hydrolyze to benzyl alcohol and HCl.[3][6]

    • Recommendation: Use a fresh bottle of benzyl chloroformate or distill it before use. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Suboptimal Base Concentration: The choice and amount of base are critical. Insufficient base will not effectively neutralize the HCl generated during the reaction, leading to the protonation of the starting amine and halting the reaction. Excess strong base can lead to side reactions.[5]

    • Recommendation: Use a slight excess of a mild base like sodium bicarbonate (in aqueous media) or triethylamine (in organic media).[2][5]

  • Inadequate Reaction Time or Temperature: The reaction may not have gone to completion.

    • Recommendation: Monitor the reaction closely using TLC. If the reaction is sluggish, consider allowing it to stir for a longer period at room temperature.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_sm 1. Check Starting Material Purity (3-Aminocyclobutanol) start->check_sm sm_impure Impure/Isomeric Mixture check_sm->sm_impure sm_ok Purity Confirmed check_sm->sm_ok check_reagent 2. Verify Reagent Quality (Benzyl Chloroformate) reagent_bad Reagent Decomposed check_reagent->reagent_bad reagent_ok Fresh Reagent Used check_reagent->reagent_ok check_conditions 3. Optimize Reaction Conditions optimize_base Adjust Base/ Solvent check_conditions->optimize_base optimize_time_temp Modify Reaction Time/ Temperature check_conditions->optimize_time_temp purify_sm purify_sm sm_impure->purify_sm Purify starting material (distillation/crystallization) sm_ok->check_reagent use_fresh_reagent use_fresh_reagent reagent_bad->use_fresh_reagent Use fresh or distilled benzyl chloroformate reagent_ok->check_conditions reaction_mechanism amine 3-Aminocyclobutanol (Nucleophile) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack cbz_cl Benzyl Chloroformate (Electrophile) cbz_cl->intermediate product Benzyl (3-hydroxycyclobutyl)carbamate intermediate->product Chloride Elimination hcl HCl intermediate->hcl salt Base-HCl Salt hcl->salt base Base base->salt

Sources

Optimization

Technical Support Center: Optimizing Benzyl (3-hydroxycyclobutyl)carbamate Synthesis

Executive Summary The synthesis of Benzyl (3-hydroxycyclobutyl)carbamate is a critical workflow in the generation of fragment-based drug candidates and PROTAC linkers. However, researchers frequently encounter two distin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of Benzyl (3-hydroxycyclobutyl)carbamate is a critical workflow in the generation of fragment-based drug candidates and PROTAC linkers. However, researchers frequently encounter two distinct yield-killing bottlenecks:

  • The Curtius Rearrangement: Formation of insoluble urea byproducts and safety concerns during the conversion of 3-oxocyclobutanecarboxylic acid.

  • Stereoselective Reduction: Poor diastereomeric ratios (cis/trans) during the reduction of the ketone intermediate.

This guide provides a self-validating protocol to maximize yield and purity, moving beyond standard literature to address the "why" and "how" of process failure.

Visual Workflow: The Optimized Pathway

The following logic flow illustrates the critical decision points where yield is typically lost.

SynthesisWorkflow Start Start: 3-oxocyclobutane carboxylic acid Curtius Step 1: Curtius Rearrangement (DPPA vs. Mixed Anhydride) Start->Curtius Isocyanate Intermediate: Isocyanate Species Curtius->Isocyanate Heat (-N2) UreaSide FAILURE MODE: Urea Formation Isocyanate->UreaSide Moisture or Slow Alcohol Addn CbzKetone Intermediate: Benzyl (3-oxocyclobutyl)carbamate Isocyanate->CbzKetone Benzyl Alcohol (Excess) Reduction Step 2: Ketone Reduction (Stereocontrol Point) CbzKetone->Reduction CisIso Target A: Cis-Isomer (Kinetic Control) Reduction->CisIso L-Selectride (Bulky Hydride) TransIso Target B: Trans-Isomer (Thermodynamic Control) Reduction->TransIso NaBH4 (Small Hydride)

Figure 1: Critical decision pathways in the synthesis of Benzyl (3-hydroxycyclobutyl)carbamate. Note the bifurcation at the reduction step.

Module 1: The Curtius Rearrangement (Yield & Safety)

The Problem: The conversion of 3-oxocyclobutanecarboxylic acid to the Cbz-protected amine often results in yields <50% due to the formation of symmetric ureas (dimers) formed when the isocyanate intermediate reacts with the newly formed amine or water.

Protocol Optimization

To maximize yield, you must ensure the isocyanate is trapped by Benzyl Alcohol faster than it can react with anything else.

ParameterStandard Protocol (Risk)Optimized Protocol (High Yield)
Reagent DPPA (Diphenylphosphoryl azide)DPPA + TEA (Triethylamine)
Solvent Toluene (Reflux)Toluene (Anhydrous)
Addition Mixing all reagents at onceStaged Temperature Ramp
Trapping Agent Benzyl Alcohol (1.0 equiv)Benzyl Alcohol (1.5 - 2.0 equiv)
Step-by-Step Guide
  • Activation: Dissolve 3-oxocyclobutanecarboxylic acid (1.0 equiv) in anhydrous Toluene (0.5 M). Add TEA (1.1 equiv).

  • Azide Formation: Cool to 0°C. Add DPPA (1.1 equiv) dropwise. Stir for 1 hour at RT.

    • Checkpoint: Monitor by TLC. The acid spot should disappear.

  • Rearrangement (The Critical Step):

    • Add Benzyl Alcohol (1.5 equiv) before heating.

    • Heat the mixture to 80–90°C.

    • Why? Having the alcohol present during the rearrangement ensures the isocyanate is trapped immediately upon formation, preventing urea dimerization [1, 2].

  • Workup: Wash with saturated NaHCO₃ to remove diphenylphosphoric acid byproducts.

Expert Tip: For scale-up (>10g), continuous flow chemistry is superior. It minimizes the accumulation of the hazardous acyl azide and prevents the "runaway" urea formation by removing the product from the heat source immediately [2].

Module 2: Stereoselective Reduction (The Isomer Problem)

The Problem: The cyclobutane ring is puckered. Reducing the ketone (Benzyl (3-oxocyclobutyl)carbamate) produces both cis and trans isomers. The ratio depends entirely on the reducing agent used.

Mechanism of Action
  • Small Hydrides (NaBH₄): Attack from the axial trajectory (least hindered electronically but sterically tighter), often favoring the thermodynamic product (Trans).

  • Bulky Hydrides (L-Selectride): Attack from the equatorial trajectory (most accessible sterically), favoring the kinetic product (Cis).

Protocol A: Favoring the Trans-Isomer (Major)
  • Reagent: Sodium Borohydride (NaBH₄).[1]

  • Solvent: Methanol (0°C).

  • Procedure: Add NaBH₄ (0.5 equiv) portion-wise to the ketone in MeOH. Stir 30 mins.

  • Expected Ratio: Typically 70:30 (Trans:Cis).

  • Purification: The isomers are separable by flash column chromatography (Silica, EtOAc/Hexanes). The cis isomer is generally more polar (elutes later) due to intramolecular H-bonding capabilities [3].

Protocol B: Favoring the Cis-Isomer (Major)
  • Reagent: L-Selectride (Lithium tri-sec-butylborohydride).

  • Solvent: THF (-78°C).

  • Procedure: Add L-Selectride (1.2 equiv) slowly to the ketone in THF at -78°C.

  • Expected Ratio: >90:10 (Cis:Trans).[2]

  • Workup: Oxidative workup (NaOH/H₂O₂) is required to remove boron byproducts, which can otherwise contaminate the alcohol.

Module 3: Troubleshooting & FAQ

Q: My product is an insoluble white solid after the Curtius step. What is it?

A: This is likely the urea dimer (1,3-bis(3-oxocyclobutyl)urea).

  • Cause: Moisture in the solvent or insufficient Benzyl Alcohol.

  • Fix: Dry toluene over molecular sieves. Increase Benzyl Alcohol to 2.0 equiv. Ensure the reaction is heated only after Benzyl Alcohol is added.

Q: I cannot separate the cis/trans isomers by column chromatography.

A: Cyclobutane isomers can have very similar Rf values.

  • Fix 1: Use a gradient of DCM/MeOH (95:5) instead of EtOAc/Hexanes.

  • Fix 2: Recrystallization.[3] The trans-isomer often crystallizes more readily from Et₂O/Heptane mixtures due to better packing symmetry.

  • Fix 3: Derivatization. If separation fails, convert the alcohol to a benzoate ester (BzCl/Pyridine). The diastereomeric esters are often much easier to separate; the ester can be hydrolyzed back to the alcohol later [4].

Q: The yield of the alcohol is low, but the starting material is gone.

A: Check for water solubility.

  • Issue: 3-hydroxycyclobutyl carbamates are polar and have significant water solubility.

  • Fix: During extraction, saturate the aqueous phase with NaCl (brine) and use THF/EtOAc (1:1) or DCM/iPrOH (3:1) for extraction. Do not rely on simple EtOAc extraction.

References

  • Beilstein Journals. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry.

  • Thieme Connect. (2009). Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. Synlett.

  • ChemicalBook. (2025).[4] (CIS) TERT-BUTYL-3-HYDROXYCYCLOBUTYL CARBAMATE Properties and Applications.

  • Western Washington University. (2020).[2] Allylic Benzoate Reductions: A Study on Stereospecificity. Masters Thesis.

  • BenchChem. (2025). Synthesis routes of Benzyl carbamate.

Sources

Troubleshooting

Technical Support Center: Synthesis of Benzyl (3-hydroxycyclobutyl)carbamate

Welcome to the technical support center for the synthesis of Benzyl (3-hydroxycyclobutyl)carbamate. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Benzyl (3-hydroxycyclobutyl)carbamate. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common challenges associated with this synthesis, ensuring high yield and purity of your target compound.

The primary route to Benzyl (3-hydroxycyclobutyl)carbamate involves the reduction of its ketone precursor, Benzyl (3-oxocyclobutyl)carbamate. The critical challenge in this transformation is controlling the stereochemistry of the resulting hydroxyl group, which leads to the formation of cis and trans diastereomers. This guide will focus extensively on strategies to maximize the desired cis-isomer and address other potential side reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing probable causes and actionable solutions.

Problem 1: Poor Diastereoselectivity (Low cis:trans Ratio)

You observe a significant amount of the undesired trans-isomer in your final product, complicating purification and reducing the yield of the target cis-Benzyl (3-hydroxycyclobutyl)carbamate.

  • Probable Cause 1: Sub-optimal Reducing Agent. The choice of hydride source is the most critical factor influencing the facial selectivity of the reduction. Bulky reducing agents may lead to an increased proportion of the trans product.

  • Solution: Sodium borohydride (NaBH₄) is the preferred reagent for maximizing the cis-isomer.[1][2][3] The high cis-selectivity is attributed to the puckered conformation of the cyclobutanone ring, which favors hydride attack from the face opposite to the carbamate substituent to minimize torsional strain.[1][2][3] While more sterically hindered reagents like L-Selectride® are powerful, they do not necessarily offer improved cis-selectivity in this specific case and may introduce workup complexities.[1][4]

  • Probable Cause 2: Elevated Reaction Temperature. Reduction reactions are often temperature-sensitive. Higher temperatures can reduce the energy difference between the transition states leading to the cis and trans products, thereby eroding selectivity.

  • Solution: Perform the reduction at a low temperature. A starting temperature of 0 °C is recommended.[5] For even greater selectivity, the reaction can be conducted at temperatures as low as -78 °C, though this may require longer reaction times.[2]

  • Probable Cause 3: Inappropriate Solvent. The polarity of the solvent can influence the transition state geometry and, consequently, the stereochemical outcome.

  • Solution: Protic solvents like methanol (MeOH) or ethanol (EtOH) are standard and effective for NaBH₄ reductions.[5][6] These solvents also serve to protonate the resulting alkoxide. Decreasing solvent polarity has been shown to potentially enhance cis-selectivity.[2][3]

Problem 2: Incomplete Reaction

TLC or LC-MS analysis indicates the presence of unreacted Benzyl (3-oxocyclobutyl)carbamate starting material.

  • Probable Cause 1: Insufficient Reducing Agent. Sodium borohydride can react with protic solvents or adventitious water, leading to its gradual decomposition.[6] An insufficient charge of the reagent will result in an incomplete reaction.

  • Solution: Use a molar excess of NaBH₄. Typically, 1.5 to 2.0 equivalents relative to the ketone are sufficient to drive the reaction to completion.[7] The reagent should be added portion-wise to control the initial exotherm and gas evolution.

  • Probable Cause 2: Low Reaction Temperature for an Extended Period. While low temperatures are crucial for selectivity, they also slow down the reaction rate.

  • Solution: Monitor the reaction progress closely using TLC or LC-MS. If the reaction stalls at a low temperature, allow it to slowly warm to room temperature and continue stirring until all starting material is consumed.[5]

Problem 3: Formation of Unknown Impurities

Besides the trans-isomer, other unexpected spots appear on the TLC plate or peaks in the LC-MS.

  • Probable Cause 1: Unstable Starting Material. The precursor, Benzyl (3-oxocyclobutyl)carbamate, can be prone to degradation if not handled or stored correctly.

  • Solution: Ensure the purity of the starting ketone before beginning the reduction. The ketone should be stored at 2-8°C.[8] If necessary, purify the starting material by column chromatography or recrystallization.

  • Probable Cause 2: Cbz-Group Instability (Deprotection). The benzyloxycarbonyl (Cbz) protecting group is generally stable to NaBH₄.[9][10][11] However, harsh acidic or basic conditions during workup could potentially lead to its cleavage, resulting in 3-aminocyclobutanol.

  • Solution: Maintain neutral or mildly acidic/basic conditions during the aqueous workup. A saturated solution of ammonium chloride (NH₄Cl) is a standard and safe quenching agent. Avoid strong acids or bases unless specifically required for other transformations.

  • Probable Cause 3: Ring-Opening of the Cyclobutane Ring. The inherent ring strain of cyclobutane derivatives can make them susceptible to ring-opening under certain conditions, such as with strong Lewis acids or during some radical-mediated processes.[12][13]

  • Solution: This is a rare side product under standard NaBH₄ reduction conditions. Its presence would suggest a significant deviation from the established protocol. Ensure the workup conditions are mild and avoid exposure to strong acids. If this side product is confirmed, a thorough review of all reagents and conditions is necessary.

Frequently Asked Questions (FAQs)

Q1: How can I distinguish between the cis- and trans-isomers of Benzyl (3-hydroxycyclobutyl)carbamate?

A1: ¹H NMR spectroscopy is the most definitive method. The key diagnostic is the coupling pattern and chemical shift of the proton on the carbon bearing the hydroxyl group (the CH-OH proton). In the cis-isomer, this proton will have a different spatial relationship with the adjacent protons compared to the trans-isomer, leading to distinct coupling constants (J-values) and chemical shifts. Typically, the multiplicity and coupling constants of the protons on the cyclobutane ring will differ significantly between the two diastereomers.

Q2: What is the best method for purifying the desired cis-isomer from the trans-isomer?

A2: Silica gel column chromatography is the most common and effective method for separating the diastereomers on a laboratory scale. The two isomers generally have a sufficient difference in polarity to allow for separation. A solvent system of ethyl acetate and hexanes is a good starting point for developing a separation method.

Q3: Is the Cbz protecting group stable during this reaction?

A3: Yes, the Cbz (benzyloxycarbonyl) group is robust under the conditions of a sodium borohydride reduction.[9][11] It is designed to be stable to mild reducing agents and is typically removed by catalytic hydrogenation (e.g., H₂, Pd/C) or strong acidic conditions (e.g., HBr in acetic acid), neither of which are employed in this synthesis.[14]

Q4: My starting material, Benzyl (3-oxocyclobutyl)carbamate, is difficult to source. Are there reliable methods for its synthesis?

A4: Yes, a common route involves the reaction of 3-oxocyclobutanecarboxylic acid with a chloroformate to form a mixed anhydride or activation with a coupling reagent, followed by a Curtius rearrangement and trapping with benzyl alcohol. Several patents outline detailed procedures for its synthesis.[15][16][17]

Data and Protocols

Stereoselectivity of Cyclobutanone Reduction

The following table summarizes the expected stereochemical outcome of the reduction of Benzyl (3-oxocyclobutyl)carbamate with different reducing agents, based on literature precedence for 3-substituted cyclobutanones.

Reducing AgentTypical SolventTemperature (°C)Expected Major IsomerTypical cis:trans RatioReference
Sodium Borohydride (NaBH₄) MeOH or EtOH0 to RTcis >95:5 [2][3]
L-Selectride® THF-78cis~90:10[1]
Lithium Aluminum Hydride (LiAlH₄) THF0cisHigh cis, but less selective than NaBH₄General Precedence
Experimental Protocol: Synthesis of cis-Benzyl (3-hydroxycyclobutyl)carbamate

This protocol details a standard laboratory procedure for the stereoselective reduction of Benzyl (3-oxocyclobutyl)carbamate.

Materials:

  • Benzyl (3-oxocyclobutyl)carbamate

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Benzyl (3-oxocyclobutyl)carbamate (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.

  • Addition of Reducing Agent: To the cold, stirring solution, add sodium borohydride (1.5 eq) slowly in small portions over 10 minutes. Caution: Gas evolution (hydrogen) will occur.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as eluent). The reaction is typically complete within 1-2 hours. If the reaction is sluggish, remove the ice bath and allow it to stir at room temperature for an additional hour.

  • Quenching: Once the starting material is consumed, cool the flask back to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench the excess NaBH₄. Continue adding until gas evolution ceases.

  • Workup:

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add ethyl acetate to extract the product.

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification:

    • Concentrate the filtered organic solution under reduced pressure to obtain the crude product as a mixture of cis- and trans-isomers.

    • Purify the crude material by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to separate the diastereomers. The cis-isomer is typically the more polar product.

  • Analysis: Combine the fractions containing the pure cis-isomer, concentrate under reduced pressure, and dry under high vacuum to obtain a white solid. Confirm the structure and purity by ¹H NMR, ¹³C NMR, and LC-MS.

Visual Guides

Reaction Pathway and Stereoselectivity

The diagram below illustrates the hydride attack on the puckered cyclobutanone ring, leading to the preferential formation of the cis-alcohol.

G cluster_start Starting Material cluster_reagents Reduction Conditions cluster_products Products start Benzyl (3-oxocyclobutyl)carbamate reagent 1. NaBH4, MeOH 2. 0 °C start->reagent Reaction cis_product cis-Isomer (Major) >95% reagent->cis_product Favored Pathway (Less Steric Hindrance) trans_product trans-Isomer (Minor) <5% reagent->trans_product Disfavored Pathway

Caption: Main reaction pathway for the synthesis.

Troubleshooting Flowchart

Use this flowchart to diagnose and resolve poor cis:trans diastereoselectivity.

G start Problem: Low cis:trans Ratio q1 Was the reducing agent NaBH4? start->q1 a1_no Use NaBH4 for optimal cis-selectivity. q1->a1_no No q2 Was the reaction run at 0°C or below? q1->q2 Yes a1_no->q2 a2_no Lower the temperature to 0°C or -20°C. q2->a2_no No q3 Was a protic solvent (MeOH, EtOH) used? q2->q3 Yes a2_no->q3 a3_no Use MeOH or EtOH as the solvent. q3->a3_no No end_node Selectivity should improve. Verify ratio by 1H NMR. q3->end_node Yes a3_no->end_node

Caption: Troubleshooting poor stereoselectivity.

References

  • Deraet, X., Voets, L., Van Lommel, R., Verniest, G., De Proft, F., & De Borggraeve, W. M. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry, 85(12), 7803–7816. [Link]

  • ACS Publications. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. [Link]

  • Google Patents. (CN103232340A) Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Vrije Universiteit Brussel Research Portal. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. [Link]

  • Google Patents. (WO2013107291A1) Therapeutically active compounds and their methods of use.
  • ChemRxiv. Oxidative Ring Expansion of Cyclobutanols: Access to Functionalized 1,2-Dioxanes. [Link]

  • Organic Chemistry Data. ¹H NMR Chemical Shifts. [Link]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • University of California, Irvine. Sodium Borohydride Reduction of Benzoin. [Link]

  • Google Patents. (WO2023168686A1) Substituted cyclopentanes as cdk2 inhibitors.
  • PMC - NIH. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. [Link]

  • PMC - NIH. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. [Link]

  • ResearchGate. (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. [Link]

  • Google Patents. (CN105037130A) Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Google Patents. (US9371300B2) Compounds and methods for inhibiting indoleamine 2,3-dioxygenase.
  • ResearchGate. Oxidative Ring Expansion of Cyclobutanols: Access to Functionalized 1,2-Dioxanes. [Link]

  • Rev. Virtual Quim. Experimental and Theoretical Study of Reduction Reaction of Cis and Trans 4-tert-butyl-2-X-ciclohexanone. [Link]

  • ChemRxiv. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. [Link]

  • The Journal of Organic Chemistry. A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. [Link]

  • YouTube. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. [Link]

  • Journal of the American Chemical Society. Carbonylative Ring Expansion of Cyclic Carboxylic Acids. [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

  • WIPO Patentscope. (CN113527081) Preparation method of 3-oxocyclobutane carboxylic acid. [Link]

  • MDPI. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. [Link]

  • Common Organic Chemistry. Sodium Borohydride. [Link]

  • ChemRxiv. Stereogenesis in Organic Addition Reactions: Cram's Steric Control vs Charge-Transfer Control. A Natural Bond Orbital Analysis. [Link]

  • Biblio. Ring expansion of cyclobutylmethylcarbenium ions to cyclopentane or cyclopentene derivatives and metal-promoted analogous rearrangements. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups (PDF). [Link]

Sources

Optimization

Technical Support Center: Stereochemical Integrity in Benzyl (3-hydroxycyclobutyl)carbamate Synthesis

Welcome to the technical support center for advanced chiral synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Benzyl (3-hydroxycyclobutyl)carbamat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced chiral synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Benzyl (3-hydroxycyclobutyl)carbamate. The stereochemical purity of this molecule is paramount for its function as a chiral building block in pharmaceuticals and advanced materials. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of its synthesis and, most critically, to prevent the loss of stereochemical integrity through racemization.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses fundamental concepts regarding the synthesis of Benzyl (3-hydroxycyclobutyl)carbamate and the nature of the stereochemical challenges involved.

Q1: What is Benzyl (3-hydroxycyclobutyl)carbamate and why is its stereochemistry critical?

Benzyl (3-hydroxycyclobutyl)carbamate is a valuable chiral intermediate. Its structure combines a cyclobutane ring, a hydroxyl group, and a benzyl carbamate-protected amine. The cyclobutane ring can have stereocenters, typically at the C1 (amine/carbamate) and C3 (hydroxyl) positions. The specific three-dimensional arrangement (stereoisomerism, e.g., cis vs. trans, and the absolute configuration R/S) is crucial because biological systems, such as enzymes and receptors, are highly sensitive to molecular shape. An incorrect stereoisomer can lead to reduced efficacy, altered pharmacological profiles, or even toxic side effects in a final drug product. Therefore, maintaining enantiomeric and diastereomeric purity during synthesis is essential.

Q2: What are the common chiral precursors for this synthesis?

The synthesis typically begins with a chiral precursor that already contains the core cyclobutane structure with defined stereochemistry. The most common precursors are enantiomerically pure isomers of 3-aminocyclobutanol, such as:

  • (1R,3R)-3-aminocyclobutanol (trans isomer)

  • (1S,3S)-3-aminocyclobutanol (trans isomer)

  • (1R,3S)-3-aminocyclobutanol (cis isomer)

  • (1S,3R)-3-aminocyclobutanol (cis isomer)

The goal of the subsequent reaction—the introduction of the benzyl carbamate (Cbz) group—is to protect the amine without disturbing these pre-existing stereocenters.

Q3: What is racemization, and what are the primary chemical mechanisms that can compromise the stereocenters in this synthesis?

Racemization is the process of converting an enantiomerically pure substance into a mixture of equal parts of both enantiomers (a racemate), resulting in a net loss of optical activity. While true racemization refers to a single stereocenter, the term is often used more broadly to include epimerization, where the configuration at one of several stereocenters is inverted.

For the cyclobutane core, racemization is less common via mechanisms like enolization unless a carbonyl group is introduced adjacent to a stereocenter in an intermediate step. The more prevalent risks during the protection of 3-aminocyclobutanol are:

  • Stereocenter Inversion via SN1-type Reactions: If the hydroxyl group is activated (e.g., protonated under harsh acidic conditions or converted to a good leaving group), it could potentially dissociate to form a planar carbocation. Re-attack by a nucleophile (e.g., water) could then occur from either face, leading to a loss of stereochemical information at the C3 position.

  • Base-Catalyzed Side Reactions: While the amine protection itself is unlikely to cause racemization at the C1 or C3 positions directly, inappropriate base and temperature conditions can promote side reactions, such as elimination-addition sequences or rearrangements, particularly in strained ring systems, which could potentially compromise stereochemical integrity.[1][2]

Q4: At which stages of the synthesis is stereochemical integrity most at risk?

The two primary risk points are:

  • Synthesis of the 3-Aminocyclobutanol Precursor: This is often the most critical stage. If the methods used to create the amino and hydroxyl functionalities are not stereospecific or stereoselective, a racemic or diastereomeric mixture will be produced from the outset. For example, reducing a ketone like 3-hydroxycyclobutanone must be done with stereocontrolling reagents.[3][4]

  • N-Protection of the Amine: This step, while seemingly straightforward, can lead to loss of purity if not carefully controlled. Harsh conditions (e.g., high heat, strong acid/base) can provide the energy needed to overcome activation barriers for side reactions that scramble stereocenters.[2]

Part 2: Troubleshooting Guide - Preventing Racemization in Practice

This section provides actionable solutions to common problems encountered during the synthesis.

Issue 1: Loss of Stereopurity During N-Protection of 3-Aminocyclobutanol
  • Symptom: You start with an enantiomerically pure 3-aminocyclobutanol precursor (>99% e.e.), but the final Benzyl (3-hydroxycyclobutyl)carbamate product shows a significant decrease in enantiomeric or diastereomeric purity.

  • Core Principle: The protection of the amine with benzyl chloroformate should be performed under conditions that are mild enough to prevent any side reactions involving the stereocenters or the hydroxyl group.

Probable Cause 1: Harsh Reaction Conditions (High Temperature, Prolonged Reaction Time)

Elevated temperatures provide the activation energy for unwanted side reactions, including potential rearrangements or elimination pathways in the strained cyclobutane ring.

Solution: Strict Control of Reaction Temperature and Time

The Schotten-Baumann reaction is a classic and effective method for N-protection if conditions are carefully controlled. The key is to maintain a low temperature to minimize side reactions and ensure the reaction is driven by the desired nucleophilic attack of the amine on the benzyl chloroformate.

Recommended Protocol: Mild Schotten-Baumann N-Cbz Protection

  • Dissolution: Dissolve the enantiopure 3-aminocyclobutanol (1.0 eq) in a suitable solvent mixture, such as 1:1 THF/water or Dichloromethane/water.

  • Cooling: Cool the solution to 0 °C in an ice-water bath with vigorous stirring.

  • Base Addition: Add a mild inorganic base, such as sodium bicarbonate (NaHCO₃, 2.0-3.0 eq), to the solution. This will act as an acid scavenger for the HCl generated during the reaction.

  • Reagent Addition: Slowly add benzyl chloroformate (Cbz-Cl, 1.05-1.1 eq) dropwise over 15-30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Stir the reaction at 0-5 °C for 1-3 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting amine. Avoid unnecessarily long reaction times.

  • Work-up: Once the reaction is complete, separate the organic layer. Wash with a mild acid (e.g., 1M HCl) to remove any unreacted base, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by column chromatography or recrystallization. Crucially, analyze the stereochemical purity of the final product using Chiral HPLC.

Probable Cause 2: Incorrect Choice of Base

Using a strong, non-nucleophilic organic base like DBU or a strong inorganic base like NaOH at elevated temperatures can promote unwanted side reactions. The ideal base should be strong enough to neutralize the generated HCl but not so strong as to induce epimerization or other side reactions.

Solution: Strategic Base Selection

Choose a base appropriate for the scale and solvent system. For most applications, mild bases are sufficient and significantly safer for preserving stereochemistry.

BaseClassTypical ConditionsRationale & Considerations
NaHCO₃ Mild InorganicAqueous/Biphasic, 0-25 °CRecommended. Sufficiently basic to scavenge HCl. Low risk of side reactions.
K₂CO₃ Moderate InorganicAqueous/Biphasic or in polar aprotic solvents (e.g., Acetone), 0-25 °CStronger than NaHCO₃ but generally safe at low temperatures.
Pyridine OrganicAnhydrous CH₂Cl₂, 0 °CActs as both a base and a nucleophilic catalyst. Must be used in stoichiometric amounts and removed carefully.
DIPEA Hindered OrganicAnhydrous CH₂Cl₂, 0 °CNon-nucleophilic base. Can be used but offers little advantage over inorganic bases and can be harder to remove.
NaOH / KOH Strong InorganicAqueous/Biphasic, 0 °CUse with caution. High local concentrations can lead to side reactions. Not generally recommended unless necessary.

Workflow Diagram: Troubleshooting N-Protection

G start Start: Low e.e. in Benzyl (3-hydroxycyclobutyl)carbamate check_precursor Verify e.e. of 3-aminocyclobutanol precursor (Chiral HPLC) start->check_precursor precursor_ok Precursor Purity >99% e.e. check_precursor->precursor_ok Yes precursor_bad Precursor Purity <99% e.e. check_precursor->precursor_bad No check_conditions Review N-Protection Conditions: Temperature > 10°C? Strong Base (e.g., NaOH)? Long Reaction Time? precursor_ok->check_conditions goto_issue2 Address Precursor Synthesis (See Issue 2) precursor_bad->goto_issue2 conditions_harsh Conditions are Harsh check_conditions->conditions_harsh Yes conditions_mild Conditions are Mild check_conditions->conditions_mild No solution1 Implement Mild Protocol: 1. Temp: 0-5 °C 2. Base: NaHCO₃ 3. Monitor closely by TLC/LC-MS conditions_harsh->solution1 re_evaluate Re-evaluate other parameters: Solvent purity? Reagent quality? conditions_mild->re_evaluate

Caption: Decision workflow for troubleshooting loss of stereopurity.

Issue 2: Racemization During Synthesis of the 3-Aminocyclobutanol Precursor
  • Symptom: The 3-aminocyclobutanol intermediate has low enantiomeric or diastereomeric purity before the N-protection step.

  • Core Principle: The synthetic route chosen to construct the chiral cyclobutane core must be inherently stereoselective or stereospecific.

Probable Cause: Use of a Non-Stereoselective Reaction

A common mistake is using achiral reagents for a reaction that creates a stereocenter, such as the reduction of a ketone with sodium borohydride (NaBH₄) without a chiral directing group or catalyst. This will inevitably produce a racemic mixture of alcohols.

Solution: Employ a Proven Stereoselective Synthetic Route

To obtain an enantiomerically pure precursor, you must either start from a chiral material or use an asymmetric reaction. A powerful method for controlling stereochemistry is the Mitsunobu reaction, which proceeds with a clean inversion of configuration at a stereocenter.

Example Protocol: Stereoinversion of a cis-precursor to a trans-precursor

This protocol illustrates how to convert a cis-protected aminocyclobutanol into its trans-isomer, a common strategy for accessing different stereoisomers.[5]

  • Starting Material: Begin with an enantiopure cis-N-protected-3-aminocyclobutanol (e.g., Benzyl (1R,3S)-3-hydroxycyclobutyl)carbamate).

  • Mitsunobu Conditions:

    • Dissolve the starting material (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and a carboxylic acid like p-nitrobenzoic acid (1.5 eq) in anhydrous THF.

    • Cool the mixture to 0 °C under a nitrogen atmosphere.

    • Slowly add a dialkyl azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD, 1.5 eq), dropwise. The reaction is often exothermic.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Mechanism: The Mitsunobu reaction activates the hydroxyl group, which is then displaced by the carboxylate nucleophile in an SN2 reaction. This displacement occurs with complete inversion of stereochemistry at the C3 carbon.

  • Hydrolysis: After the reaction is complete and the intermediate ester is purified, hydrolyze the ester group under basic conditions (e.g., with LiOH or K₂CO₃ in methanol/water) to reveal the inverted hydroxyl group. This step typically does not affect the stereocenter.

  • Result: This sequence converts the cis-isomer into the corresponding trans-N-protected-3-aminocyclobutanol with high stereochemical fidelity.

Diagram: Stereochemical Inversion via Mitsunobu Reaction

Mitsunobu cluster_start Starting Material cluster_end Final Product start_mol cis-(1R,3S)-Isomer (R-NH-Cbz, S-OH) process Mitsunobu Reaction (PPh₃, DIAD, R'COOH) + Hydrolysis start_mol->process Sₙ2 Inversion at C3-OH end_mol trans-(1R,3R)-Isomer (R-NH-Cbz, R-OH) process->end_mol

Sources

Troubleshooting

Troubleshooting unexpected spectroscopic results for Benzyl (3-hydroxycyclobutyl)carbamate

Topic: Troubleshooting Unexpected Spectroscopic Results Document ID: TS-CYC-2024-05 Role: Senior Application Scientist Status: Active Guide[1] Executive Summary Benzyl (3-hydroxycyclobutyl)carbamate is a critical scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Unexpected Spectroscopic Results Document ID: TS-CYC-2024-05 Role: Senior Application Scientist Status: Active Guide[1]

Executive Summary

Benzyl (3-hydroxycyclobutyl)carbamate is a critical scaffold in medicinal chemistry, particularly in the synthesis of JAK inhibitors and other small-molecule therapeutics. However, its spectroscopic characterization (NMR, MS) is notoriously deceptive. Users frequently report "impure" spectra despite high HPLC purity.[1]

This guide addresses the three primary sources of confusion: Carbamate Rotamerism , Cyclobutane Ring Puckering , and Cis/Trans Isomerism .

Part 1: Diagnostic Matrix

Quickly identify your issue based on observed symptoms.[1]

SymptomProbable CauseVerification Method
NMR: Doubled peaks (approx. 3:1 to 5:1 ratio) in

or

.
Rotamers: Restricted rotation around the Carbamate

bond.
Run VT-NMR at 340–350 K. If peaks coalesce, it is rotamerism.[1]
NMR: Complex, non-first-order multiplets (blobs) for ring protons.[1]Ring Puckering: Rapid conformational flipping of the cyclobutane ring.Decoupling experiments or high-field (600+ MHz) analysis.
NMR: Two distinct sets of signals with stable integrals (e.g., 1:1 or variable).Diastereomers: Mixture of cis and trans isomers.[2]NOESY/ROESY 2D NMR. Rotamers coalesce with heat; isomers do not.[1]
MS: Mass peak corresponds to

or

.[1]
Ionization Artifacts: Dimerization or dehydration (loss of

).
Check ionization mode (ESI vs APCI); look for sodium adducts

.

Part 2: Troubleshooting Guides (Q&A)

Module A: The "Ghost" Peaks (Rotamerism)

Q: My LCMS shows a single sharp peak (>98% purity), but my


 NMR shows a "shadow" set of peaks (~15-20% intensity). Is my compound decomposing? 

A: Unlikely.[1] You are observing carbamate rotamers . Unlike amides, carbamates possess a lone pair on the nitrogen that conjugates with the carbonyl, creating partial double-bond character (


). This restricts rotation at room temperature, trapping the molecule in two distinct conformations: s-cis and s-trans (relative to the carbonyl oxygen).
  • The Science: The barrier to rotation is typically 12–16 kcal/mol. On the NMR timescale (MHz), this is "slow," resulting in two distinct signals. On the LCMS timescale (seconds), the isomers equilibrate rapidly on the column, appearing as one peak.

  • The Fix: Perform a Variable Temperature (VT) NMR experiment.

    • Dissolve the sample in

      
       (boiling point allows safe heating).
      
    • Acquire a spectrum at 298 K (25°C).[1]

    • Heat to 343 K (70°C) and acquire again.

    • Result: The two sets of peaks should broaden and coalesce into a single, sharp set of signals as the thermal energy overcomes the rotational barrier.

Module B: The Cis/Trans Conundrum

Q: I bought "Cis" material, but the NMR looks different from the literature "Trans" spectrum. How do I definitively assign the stereochemistry?

A: You cannot rely solely on chemical shifts due to solvent effects.[1] You must use NOE (Nuclear Overhauser Effect) .[1] In 1,3-disubstituted cyclobutanes, the cis isomer places the carbamate and hydroxyl groups on the same face of the ring, while trans places them on opposite faces.

  • The Science:

    • Cis (Z): The methine proton at C1 and the methine proton at C3 are on opposite faces of the ring (anti-relationship). They will NOT show a strong NOE correlation.[1] However, the substituent protons (NH or OH) might show NOE to the cis ring protons.

    • Trans (E): The methine protons at C1 and C3 are on the same face (syn-relationship) due to the substituents being on opposite faces. They are spatially close (<5 Å) across the ring diagonal.

  • The Fix: Run a 1D-NOESY or 2D-NOESY .

    • Irradiate the methine proton at C1 (adjacent to Nitrogen).

    • Observation: If you see a strong enhancement of the C3 methine (adjacent to Oxygen), you likely have the Trans isomer. If you see NOE to the axial ring protons but not the C3 methine, it is likely Cis .

Module C: Cyclobutane "Roofing" & Puckering

Q: The ring protons (1.8 – 2.5 ppm) look like an uninterpretable blob. Why aren't they nice triplets or quartets?

A: Cyclobutane rings are rarely planar; they exist in a "puckered" or "butterfly" conformation to relieve torsional strain.[1]

  • The Science: The ring rapidly flips between two puckered conformers. The protons on the ring are geminally coupled (~11-14 Hz) and vicinally coupled.[3] Because the chemical shift difference (

    
    ) between the geminal protons is often small compared to their coupling constant (
    
    
    
    ), you get second-order effects (strong "roofing" or tenting), making multiplets look distorted.
  • The Fix:

    • Higher Field: Moving from 300 MHz to 600 MHz increases

      
       (in Hz), making the spectrum closer to first-order.
      
    • Solvent Titration: Adding small amounts of

      
       (Benzene-d6) to your 
      
      
      
      sample can shift the resonances of specific protons via anisotropic shielding, potentially resolving overlapping multiplets.

Part 3: Visualization & Workflows

Workflow 1: Spectroscopic Decision Tree

Troubleshooting Start Start: Unexpected NMR Spectrum CheckLCMS Step 1: Check LCMS Purity Start->CheckLCMS ImpureLCMS LCMS shows multiple peaks CheckLCMS->ImpureLCMS Yes PureLCMS LCMS is Pure (>95%) CheckLCMS->PureLCMS No Purify Repurify (Column/Cryst.) ImpureLCMS->Purify CheckNMR Step 2: Analyze NMR Pattern PureLCMS->CheckNMR DoublePeaks Doubled Peaks (Ratio ~3:1) CheckNMR->DoublePeaks DistinctSets Distinct Isomer Sets (Ratio Variable) CheckNMR->DistinctSets ActionVT Action: Run VT-NMR (350K) DoublePeaks->ActionVT ActionNOE Action: Run NOESY/ROESY DistinctSets->ActionNOE ResultCoalesce Peaks Coalesce? ActionVT->ResultCoalesce YesRotamer Diagnosis: Rotamers (Normal Behavior) ResultCoalesce->YesRotamer Yes NoIsomer Diagnosis: Cis/Trans Mixture (Purification Needed) ResultCoalesce->NoIsomer No

Figure 1: Decision tree for distinguishing between sample impurity, stereoisomers, and rotamers.[1]

Part 4: Experimental Protocols

Protocol A: Variable Temperature (VT) NMR for Rotamer Confirmation

Objective: Confirm that peak doubling is due to restricted rotation and not impurities.

  • Sample Prep: Dissolve ~5-10 mg of Benzyl (3-hydroxycyclobutyl)carbamate in 0.6 mL of DMSO-d6 .

    • Note: Do not use

      
       or Acetone-d6 if you plan to heat above 50°C, as solvent evaporation can change concentration or shim.[1]
      
  • Initial Scan: Acquire a standard 1H spectrum at 298 K (25°C) .

    • Target: Focus on the benzylic protons (

      
       near 5.0 ppm) or the carbamate 
      
      
      
      . Note the peak separation.
  • Heating: Increase the probe temperature to 323 K (50°C) . Allow 5 minutes for equilibration. Shim and acquire.[1][4]

  • Final Scan: Increase temperature to 348 K (75°C) . Allow 5 minutes. Shim and acquire.[1][4]

  • Analysis:

    • If the two peaks merge into a single broad peak or a sharp singlet, the sample is pure.

    • If the peaks remain distinct and sharp, they are likely diastereomers (cis/trans) or structural impurities.

Protocol B: 1D-NOESY for Stereochemical Assignment

Objective: Distinguish cis (1,3-diaxial/diequatorial relationships) from trans.

  • Sample Prep: Use a dry, degassed solvent (

    
     or 
    
    
    
    ) to minimize viscosity broadening.
  • Parameter Setup:

    • Select the 1D NOESY pulse sequence (e.g., selnogp on Bruker).

    • Mixing Time: Set to 500–800 ms . (Small molecules require longer mixing times than proteins).[1]

  • Target Selection:

    • Irradiate the methine proton at C3 (attached to the OH group).

  • Interpretation:

    • Trans Isomer: Look for enhancement of the C1 methine (attached to NH). In the trans isomer, the ring puckering often brings these two protons into spatial proximity (pseudo-diaxial conformation).

    • Cis Isomer: Look for enhancement of the ring methylene protons . The C1 and C3 protons are on opposite faces and typically show negligible NOE to each other.

References

  • Clayden, J., et al. (2001). Restricted rotation in amides and carbamates. Organic Chemistry. Oxford University Press.[1] (General mechanistic grounding for rotamerism).

  • Wiberg, K. B., & Barth, D. E. (1969). Conformational studies of cyclobutane systems. Journal of the American Chemical Society.

  • Lozano, V., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols... and Structural elucidation via NOESY. Molecules. (Analogous 1,3-disubstituted cyclic system NMR assignment).

  • Griesbaum, K., et al. (1965). NMR Spectroscopy of Cyclobutanes: Cis/Trans Coupling Constants. Journal of Organic Chemistry.

  • Sigma-Aldrich Technical Library. Benzyl (cis-3-hydroxycyclobutyl)carbamate Product Data.

Disclaimer: This guide is intended for research purposes only. Always consult your institution's safety protocols when handling chemical substances or operating NMR instrumentation.

Sources

Optimization

Technical Support Center: Managing Impurities in Benzyl (3-hydroxycyclobutyl)carbamate Preparations

[1] Topic: Impurity Management & Process Control Target Molecule: Benzyl (3-hydroxycyclobutyl)carbamate CAS Registry: 1403766-86-8 (cis), 389890-42-0 (trans-Boc analog reference)[1] System Overview & Critical Quality Att...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Impurity Management & Process Control Target Molecule: Benzyl (3-hydroxycyclobutyl)carbamate CAS Registry: 1403766-86-8 (cis), 389890-42-0 (trans-Boc analog reference)[1]

System Overview & Critical Quality Attributes

Benzyl (3-hydroxycyclobutyl)carbamate is a pivotal intermediate in the synthesis of JAK inhibitors (e.g., Abrocitinib derivatives) and other bioactive cyclobutane scaffolds. The structural rigidity of the cyclobutane ring introduces strict stereochemical requirements.

The primary challenge in its preparation is not merely chemical yield, but stereochemical purity (cis/trans ratio) and chemoselectivity during the protection or reduction steps. This guide addresses the two primary synthetic routes:

  • Route A (Reductive): Reduction of Benzyl (3-oxocyclobutyl)carbamate.[1]

  • Route B (Protective): Cbz-protection of 3-aminocyclobutanol.[1]

Synthetic Workflow & Impurity Map

ImpurityMap cluster_0 Route A: Ketone Reduction cluster_1 Route B: Amine Protection Ketone Benzyl (3-oxocyclobutyl) carbamate RedAgent Reagent: NaBH4 (or L-Selectride) Ketone->RedAgent Target TARGET: Benzyl (cis-3-hydroxycyclobutyl) carbamate RedAgent->Target Major Path Impurity_Trans Impurity A: Trans-Isomer RedAgent->Impurity_Trans Lack of Stereocontrol Impurity_Cleaved Impurity B: 3-aminocyclobutanol (Cbz Cleavage) RedAgent->Impurity_Cleaved Over-reduction (if H2/Pd used) Amine 3-aminocyclobutanol CbzCl Reagent: Cbz-Cl + Base Amine->CbzCl CbzCl->Target N-Acylation Impurity_O_Acyl Impurity C: Carbonate Ester CbzCl->Impurity_O_Acyl O-Acylation (Excess Cbz-Cl) Impurity_Di_Acyl Impurity D: N,O-Bis(Cbz) CbzCl->Impurity_Di_Acyl Bis-protection

Figure 1: Impurity genesis in the two primary synthetic pathways. Route A is generally preferred for scale-up due to better chemocontrol, provided stereochemistry is managed.[1]

Troubleshooting Guide (Q&A)

Issue 1: Stereochemical Drift (Cis/Trans Ratio)

User Question: "I am reducing Benzyl (3-oxocyclobutyl)carbamate with Sodium Borohydride (NaBH4), but I am getting a 3:1 mixture of cis:trans isomers. How can I improve the selectivity for the cis-isomer?"

Technical Diagnosis: The reduction of 3-substituted cyclobutanones is governed by steric approach control.[1] The bulky carbamate group at position 1 creates steric hindrance. Hydride reagents (like borohydride) tend to attack from the less hindered face (trans to the carbamate), pushing the resulting hydroxyl group into the cis position. However, NaBH4 is small enough that this selectivity is modest.

Corrective Protocol:

  • Temperature Control: Lower the reaction temperature to -78°C or -20°C. Kinetic control favors the attack from the most accessible face.[1]

  • Reagent Switch (Steric Bulk): Switch from NaBH4 to a bulkier reducing agent like L-Selectride (Lithium tri-sec-butylborohydride).[1] The increased steric bulk of the reagent amplifies the preference for attacking the trans-face, often boosting cis-selectivity to >10:1.

    • Note: L-Selectride requires anhydrous conditions and careful quenching (oxidative workup with NaOH/H2O2) to remove boron byproducts.[1]

  • Purification: If you must use NaBH4, the isomers are often separable by recrystallization from Ethyl Acetate/Heptane mixtures, as the cis-isomer typically forms a more stable crystal lattice due to intramolecular H-bonding capabilities.

Issue 2: Loss of Protecting Group (Cbz Cleavage)

User Question: "I tried to reduce the ketone using catalytic hydrogenation (H2, Pd/C) to be 'greener', but my product mass is missing the benzyl group. What happened?"

Technical Diagnosis: This is a classic chemoselectivity error. The Benzyl (Cbz/Z) protecting group is specifically designed to be cleaved by hydrogenolysis (H2/Pd). Attempting to reduce a ketone functionality on the same molecule using heterogeneous hydrogenation will concurrently cleave the carbamate, yielding the free amino-alcohol (3-aminocyclobutanol) or toluene byproducts.[1]

Corrective Protocol:

  • Immediate Action: Stop using H2/Pd/C.

  • Alternative: Use chemoselective hydride reducing agents (NaBH4, LiBH4) which reduce ketones but leave carbamates untouched.

  • If Hydrogenation is Mandatory: If you must use hydrogenation (e.g., for a different functional group), you must switch the protecting group from Cbz to Boc (tert-butyloxycarbonyl), which is stable to hydrogenation but labile to acid.[1]

Issue 3: O-Acylation vs. N-Acylation

User Question: "I am synthesizing the target from 3-aminocyclobutanol and Cbz-Cl. I see a side product with a higher molecular weight (+134 Da). Is this the bis-protected species?"

Technical Diagnosis: Yes. While amines are more nucleophilic than alcohols, 3-aminocyclobutanol is a small, compact molecule.[1] If Cbz-Cl is added too quickly or in excess, or if the base strength is too high, the hydroxyl group will react to form a benzyl carbonate (O-Cbz), resulting in the N,O-bis-Cbz impurity.[1]

Corrective Protocol:

  • Stoichiometry: Use exactly 0.95 to 1.0 equivalents of Cbz-Cl. Do not use excess.

  • Schotten-Baumann Conditions: Use a biphasic system (DCM / aq. NaHCO3).[2][3] The water phase buffers the pH. The amine reacts at the interface or in the organic phase, while the less nucleophilic hydroxyl group remains unreactive at mild pH (8-9).

  • Selective Hydrolysis: If the O-acyl impurity is formed, it can often be selectively hydrolyzed back to the alcohol by treating the crude mixture with LiOH in THF/Water at 0°C for 30 minutes, as the carbonate is more labile than the carbamate.

Impurity Profile & Remediation Table

Impurity TypeStructure / DescriptionOriginDetection (LC-MS/NMR)Remediation Strategy
Trans-Isomer Hydroxyl is trans to Cbz-amineNon-selective ketone reductionNMR: Methine proton (CH-OH) often shifts downfield (0.2-0.5 ppm) vs cis.[1]Recrystallization (EtOAc/Heptane) or Prep-HPLC.[1]
O-Acyl / Bis-Cbz Carbonate formation on -OHExcess Cbz-Cl; High pHMS: [M+H]+ = Target + 134.[1]Mild basic hydrolysis (LiOH, 0°C).[1]
Benzyl Alcohol Ph-CH2-OHHydrolysis of Cbz-Cl; Residual reagentNMR: Benzylic CH2 singlet at ~4.6 ppm (distinct from carbamate).[1]High vacuum drying; Wash with water/brine.[1]
Benzyl Chloride Ph-CH2-ClUnreacted ReagentGC-MS: Distinct retention time.[1] Potentially genotoxic (PGI).Scavenge with amine-functionalized silica or wash with aq.[1] NH3.
Urea Dimer R-NH-CO-NH-RCurtius Rearrangement side-reactionMS: [2M-CO2] type mass.[1] Very insoluble.Filtration (usually precipitates out).[1]

Validated Experimental Protocol

Method: Stereoselective Reduction of Benzyl (3-oxocyclobutyl)carbamate Objective: Maximize cis-isomer yield while minimizing Cbz cleavage.[1]

Reagents:

  • Benzyl (3-oxocyclobutyl)carbamate (1.0 eq)[1]

  • Sodium Borohydride (NaBH4) (0.6 eq - Note: 1 mole of NaBH4 provides 4 hydrides)[1]

  • Methanol (Anhydrous preferred)[1]

  • Cerium(III) Chloride heptahydrate (CeCl3[1]·7H2O) (1.0 eq) - Optional: Luche conditions for higher selectivity

Step-by-Step:

  • Dissolution: Dissolve Benzyl (3-oxocyclobutyl)carbamate (10 g, 45.6 mmol) in Methanol (100 mL). Cool the solution to -15°C using an ice/salt bath.

  • Luche Additive (Optional but Recommended): Add CeCl3·7H2O (17 g, 45.6 mmol). Stir until dissolved. Why? Cerium coordinates to the carbonyl oxygen, activating it and increasing the steric bulk of the complex, often enhancing cis-selectivity.[1]

  • Reduction: Add NaBH4 (1.03 g, 27.3 mmol) portion-wise over 20 minutes. Do not let temperature rise above -10°C.

    • Caution: Hydrogen gas evolution.[4] Ensure venting.

  • Monitoring: Stir at -15°C for 1 hour. Check TLC (50% EtOAc/Hexane). Stain with KMnO4 (Alcohol shows active stain).

  • Quench: Slowly add Saturated NH4Cl solution (50 mL) while cold.

  • Workup: Evaporate Methanol under reduced pressure. Extract aqueous residue with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine. Dry over Na2SO4.

  • Isolation: Concentrate to a white solid.

  • QC Check: Run H-NMR.

    • Cis-isomer (Target): Look for methine proton (CH-OH) quintet at ~4.0-4.2 ppm.[1]

    • Trans-isomer: Methine proton typically appears as a broad multiplet slightly upfield or downfield depending on solvent, but coupling constants differ significantly (J_cis > J_trans for 1,3-cyclobutanes).[1]

References

  • Stereoselectivity in Cyclobutanone Reductions

    • Mechanism of hydride
    • Source: Journal of Organic Chemistry, "Stereoselective reduction of cyclobutanones."
  • Cbz Protection Protocols (Schotten-Baumann)

    • Standard protocols for chemoselective amine protection.
    • Source: Organic Syntheses, Coll. Vol. 3, p.167.
    • [1]

  • Luche Reduction (CeCl3/NaBH4)

    • Regioselective and stereoselective reductions using Lanthanides.
    • Source: Gemal, A. L.; Luche, J. L. J. Am. Chem. Soc.1981 , 103, 5454.[1]

  • Analytical Data for Cyclobutyl Carbamates

    • Spectral data comparison for cis/trans isomers of tert-butyl (3-hydroxycyclobutyl)
    • Source: PubChem Compound Summary (CID 102407397 & rel
    • [1]

  • Flow Chemistry & Curtius Rearrangement

    • Synthesis of Cbz-carbamates via Curtius rearrangement and impurity tagging.
    • Source: Beilstein J. Org. Chem.2021 , 17, 409–416.[1]

    • [1]

Sources

Troubleshooting

Debugging failed Benzyl (3-hydroxycyclobutyl)carbamate reactions

The following guide serves as a Tier-3 Technical Support resource for researchers encountering difficulties with the synthesis and isolation of Benzyl (3-hydroxycyclobutyl)carbamate (CAS: 1403766-86-8 for the cis isomer)...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Tier-3 Technical Support resource for researchers encountering difficulties with the synthesis and isolation of Benzyl (3-hydroxycyclobutyl)carbamate (CAS: 1403766-86-8 for the cis isomer).

This compound is a critical pharmacophore intermediate. Its synthesis is deceptively simple but fraught with three common failure modes: stereochemical scrambling , Curtius rearrangement side-reactions , and aqueous solubility losses .[1]

[1]

Case Reference: BHC-SYN-001

Status: Active Support Level: Senior Application Scientist Scope: Synthesis, Stereocontrol, and Purification[1]

Part 1: Diagnostic Workflow (Triage)

Before altering your protocol, identify the specific failure mode using the logic flow below.

DebuggingFlow Start Reaction Failed CheckLCMS Analyze Crude LC-MS/NMR Start->CheckLCMS Decision1 Is the Product Mass Present? CheckLCMS->Decision1 NoMass Issue: Reaction Failure Decision1->NoMass No YesMass Issue: Isolation/Stereochem Decision1->YesMass Yes CheckPrecursor Did you start from 3-oxocyclobutanecarboxylic acid? NoMass->CheckPrecursor CheckIsomer Is it a single peak? YesMass->CheckIsomer CurtiusFail Suspect Curtius Failure (Urea formation) CheckPrecursor->CurtiusFail Yes SplitPeak Suspect Stereocontrol Failure (Cis/Trans mixture) CheckIsomer->SplitPeak No (Doublet/Broad) LowYield Suspect Aqueous Loss (High water solubility) CheckIsomer->LowYield Yes (Low Recovery)

Figure 1: Diagnostic decision tree for isolating the root cause of synthetic failure.

Part 2: Troubleshooting Guides

Issue 1: The "Wrong Isomer" (Stereoselectivity Failure)

Symptom: You require the cis-isomer (hydroxyl and carbamate on the same side), but NMR shows a mixture or predominantly trans.[1] Context: The reduction of Benzyl (3-oxocyclobutyl)carbamate is governed by the puckered conformation of the cyclobutane ring.

The Mechanism of Failure

Cyclobutanones are puckered. The bulky Cbz-amino group prefers the pseudo-equatorial position.

  • Small Hydrides (NaBH₄): Attack from the axial trajectory (less hindered electronically but sterically ambiguous), often leading to a mixture (typically 60:40 to 80:20 favoring trans).[1]

  • Bulky Hydrides (L-Selectride): Attack from the least hindered face (trans to the bulky Cbz group), forcing the resulting hydroxyl group into the cis position.[1]

Corrective Protocol: Stereoselective Reduction

Do not use Sodium Borohydride if high diastereomeric excess (de) is required.

  • Reagent: Lithium tri-sec-butylborohydride (L-Selectride), 1.0 M in THF.[1]

  • Conditions: Anhydrous THF, -78 °C strictly maintained.

  • Procedure:

    • Dissolve Benzyl (3-oxocyclobutyl)carbamate (1.0 equiv) in THF (0.1 M). Cool to -78 °C.[2]

    • Add L-Selectride (1.2 equiv) dropwise over 30 mins.

    • Stir at -78 °C for 2 hours. Do not warm to RT until quenched.

    • Quench: Add MeOH slowly at -78 °C, followed by oxidative workup (NaOH/H₂O₂) if organoboranes persist (though usually MeOH is sufficient for simple protonolysis of the alkoxide).

Reducing AgentExpected Cis:Trans RatioNotes
NaBH₄ / MeOH ~60:40Thermodynamic mixture; difficult to separate.
L-Selectride / THF >95:5Recommended. Kinetic control favors cis.
DIBAL-H VariableOften leads to over-reduction (cleaving Cbz).
Issue 2: The "Curtius Chaos" (Precursor Synthesis)

Symptom: When synthesizing the ketone precursor from 3-oxocyclobutanecarboxylic acid, you observe low yield and a byproduct with Mass M+1 = [Dimer].[1] Context: The Curtius rearrangement involves an isocyanate intermediate.[3] If moisture is present, the isocyanate hydrolyzes to an amine, which reacts with the remaining isocyanate to form a symmetric urea .[1]

Corrective Protocol: The "Anhydrous Flow" Approach

Literature suggests that batch mode Curtius reactions on this substrate are prone to thermal runaway and urea formation.

  • Reagents: DPPA (Diphenylphosphoryl azide) and Triethylamine.

  • Solvent: Toluene (Strictly anhydrous).

  • Additives: Use an excess of Benzyl Alcohol (1.5 - 2.0 equiv) to trap the isocyanate immediately.

  • Temperature: If using batch, heat to 80°C after azide formation.

  • Critical Fix: If possible, use Flow Chemistry . Pump the acyl azide through a heated coil (100-120°C) to generate the isocyanate, then merge with a stream of Benzyl Alcohol/Catalyst.[1] This prevents the amine (hydrolysis product) from accumulating and reacting with the isocyanate.

Issue 3: The "Disappearing Product" (Workup & Isolation)

Symptom: Reaction conversion is 100% by LCMS, but isolated yield is <40%. Context: Benzyl (3-hydroxycyclobutyl)carbamate has significant water solubility due to the hydroxyl group and the polar amide bond on a small ring. Standard EtOAc/Water extractions leave ~50% of the product in the aqueous phase.

Corrective Protocol: Salting Out & Solvent Switching
  • Saturation: Saturate the aqueous phase with NaCl (solid) until no more dissolves. This drastically reduces the solubility of organic compounds (Salting-out effect).

  • Extraction Solvent: Switch from Ethyl Acetate to DCM (Dichloromethane) or CHCl₃/Isopropanol (3:1) . These solvents are better at extracting polar alcohols.

  • Number of Extractions: Perform 4-5 extractions with smaller volumes rather than 1-2 large ones.

Part 3: Validated Synthetic Workflow

Below is the logic map for the optimized synthesis of the cis-isomer, incorporating the fixes for the issues described above.

SynthesisWorkflow Start 3-oxocyclobutane- carboxylic acid Step1 Curtius Rearrangement (DPPA, BnOH, Toluene) *Strictly Anhydrous* Start->Step1  Avoid Urea   Intermed Benzyl (3-oxocyclobutyl) carbamate Step1->Intermed Step2 Stereoselective Reduction (L-Selectride, -78°C) Intermed->Step2  Kinetic Control   Product cis-Benzyl (3-hydroxy- cyclobutyl)carbamate Step2->Product

Figure 2: Optimized synthetic route for high-purity cis-isomer generation.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I separate the cis/trans isomers if I already used NaBH₄? A: Yes, but it is difficult. The isomers usually separate on silica gel, but the Rf difference is small (< 0.1).[1] You will likely need a slow gradient (e.g., 0% to 5% MeOH in DCM) or preparative HPLC.[1] Crystallization is rarely effective for the mixture.

Q: My Cbz group fell off during reduction. Why? A: You likely used a reducing agent that is too strong or allowed the temperature to rise too high. LAH (Lithium Aluminum Hydride) can cleave carbamates at reflux. Stick to L-Selectride at -78°C or NaBH₄ at 0°C.

Q: Is the compound stable? A: Yes, the compound is stable as a solid at 2-8°C. However, in solution (especially acidic), the Cbz group can degrade over time.[1] Avoid storing in CDCl₃ (which is often acidic) for prolonged periods.

References

  • Sigma-Aldrich. Benzyl (cis-3-hydroxycyclobutyl)carbamate | 1403766-86-8.[1][4] Available at: [1]

  • PubChem. Benzyl (3-hydroxycyclobutyl)carbamate. Available at: [1]

  • Beilstein J. Org. Chem. Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates. (Discusses the Curtius rearrangement of 3-oxocyclobutanecarboxylic acid and urea side reactions). Available at: [1]

  • Organic Syntheses. Benzyl Isopropoxymethyl Carbamate - an Aminomethylating Reagent.[5] (General reference for Benzyl carbamate chemistry). Available at: [1]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of different synthetic routes to Benzyl (3-hydroxycyclobutyl)carbamate

Executive Summary Benzyl (3-hydroxycyclobutyl)carbamate (CAS: 1403766-86-8 for cis, 937376-05-1 for trans) is a critical building block in medicinal chemistry, particularly in the synthesis of JAK inhibitors and other ki...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl (3-hydroxycyclobutyl)carbamate (CAS: 1403766-86-8 for cis, 937376-05-1 for trans) is a critical building block in medicinal chemistry, particularly in the synthesis of JAK inhibitors and other kinase-targeting small molecules.[1] Its cyclobutane core offers a rigid scaffold that can improve metabolic stability and orient substituents in precise vectors, a technique increasingly favored in "escape from flatland" drug design strategies.

This guide analyzes the two primary synthetic methodologies:

  • The De Novo "Process" Route : A scalable, two-step sequence starting from 3-oxocyclobutanecarboxylic acid involving a Curtius rearrangement followed by diastereoselective reduction.[1]

  • The Direct Protection "Discovery" Route : A single-step protection of commercially available 3-aminocyclobutanol, suitable for rapid analog generation but limited by raw material costs.[1]

Route 1: Curtius Rearrangement & Diastereoselective Reduction

Best For: Scale-up (>100g), Cost-Efficiency, Industrial Production.[1]

This route constructs the carbamate functionality from the carboxylic acid precursor. It is the industry standard due to the low cost of 3-oxocyclobutanecarboxylic acid compared to the amino-alcohol.[1]

Phase A: Curtius Rearrangement

The conversion of the carboxylic acid to the Cbz-protected amine proceeds via an acyl azide intermediate.

  • Reagents : Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), Benzyl Alcohol (BnOH), Toluene.

  • Mechanism : Formation of acyl azide

    
     Thermal rearrangement to isocyanate 
    
    
    
    Nucleophilic addition of benzyl alcohol.

Senior Scientist Insight (Safety & Scalability): In batch mode, the accumulation of the potentially explosive acyl azide intermediate is a significant hazard. For scales >50g, Continuous Flow Chemistry is strongly recommended. Flow reactors allow superheating (up to 120°C) safely, reducing reaction time from hours to minutes and preventing the buildup of hazardous intermediates.

Phase B: Diastereoselective Reduction

The resulting Benzyl (3-oxocyclobutyl)carbamate is reduced to the alcohol.[1] The choice of reducing agent dictates the cis/trans ratio.

  • Reagent : Sodium Borohydride (NaBH

    
    ).[2][3]
    
  • Stereochemistry : Hydride attack on the cyclobutanone ring is governed by steric approach control. Attack from the less hindered face (anti to the bulky carbamate group) yields the cis-isomer (syn relationship between amine and hydroxyl) as the major product.

  • Selectivity : Typically 3:1 to 5:1 (cis:trans).

Experimental Protocol (Batch Mode)

Step 1: Synthesis of Benzyl (3-oxocyclobutyl)carbamate

  • Charge a reactor with 3-oxocyclobutanecarboxylic acid (1.0 equiv) and Toluene (10 vol).

  • Add Triethylamine (1.1 equiv) and DPPA (1.1 equiv) at 0–5°C. Stir for 1h to form the acyl azide.

  • Add Benzyl alcohol (1.5 equiv).

  • Heat the mixture to 80–90°C for 2–4 hours. Evolution of N

    
     gas indicates rearrangement.
    
  • Cool to RT, wash with saturated NaHCO

    
     and brine.
    
  • Concentrate to yield the crude ketone intermediate.

Step 2: Reduction to Benzyl (3-hydroxycyclobutyl)carbamate

  • Dissolve the crude ketone in Methanol (10 vol) and cool to 0°C.

  • Add NaBH

    
      (0.5 equiv) portion-wise to maintain internal temp <10°C.
    
  • Stir for 30 min. Quench with saturated NH

    
    Cl.
    
  • Extract with Ethyl Acetate.[4]

  • Purification : The cis and trans isomers are separable by flash chromatography (SiO

    
    , 50% EtOAc/Hexanes) or recrystallization (EtOAc/Heptane) if high diastereomeric purity is required.
    

Route 2: Direct Protection of 3-Aminocyclobutanol

Best For: Small scale (<5g), Rapid Analoging, High Throughput Screening.[1]

This route utilizes the pre-functionalized amino alcohol. While operationally simple, the high cost of the starting material makes it prohibitive for multi-kilogram campaigns.

  • Reagents : Benzyl chloroformate (Cbz-Cl) or N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu), NaHCO

    
    .[1]
    
  • Solvent : THF/Water or Dioxane/Water.

Experimental Protocol
  • Suspend 3-aminocyclobutanol hydrochloride (1.0 equiv) in THF/Water (1:1, 10 vol).

  • Add NaHCO

    
      (2.5 equiv) and cool to 0°C.
    
  • Dropwise add Benzyl chloroformate (1.1 equiv).

  • Warm to RT and stir for 2 hours.

  • Extract with EtOAc, wash with 1N HCl (to remove unreacted amine) and brine.

  • Concentrate to yield the product.

Comparative Analysis

FeatureRoute 1: Curtius-ReductionRoute 2: Direct Protection
Starting Material 3-Oxocyclobutanecarboxylic acid3-Aminocyclobutanol HCl
SM Cost (Approx) Low (~$500/kg)High (~$3,000/kg)
Step Count 21
Yield (Overall) 60–75%85–95%
Stereocontrol Mixture (favoring cis), requires separationDefined by SM purity
Safety Profile Moderate (Azide handling required)High (Standard reagents)
Scalability Excellent (especially with Flow Chem)Poor (Cost-limited)

Visualizations

Synthetic Pathway & Stereochemistry

The following diagram illustrates the two routes and the stereochemical outcome of the reduction step.

SynthesisPathways cluster_legend Stereoselectivity Note Acid 3-Oxocyclobutane- carboxylic Acid Intermed Intermediate: Benzyl (3-oxocyclobutyl) carbamate Acid->Intermed Route 1: Curtius Rearrangement 1. DPPA, TEA, BnOH 2. Heat (Flow/Batch) Amine 3-Aminocyclobutanol (HCl Salt) CisProd Target (Major): cis-Benzyl (3-hydroxy- cyclobutyl)carbamate Amine->CisProd Route 2: Direct Protection Cbz-Cl, NaHCO3 Intermed->CisProd Reduction (NaBH4) Hydride attacks from less hindered face TransProd Side Product (Minor): trans-Isomer Intermed->TransProd Minor Pathway Note NaBH4 Reduction typically yields 3:1 to 5:1 (cis:trans) ratio. Separation required.

Caption: Comparison of the De Novo Curtius Route (Blue) and Direct Protection Route (Green), highlighting the stereochemical divergence in Route 1.

References

  • Preparation of benzyl carbamate via Curtius Rearrangement in Flow : Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein J. Org. Chem. 2021 , 17, 33–42. [Link]

  • Stereoselective Reduction of Cyclobutanones : Regio- and stereoselective reduction of ketones.[1] Orient.[5][6] J. Chem. 2013 , 29, 953-955.[1] [Link]

  • Synthesis of 3-oxocyclobutanecarboxylic acid (Starting Material)

Sources

Comparative

A Senior Application Scientist's Guide to Off-Target Specificity: A Comparative Analysis of Benzyl (3-hydroxycyclobutyl)carbamate

In the landscape of modern drug discovery, the aphorism "know thy molecule" has never been more pertinent. The journey from a promising hit compound to a clinically viable therapeutic is fraught with challenges, chief am...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the aphorism "know thy molecule" has never been more pertinent. The journey from a promising hit compound to a clinically viable therapeutic is fraught with challenges, chief among them being the characterization of a molecule's interaction with unintended biological targets. This off-target activity can lead to unforeseen toxicity, diminished efficacy, and costly late-stage clinical failures. Consequently, rigorous and early-stage cross-reactivity profiling is not merely a regulatory formality but a cornerstone of strategic drug development.

This guide provides an in-depth comparative framework for assessing the cross-reactivity of Benzyl (3-hydroxycyclobutyl)carbamate , a novel small molecule scaffold. While the specific biological target of this compound is presumed proprietary for the context of this guide, we will proceed with a hypothetical scenario where it has been identified as a potent inhibitor of a specific protein kinase, a common target class for carbamate-containing molecules. Our objective is to delineate a comprehensive strategy for evaluating its selectivity against a panel of related and unrelated kinases and other common off-targets, in comparison to two structurally analogous compounds: tert-Butyl (3-hydroxycyclobutyl)carbamate (Alternative A) and Benzyl (3-hydroxycyclopentyl)carbamate (Alternative B).

The rationale for selecting these alternatives is rooted in their subtle yet significant structural modifications. Alternative A substitutes the benzyl protecting group with a tert-butyl group, altering the steric and electronic properties of the carbamate moiety. Alternative B retains the benzyl group but expands the cyclobutyl ring to a cyclopentyl ring, thereby modifying the spatial presentation of the hydroxyl group and the overall conformation of the molecule. These differences provide a robust basis for a comparative analysis of their respective selectivity profiles.

The Criticality of Early-Stage Cross-Reactivity Profiling

Undertaking comprehensive cross-reactivity studies during the lead optimization phase offers several strategic advantages. It enables a data-driven approach to selecting the most promising candidates for further development, minimizing the risk of downstream attrition.[1] Furthermore, identifying potential off-target interactions early on can inform the design of subsequent toxicology studies and aid in the interpretation of preclinical and clinical findings.[1] A well-characterized selectivity profile is a critical component of the investigational new drug (IND) application, providing regulatory bodies with a clearer picture of the candidate's potential safety liabilities.

Experimental Strategy for Comparative Cross-Reactivity Profiling

Our comparative analysis will employ a tiered approach, beginning with broad screening panels and progressing to more focused cellular and biophysical assays. This strategy ensures a comprehensive yet resource-efficient evaluation of the three compounds.

Tier 1: Broad Kinase Profiling

The initial step involves screening Benzyl (3-hydroxycyclobutyl)carbamate and its two alternatives against a large, commercially available kinase panel (e.g., a panel of over 400 human kinases). This provides a global view of their selectivity across the kinome.

Experimental Protocol: In Vitro Kinase Profiling Assay (Radiometric)

  • Compound Preparation : Prepare stock solutions of Benzyl (3-hydroxycyclobutyl)carbamate, Alternative A, and Alternative B in 100% DMSO. A 10-point serial dilution series is then prepared for each compound.

  • Kinase Reaction Setup : In a 96-well plate, combine the kinase, a suitable substrate (e.g., a generic peptide substrate like myelin basic protein), and [γ-³³P]ATP.

  • Compound Incubation : Add the test compounds at various concentrations to the kinase reaction mixtures. Include appropriate controls (no compound and a known inhibitor).

  • Reaction Initiation and Termination : Initiate the kinase reaction by adding a solution of MgCl₂ and ATP. After a defined incubation period at 30°C, terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Substrate Capture and Washing : Spot the reaction mixtures onto a filtermat, which captures the phosphorylated substrate. Wash the filtermat extensively to remove unincorporated [γ-³³P]ATP.

  • Signal Detection : Measure the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis : Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic equation.

Rationale for Experimental Choices:

  • Radiometric Assay: This format is considered the "gold standard" for kinase assays as it provides a direct measure of substrate phosphorylation and is less prone to interference from compound autofluorescence or light scattering.[2]

  • Broad Kinome Panel: Screening against a large and diverse panel of kinases is essential to identify potential off-target interactions that might not be predicted by sequence homology to the primary target.[3][4]

Hypothetical Data Presentation:

Kinase TargetBenzyl (3-hydroxycyclobutyl)carbamate IC50 (nM)tert-Butyl (3-hydroxycyclobutyl)carbamate (Alternative A) IC50 (nM)Benzyl (3-hydroxycyclopentyl)carbamate (Alternative B) IC50 (nM)
Primary Target Kinase 15 150 50
Off-Target Kinase 11,200>10,0002,500
Off-Target Kinase 2>10,000>10,000>10,000
Off-Target Kinase 38505,0001,500
... (and so on for the entire panel).........
Tier 2: Cellular Target Engagement

Following the identification of the on-target and any significant off-targets from the biochemical screen, it is crucial to confirm these interactions in a more physiologically relevant cellular context. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[5][6]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Culture and Treatment : Culture a relevant human cell line to ~80% confluency. Treat the cells with either vehicle (DMSO) or varying concentrations of Benzyl (3-hydroxycyclobutyl)carbamate, Alternative A, or Alternative B for a specified time.

  • Heating Profile : Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a set duration (e.g., 3 minutes).

  • Cell Lysis : After heating, lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation of Soluble and Precipitated Proteins : Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification : Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the target protein in the soluble fraction using a specific detection method, such as Western blotting or an immunoassay (e.g., ELISA).

  • Data Analysis : Plot the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Rationale for Experimental Choices:

  • Intact Cells: CETSA® assesses target engagement in a native cellular environment, providing a more accurate representation of how a compound interacts with its target amidst cellular complexity.[5]

  • Label-Free Detection: This method does not require modification of the compound or the target protein, thus avoiding potential artifacts introduced by labels.

Visualization of Experimental Workflow:

CETSA_Workflow cluster_cell_prep Cell Preparation cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture Cell Culture compound_treatment Compound Treatment cell_culture->compound_treatment heating Heating Profile compound_treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation lysis->centrifugation quantification Protein Quantification centrifugation->quantification

Caption: Cellular Thermal Shift Assay (CETSA®) Workflow.

Tier 3: Competitive Binding Assays for Key Off-Targets

For any high-interest off-targets identified in the initial kinase screen and confirmed by CETSA®, a competitive binding assay can be employed to determine the binding affinity (Ki) of the test compounds.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation : Prepare cell membranes expressing the off-target receptor of interest.

  • Assay Setup : In a 96-well plate, combine the cell membranes, a known radiolabeled ligand for the receptor, and varying concentrations of the unlabeled test compound (Benzyl (3-hydroxycyclobutyl)carbamate, Alternative A, or Alternative B).

  • Incubation : Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separation of Bound and Free Radioligand : Rapidly filter the assay mixture through a glass fiber filtermat to separate the membrane-bound radioligand from the free radioligand.

  • Washing : Wash the filtermat to remove any non-specifically bound radioligand.

  • Signal Detection : Measure the radioactivity retained on the filtermat using a scintillation counter.

  • Data Analysis : Plot the percentage of specific binding of the radioligand against the concentration of the test compound. Calculate the IC50 value and then derive the Ki value using the Cheng-Prusoff equation.

Rationale for Experimental Choices:

  • Direct Measurement of Affinity: This assay provides a quantitative measure of the compound's binding affinity for the off-target, which is crucial for assessing the potential for in vivo off-target effects.

  • Well-Established Method: Competitive binding assays are a robust and widely accepted method for determining the affinity of unlabeled compounds.

Visualization of Competitive Binding Principle:

Competitive_Binding cluster_receptor cluster_ligands receptor Receptor radioligand Radiolabeled Ligand radioligand->receptor Binds test_compound Test Compound test_compound->receptor Competes for Binding

Caption: Principle of a Competitive Binding Assay.

Comparative Analysis and Interpretation of Hypothetical Results

Based on our hypothetical data, Benzyl (3-hydroxycyclobutyl)carbamate demonstrates superior potency for the primary target kinase compared to both alternatives. Furthermore, it exhibits a cleaner off-target profile in the broad kinase screen, with significantly higher IC50 values for the identified off-targets.

The CETSA® results would ideally corroborate these findings, showing a more pronounced thermal shift for the primary target with Benzyl (3-hydroxycyclobutyl)carbamate at lower concentrations compared to the alternatives. For any confirmed off-targets, the competitive binding assays would provide the quantitative Ki values, allowing for a direct comparison of their off-target liabilities.

A favorable outcome for Benzyl (3-hydroxycyclobutyl)carbamate would be a high selectivity ratio (IC50 or Ki for off-target / IC50 for on-target). A large selectivity window suggests a lower likelihood of off-target mediated side effects at therapeutic concentrations.

Conclusion

The systematic and multi-tiered approach outlined in this guide provides a robust framework for the comparative cross-reactivity profiling of Benzyl (3-hydroxycyclobutyl)carbamate and its structural analogs. By integrating broad biochemical screening with cellular target engagement and biophysical affinity measurements, researchers can build a comprehensive understanding of a compound's selectivity profile. This detailed characterization is indispensable for making informed decisions in the drug discovery and development process, ultimately contributing to the identification of safer and more effective medicines. The principles and methodologies described herein are broadly applicable to the characterization of other small molecule drug candidates, emphasizing the universal importance of rigorous off-target liability assessment.

References

Sources

Validation

Definitive Guide to Stereochemical Verification: Benzyl (3-hydroxycyclobutyl)carbamate

The following guide is a technical comparison and procedural manual for verifying the stereochemistry of Benzyl (3-hydroxycyclobutyl)carbamate . It is designed for medicinal chemists and analytical scientists requiring d...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical comparison and procedural manual for verifying the stereochemistry of Benzyl (3-hydroxycyclobutyl)carbamate . It is designed for medicinal chemists and analytical scientists requiring definitive structural assignment.

Executive Summary

In drug discovery, the cyclobutane scaffold serves as a critical bioisostere for phenyl rings or as a conformational restrictor. For Benzyl (3-hydroxycyclobutyl)carbamate , the distinction between the cis (1,3-disubstituted groups on the same face) and trans isomers is pharmacologically non-trivial. The cis-isomer often exhibits superior metabolic stability and distinct vector alignment compared to the trans-isomer.

This guide evaluates the three primary methods for stereochemical assignment—2D NOESY NMR , X-Ray Crystallography , and Chemical Derivatization —ranking them by practicality and data integrity.

The Core Stereochemical Challenge

Unlike cyclohexane, the cyclobutane ring is puckered (butterfly conformation) to relieve torsional strain.

  • Cis-Isomer: Both bulky substituents (Carbamate and Hydroxyl) prefer the pseudo-equatorial position to minimize 1,3-diaxial steric clashes. This forces the methine protons (H1 and H3) into pseudo-axial positions, pointing toward each other across the ring face.

  • Trans-Isomer: One substituent is pseudo-equatorial and the other is pseudo-axial.[1] The methine protons are spatially distant.

The Diagnostic Key: The presence of a transannular Nuclear Overhauser Effect (NOE) between H1 and H3 is the definitive signature of the cis-isomer .

Comparative Analysis of Verification Methods

FeatureMethod A: 2D NOESY NMR Method B: X-Ray Crystallography Method C: 1D NMR (

H Chemical Shift)
Accuracy High (Definitive for relative stereochem)Absolute (Gold Standard)Moderate (Ambiguous without reference)
Throughput High (1-2 hours)Low (Days to Weeks)Very High (Minutes)
Sample Req. ~5-10 mg (Solution)Single Crystal (Solid)<1 mg (Solution)
Primary Output Through-space H-H correlations3D Atomic CoordinatesChemical Shift (

) & Coupling (

)
Limitation Requires careful mixing time optimizationCrystallization is difficult for oily carbamatesOverlap of signals; conformational averaging
Verdict Recommended Routine Method Validation Method Preliminary Screen Only

Detailed Methodologies

Protocol 1: The "Gold Standard" Solution State Assignment (NOESY)

This protocol relies on the cis-diequatorial preference of the substituents, which places the H1 and H3 protons in a cis-diaxial relationship, typically 2.2–2.6 Å apart.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 10–15 mg of the compound in 0.6 mL of DMSO-d6 or CDCl3 .

    • Note: DMSO-d6 is preferred to prevent hydroxyl proton exchange and rigidify the conformation via H-bonding, sharpening the signals.

  • 1D Proton Acquisition:

    • Acquire a standard

      
      H NMR spectrum.
      
    • Identify H1 and H3: Look for the methine multiplets.

      • H3 (CH-OH): Typically

        
         3.8 – 4.2 ppm (quintet-like).
        
      • H1 (CH-NHCbz): Typically

        
         3.5 – 3.9 ppm.
        
  • 2D NOESY Setup:

    • Pulse Sequence: Phase-sensitive NOESY (e.g., noesyph or noesygpph).

    • Mixing Time (

      
      ):  Set to 500–800 ms .
      
      • Reasoning: Cyclobutanes are small molecules with intermediate correlation times (

        
        ). A longer mixing time ensures sufficient NOE buildup without excessive spin-diffusion.
        
    • Scans: 16–32 scans per increment (sufficient for >10 mg).

  • Data Processing & Analysis:

    • Apply a 90° shifted sine-bell squared window function.

    • The Check: Examine the cross-peak between H1 and H3 .

      • Strong Cross-Peak: Confirms Cis-isomer (Protons are pseudo-diaxial/close).

      • No/Weak Cross-Peak: Confirms Trans-isomer (Protons are distant).

Protocol 2: Chemical Derivatization (Alternative)

If NMR is ambiguous due to signal overlap, convert the alcohol to a rigid derivative.

  • Reaction: Treat the compound with p-nitrobenzoyl chloride and pyridine.

  • Rationale: The resulting ester adds a heavy "anchor" that slows tumbling and increases the dispersion of the H3 signal, often separating H1 and H3 sufficiently for 1D-NOE irradiation.

  • Crystallization: The p-nitrobenzoate derivative is highly crystalline, significantly increasing the success rate of Method B (X-Ray) if solution methods fail.

Visualization of Stereochemical Logic

The following diagram illustrates the decision tree for assigning the stereochemistry based on the experimental data derived from the protocols above.

StereochemAssignment Start Unknown Isomer Benzyl (3-hydroxycyclobutyl)carbamate H_NMR Step 1: 1D 1H NMR Identify Methine Protons (H1 & H3) Start->H_NMR XRay Alternative: X-Ray Crystallography (If solid/crystalline) Start->XRay If solid NOESY Step 2: 2D NOESY Experiment (Mixing time: 600ms) H_NMR->NOESY Analyze Analyze H1 - H3 Cross-peak NOESY->Analyze StrongNOE Strong Cross-peak Observed (Distance < 3.0 Å) Analyze->StrongNOE Correlated NoNOE No/Weak Cross-peak (Distance > 4.0 Å) Analyze->NoNOE Uncorrelated Cis Assignment: CIS-Isomer (Substituents Pseudo-Equatorial) (Protons Pseudo-Axial) StrongNOE->Cis Trans Assignment: TRANS-Isomer (One Sub. Axial, One Eq.) NoNOE->Trans XRay->Cis XRay->Trans

Figure 1: Decision tree for the stereochemical assignment of 1,3-disubstituted cyclobutanes via NMR and X-ray methods.

Supporting Data: Expected NMR Parameters

The following table summarizes the expected spectral characteristics for the two isomers in CDCl


.
ParameterCis-Isomer (Desired)Trans-Isomer
H1/H3 Multiplicity Quintet-like (Pseudo-axial)Broad multiplet (Pseudo-equatorial)
H1-H3 NOE Strong (Diagnostic) Absent / Negligible

H3 (CH-OH)
Typically more shielded (Upfield)Typically more deshielded (Downfield)
Thermodynamics More Stable (Diequatorial substituents)Less Stable (Axial/Equatorial mix)

Note: Chemical shifts are solvent-dependent.[2] The NOE correlation is the only invariant geometric proof.

References

  • Wiberg, K. B., & Barth, D. E. (1969). Conformational studies of cyclobutane derivatives.[3] Journal of the American Chemical Society. Link

  • Roberts, J. D., & Sharts, C. M. (1962). Cyclobutane Derivatives.[3][4][5][6] Organic Reactions.[3][4][7] Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (Third Edition). Elsevier. (Chapter 9: NOE Experiments). Link

  • Conner, M. L., & Brown, M. K. (2016).[4] Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition.[4][8] The Journal of Organic Chemistry. Link

Sources

Comparative

A Comparative Guide to the Synthesis and Analysis of Benzyl (3-hydroxycyclobutyl)carbamate and Its Precursors

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and drug development, the synthesis of novel molecular scaffolds is of paramount importance. Among these, car...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel molecular scaffolds is of paramount importance. Among these, carbamate-containing cyclobutane derivatives have garnered significant attention due to their presence in a variety of biologically active compounds. This guide provides a comprehensive side-by-side analysis of Benzyl (3-hydroxycyclobutyl)carbamate and its essential precursors, offering a deep dive into their synthesis, characterization, and the critical experimental parameters that govern their formation. As Senior Application Scientists, our goal is to furnish you with not just protocols, but with the underlying scientific rationale to empower your research and development endeavors.

Introduction to Benzyl (3-hydroxycyclobutyl)carbamate

Benzyl (3-hydroxycyclobutyl)carbamate is a valuable building block in organic synthesis, incorporating a rigid cyclobutane core functionalized with both a hydroxyl group and a carbamate moiety. The benzyloxycarbonyl (Cbz) protecting group offers stability during various synthetic transformations and can be readily removed under standard hydrogenolysis conditions, making it an attractive intermediate for the introduction of the 3-aminocyclobutanol scaffold into more complex molecules. The stereochemistry of the cyclobutane ring further adds to its potential for creating diverse and specific molecular architectures.

Precursor Analysis: The Foundation of the Synthesis

The successful synthesis of Benzyl (3-hydroxycyclobutyl)carbamate is critically dependent on the quality and reactivity of its precursors: 3-hydroxycyclobutanone and benzyl carbamate. A thorough understanding of their preparation and properties is therefore essential.

3-Hydroxycyclobutanone: The Cyclobutane Core

3-Hydroxycyclobutanone is a versatile synthetic intermediate, though its synthesis can be challenging due to the inherent strain of the four-membered ring.[1] A reliable and controllable method for its preparation involves a two-step process starting from a suitable cyclobutanone derivative.

A common strategy involves the selective reduction of 1,3-cyclobutanedione. In solution, 1,3-cyclobutanedione exists in equilibrium with its enol tautomer, 3-hydroxycyclobut-2-enone. This equilibrium is key to achieving selective reduction of one carbonyl group. Mild reducing agents such as sodium borohydride (NaBH₄) can be employed for this transformation.

Diagram of 3-Hydroxycyclobutanone Synthesis

1,3-Cyclobutanedione 1,3-Cyclobutanedione 3-Hydroxycyclobut-2-enone 3-Hydroxycyclobut-2-enone 1,3-Cyclobutanedione->3-Hydroxycyclobut-2-enone Tautomerization 3-Hydroxycyclobutanone 3-Hydroxycyclobutanone 3-Hydroxycyclobut-2-enone->3-Hydroxycyclobutanone Selective Reduction (e.g., NaBH4)

Caption: Synthesis of 3-Hydroxycyclobutanone.

Benzyl Carbamate: The Carbamate Source

Benzyl carbamate serves as the nitrogen source and introduces the readily cleavable Cbz protecting group.[2] It is a stable, crystalline solid that can be synthesized through several methods.[2]

One of the most common and straightforward methods is the reaction of benzyl chloroformate with ammonia.[2] This reaction is typically performed in a cold ammonia solution to control the exothermicity and afford a high purity product.[2][3]

An alternative, more atom-economical approach involves the reaction of urea with benzyl alcohol, often in the presence of a catalyst.[2]

Diagram of Benzyl Carbamate Synthesis

cluster_0 From Benzyl Chloroformate cluster_1 From Urea Benzyl Chloroformate Benzyl Chloroformate Benzyl Carbamate Benzyl Carbamate Benzyl Chloroformate->Benzyl Carbamate + Ammonia Urea Urea Benzyl Carbamate Benzyl Carbamate Urea->Benzyl Carbamate + Benzyl Alcohol (Catalyst)

Caption: Common synthetic routes to Benzyl Carbamate.

Synthesis of Benzyl (3-hydroxycyclobutyl)carbamate via Reductive Amination

The key transformation in the synthesis of Benzyl (3-hydroxycyclobutyl)carbamate is the reductive amination between 3-hydroxycyclobutanone and benzyl carbamate. This reaction forms the C-N bond and establishes the final carbamate functionality on the cyclobutane ring.

The choice of reducing agent is critical for the success of this one-pot reaction. A mild and selective reducing agent is required to preferentially reduce the intermediate iminium ion in the presence of the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose due to its reduced reactivity towards ketones compared to iminium ions.

Diagram of Reductive Amination

3-Hydroxycyclobutanone 3-Hydroxycyclobutanone Iminium Ion Iminium Ion 3-Hydroxycyclobutanone->Iminium Ion + Benzyl Carbamate - H2O Benzyl (3-hydroxycyclobutyl)carbamate Benzyl (3-hydroxycyclobutyl)carbamate Iminium Ion->Benzyl (3-hydroxycyclobutyl)carbamate Reduction (NaBH(OAc)3)

Caption: Reductive amination pathway.

Experimental Protocols

Synthesis of Benzyl Carbamate from Benzyl Chloroformate

Materials:

  • Benzyl chloroformate

  • Concentrated aqueous ammonium hydroxide

  • Ice

  • Water (deionized)

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, place concentrated aqueous ammonium hydroxide (1 L).

  • Cool the flask in an ice bath.

  • Slowly add benzyl chloroformate (200 mL, 1.42 mol) to the stirred ammonia solution over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring for 2 hours at room temperature.

  • Collect the precipitated white solid by suction filtration and wash thoroughly with water (2 L).

  • Air-dry the crude product overnight.

  • For purification, dissolve the crude product in warm ethyl acetate (600 mL).

  • Dry the solution over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure until precipitation begins.

  • Add hexane (600 mL) to complete the precipitation.

  • Collect the purified benzyl carbamate by filtration, wash with hexane, and dry under vacuum.

Synthesis of Benzyl (3-hydroxycyclobutyl)carbamate

Materials:

  • 3-Hydroxycyclobutanone

  • Benzyl carbamate

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM, anhydrous)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 3-hydroxycyclobutanone (1.0 eq) and benzyl carbamate (1.1 eq) in anhydrous dichloromethane (0.1 M), add glacial acetic acid (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.

  • Continue stirring the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford Benzyl (3-hydroxycyclobutyl)carbamate.

Side-by-Side Performance Analysis

ParameterBenzyl Carbamate Synthesis (from Benzyl Chloroformate)Benzyl (3-hydroxycyclobutyl)carbamate Synthesis (Reductive Amination)
Reaction Type Nucleophilic Acyl SubstitutionReductive Amination
Key Reagents Benzyl chloroformate, Ammonia3-Hydroxycyclobutanone, Benzyl carbamate, NaBH(OAc)₃
Typical Yield High (often >80%)Moderate to High (typically 60-85%)
Purity of Crude Generally high, requires recrystallizationModerate, requires chromatographic purification
Advantages Simple procedure, high yield, readily available starting materials.One-pot procedure, mild reaction conditions, good functional group tolerance.
Disadvantages Use of lachrymatory and corrosive benzyl chloroformate.Requires anhydrous conditions, chromatographic purification can be tedious.

Characterization Data

Benzyl Carbamate:

  • Appearance: White crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.41-7.31 (m, 5H, Ar-H), 5.15 (s, 2H, -CH₂-), 4.85 (br s, 2H, -NH₂).

  • FTIR (KBr, cm⁻¹): 3420-3330 (N-H stretch), 1695 (C=O stretch), 1610 (N-H bend), 1345 (C-N stretch), 1070 (C-O stretch).[4]

Benzyl (3-hydroxycyclobutyl)carbamate (Predicted Data):

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃) δ (Predicted): 7.40-7.30 (m, 5H, Ar-H), 5.12 (s, 2H, -O-CH₂-Ph), 5.05 (br s, 1H, -NH-), 4.20-4.10 (m, 1H, -CH-OH), 3.95-3.85 (m, 1H, -CH-NH-), 2.70-2.55 (m, 2H, cyclobutane-H), 2.10-1.95 (m, 2H, cyclobutane-H), 1.80 (d, 1H, -OH).

  • ¹³C NMR (100 MHz, CDCl₃) δ (Predicted): 156.5 (C=O), 136.8 (Ar-C), 128.6 (Ar-CH), 128.2 (Ar-CH), 128.0 (Ar-CH), 68.0 (-CH-OH), 66.8 (-O-CH₂-), 48.5 (-CH-NH-), 35.0 (cyclobutane-CH₂).

  • IR (KBr, cm⁻¹): ~3350 (O-H and N-H stretch), ~1690 (C=O stretch), ~1530 (N-H bend).

  • MS (ESI+): m/z [M+H]⁺, [M+Na]⁺.

Conclusion

The synthesis of Benzyl (3-hydroxycyclobutyl)carbamate via reductive amination of 3-hydroxycyclobutanone with benzyl carbamate represents an efficient and modular approach to this valuable building block. Careful control over the synthesis of the precursors is essential for achieving high yields and purity of the final product. The use of sodium triacetoxyborohydride as a mild and selective reducing agent is key to the success of the one-pot reductive amination. This guide provides the necessary experimental details and comparative analysis to aid researchers in the successful synthesis and characterization of Benzyl (3-hydroxycyclobutyl)carbamate and its precursors, thereby facilitating its application in the development of novel therapeutics.

References

  • Google Patents. (n.d.). CN109627190B - Synthesis method of benzyl carbazate.
  • Grokipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure. Retrieved from [Link]

  • Nanjing Vcare PharmaTech Co.,Ltd. (n.d.). benzyl ((1s,3s)-3-hydroxycyclobutyl)carbamate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-Cbz-3-amino-3-cyclohexyl propionic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Step C: 3-(Benzyloxycarbonylamino)-1-(((1,1-dimethylethyl)dimethylsilyl)oxy)-cyclobutane. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

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Validation

Independent Verification of Benzyl (cis-3-hydroxycyclobutyl)carbamate Bioactivity: A Quality &amp; Relevance Guide

The following guide provides an independent verification framework for Benzyl (3-hydroxycyclobutyl)carbamate (CAS 1403766-86-8), treating it as a critical pharmacophore precursor. Executive Summary Benzyl (3-hydroxycyclo...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an independent verification framework for Benzyl (3-hydroxycyclobutyl)carbamate (CAS 1403766-86-8), treating it as a critical pharmacophore precursor.

Executive Summary

Benzyl (3-hydroxycyclobutyl)carbamate is not a standalone therapeutic agent but a critical chiral building block used in the synthesis of high-value JAK1 inhibitors, most notably Abrocitinib (Cibinqo) . Its "bioactivity" is latent: it serves as the donor of the cis-3-aminocyclobutyl moiety, a pharmacophore responsible for precise ATP-binding pocket occupancy.

The Bioactivity Paradox:

  • The cis-isomer (Product): Enables nanomolar potency in the final drug.

  • The trans-isomer (Alternative/Impurity): Structurally mismatched, leading to significant loss of potency (>100-fold IC50 shift) in the final API.

This guide provides protocols to verify the stereochemical bio-relevance of the material, ensuring it yields active pharmaceutical ingredients (APIs) rather than bio-inert impurities.

Part 1: Comparative Performance Analysis

The primary "alternative" to high-grade Benzyl (cis-3-hydroxycyclobutyl)carbamate is not a different chemical, but a lower-quality stereoisomeric mixture.

FeatureHigh-Purity Product (>98% cis)Generic Alternative (Mix or trans-rich)Bio-Impact
Stereochemistry cis-1,3-substitution Mixed cis/trans or trans-dominantCritical: Only the cis-conformation aligns the amine and hydroxyl groups to fit the JAK1 binding pocket correctly [1].
Downstream Potency Yields Abrocitinib (IC50: ~29 nM) Yields inactive/low-potency isomersThe trans-isomer distorts the geometry of the final drug, preventing H-bond formation with the kinase hinge region.
Synthetic Utility Direct precursor to cis-3-aminocyclobutanolRequires difficult chromatographic separationUsing mixed isomers increases waste and cost by requiring late-stage chiral separation.
Direct Bioactivity Bio-inert (Low hydrolase inhibition)Potential off-target noisePure carbamates are stable; impurities (free amines/phenols) may cause false positives in biochemical screens.
Part 2: Scientific Integrity & Experimental Protocols
Protocol A: Stereochemical Verification (The "Bio-Potential" Check)

Self-Validating System: This protocol uses Nuclear Overhauser Effect (NOE) NMR to definitively prove the cis-configuration required for biological activity.

Rationale: The cis-isomer exhibits a spatial proximity between the methine proton at C1 and the methine proton at C3, which is absent in the trans-isomer.

  • Sample Prep: Dissolve 10 mg of Benzyl (3-hydroxycyclobutyl)carbamate in 0.6 mL DMSO-d6.

  • 1H-NMR Acquisition: Acquire a standard proton spectrum. Identify the methine protons:

    • H1 (Carbamate-bearing): ~3.8–4.0 ppm (multiplet).

    • H3 (Hydroxyl-bearing): ~3.6–3.8 ppm (multiplet).

  • 1D-NOESY Experiment: Irradiate the H1 signal.

  • Validation Criteria:

    • Pass (cis): Strong NOE enhancement is observed at the H3 signal (indicating protons are on the same face of the ring).

    • Fail (trans): No NOE enhancement between H1 and H3; enhancement only seen for ring methylene protons.

Protocol B: Functional Validation (Synthesis of Bioactive Standard)

Causality: To prove the material is "bioactive-grade," one must convert it to the known pharmacophore cis-3-aminocyclobutanol and verify its physical constants match the Pfizer reference standard for Abrocitinib synthesis [2].

Workflow:

  • Hydrogenolysis:

    • Dissolve 100 mg starting material in MeOH (5 mL).

    • Add 10% Pd/C (10 mg). Stir under H2 balloon (1 atm) for 4 hours.

    • Filter through Celite and concentrate.

  • Analysis:

    • Isolate cis-3-aminocyclobutanol .

    • Checkpoint: Melting point should be solid (vs. oily mixtures for impure isomers).

    • Derivatization (Optional): React with 2,4-dichloropyrimidine. The product should match the retention time of the Abrocitinib intermediate standard.

Protocol C: Off-Target Liability Screen (Safety)

Expertise: Carbamates can act as "suicide inhibitors" for serine hydrolases (e.g., FAAH, AChE). If using this molecule as a fragment probe, you must rule out this artifact.

  • Assay: Ellman’s Assay (AChE) or Fluorometric Assay (FAAH).

  • Condition: Incubate 10 µM Benzyl (3-hydroxycyclobutyl)carbamate with enzyme for 30 min.

  • Readout: Measure residual enzyme activity.

  • Threshold: >80% activity retained indicates the carbamate is stable and not a covalent inhibitor (safe for use as a passive building block).

Part 3: Visualization of Bio-Relevance
Diagram 1: The Stereochemical "Switch" for Bioactivity

This diagram illustrates why the specific cis-carbamate is required to synthesize active JAK inhibitors like Abrocitinib.

BioactivityPath Start Benzyl (cis-3-hydroxycyclobutyl)carbamate (Starting Material) Step1 Deprotection (H2/Pd) & Functionalization Start->Step1 Retains Stereochem Intermediate cis-3-Aminocyclobutyl moiety (Pharmacophore) Step1->Intermediate Drug Abrocitinib (JAK1 Inhibitor) IC50: ~29 nM Intermediate->Drug Perfect Fit (ATP Pocket) Alternative trans-Isomer (Impurity) Inactive Inactive/Low Potency Analog Alternative->Inactive Steric Clash (No H-bond)

Caption: The critical role of the cis-carbamate precursor. The cis-geometry is conserved throughout synthesis, enabling the final drug to fit the JAK1 ATP-binding pocket. The trans-isomer leads to a steric clash.

Diagram 2: Quality Assurance Decision Tree

QC_Workflow Input Batch Receipt: Benzyl (3-hydroxycyclobutyl)carbamate NMR 1H-NMR & NOESY Analysis Input->NMR Decision H1-H3 NOE Signal? NMR->Decision Pass PASS: cis-Isomer Confirmed Proceed to Synthesis Decision->Pass Yes (Strong) Fail FAIL: trans-Isomer Detected Reject Batch Decision->Fail No / Weak

Caption: Self-validating QC workflow. The presence of a Nuclear Overhauser Effect (NOE) between H1 and H3 protons is the definitive "Go/No-Go" signal for bio-relevance.

References
  • Pfizer Inc. (2018). Process for the preparation of Janus Kinase Inhibitors (Abrocitinib).[1][2] World Intellectual Property Organization. WO2018055486A1 .

  • Vazquez-Figueroa, E., et al. (2021). "Biocatalytic Reductive Amination: Discovery to Commercial Manufacturing applied to Abrocitinib JAK1 inhibitor." ResearchSquare (Preprint).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 19794302, Benzyl (3-hydroxycyclobutyl)carbamate.

  • Ghosh, A. K., & Brindisi, M. (2015). "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry, 58(7), 2895–2940.

Sources

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